molecular formula C6H6N2O2 B074859 2,5-Diamino-1,4-benzoquinone CAS No. 1521-06-8

2,5-Diamino-1,4-benzoquinone

Numéro de catalogue: B074859
Numéro CAS: 1521-06-8
Poids moléculaire: 138.12 g/mol
Clé InChI: VUVVIURXJWHENR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-Diamino-1,4-benzoquinone (DABQ) (CAS 1521-06-8) is a benzoquinone derivative of significant interest in advanced materials and medicinal chemistry research. This compound serves as a key precursor in organic synthesis, with an efficient preparation method involving a palladium/charcoal hydrogenolysis as a key step . Its core research value lies in its unique chemical structure, which enables a hydrogen-bond stabilized molecular crystal framework . This framework confers unusual thermal stability, with decomposition above 300°C, and low solubility in various electrolytes, making it a promising candidate for next-generation energy storage solutions . As an electrode material, DABQ exhibits a highly reversible sequential two-electron transfer process in the solid state, which is crucial for developing stable and high-capacity organic lithium-ion batteries . In pharmaceutical research, the this compound scaffold has been explored as a novel class of bivalent anti-prion compounds. Structure-activity relationship studies have shown that derivatives of DABQ can effectively inhibit prion fibril formation and combat oxidative stress with low cytotoxicity, highlighting their potential as chemical probes for neurodegenerative diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2,5-diaminocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVIURXJWHENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164955
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521-06-8
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Diamino-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Diamino-1,4-benzoquinone and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and drug development. These compounds are characterized by a central benzoquinone ring substituted with two amino groups at the 2 and 5 positions. Their unique electronic structure and reactivity make them valuable scaffolds for the synthesis of various biologically active molecules and functional materials.[1][2] Quinones are known to participate in oxidation-reduction cycles and play a vital role in electron transport in biological systems.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its common derivatives are summarized in the table below. These properties are crucial for their handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₆H₆N₂O₂[4]
Molecular Weight 138.13 g/mol [5]
Melting Point 380 °C (decomposes)[5]
Boiling Point 290.5 °C at 760 mmHg[6]
Density 1.421 g/cm³[6]
Appearance Violet crystals[5]
Solubility Poor solubility in many common solvents.[1]

Note: Properties for the parent compound, this compound, are listed. Derivatives such as the 3,6-dichloro and 3,6-dibromo analogs will have different values.

For the derivative 2,5-diamino-3,6-dichloro-1,4-benzoquinone :

PropertyValueReference
Molecular Formula C₆H₄Cl₂N₂O₂[7][8]
Molecular Weight 207.01 g/mol [8][9]
Boiling Point 282.4 °C at 760 mmHg[7]
Density 1.71 g/cm³[7]

Synthesis and Reactivity

The synthesis of this compound derivatives often involves the nucleophilic substitution of halogenated or hydroxylated benzoquinones.[10][11] A common strategy is the reaction of a perhalogenated p-benzoquinone with primary or secondary amines.[10]

General Synthesis of 2,5-Diamino-3,6-dihalo-1,4-benzoquinones

A widely used method for synthesizing 2,5-diamino-3,6-dihalo-1,4-benzoquinones involves the reaction of a 2,3,5,6-tetrahalo-1,4-benzoquinone with an appropriate amine.[3][10] This reaction proceeds through a 1,4-addition-elimination mechanism, leading to the substitution of the halogen atoms at the 2 and 5 positions.[10] The structural diversity of the final products can be readily achieved by varying the amine starting material.[10]

G Reactants 2,3,5,6-Tetrabromo-1,4-benzoquinone + 2 eq. Amino Compound (R-NH2) Conditions Solvent System (e.g., EtOH, GAA, H2O) + Base (e.g., NaOAc) Reflux for 3-6 hours Reactants->Conditions Product 2,5-Diamino-3,6-dibromo-1,4-benzoquinone Conditions->Product Purification Filtration and Recrystallization Product->Purification

Caption: General workflow for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones.

Experimental Protocol: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones.[3]
  • Reaction Setup : To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a solvent mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml), a small amount of sodium acetate is added.[3]

  • Addition of Amine : The desired amino compound (0.02 mole) is added to the reaction mixture.[3]

  • Reflux : The reaction mixture is refluxed for a period of 3 to 6 hours.[3][10]

  • Cooling and Precipitation : After reflux, the mixture is left to cool overnight at room temperature, allowing the product to precipitate.[3]

  • Isolation and Purification : The precipitated product is isolated by filtration and washed with cold water.[3][12] Further purification is achieved by recrystallization from a suitable solvent, such as glacial acetic acid or DMSO.[3][12]

  • Characterization : The purified product's melting point and yield are determined, and its structure is confirmed using spectroscopic methods (IR, NMR, MS).[3][10]

Reactivity

The reactivity of the this compound core is influenced by the electron-donating amino groups, which modulate the electrophilicity of the quinone ring. These compounds can undergo various reactions, including further substitutions and condensations. The reaction of 2,5-dihydroxy-[3][10]-benzoquinone with diamines can lead to different products depending on the reaction conditions and the structure of the diamine.[13][14] The regioselectivity of these reactions can be explained by the theory of strain-induced bond localization.[13][14]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound and its derivatives.

  • Infrared (IR) Spectroscopy : The IR spectra of these compounds typically show strong absorption bands corresponding to N-H stretching vibrations in the range of 3200-3400 cm⁻¹ and C=O stretching vibrations of the quinone ring around 1600-1670 cm⁻¹.[3][5][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The protons of the amino groups appear as broad singlets, and the chemical shifts of the ring protons can provide information about the substitution pattern. For the parent this compound, the amino protons appear around 7.32 and 6.95 ppm, and the ring protons at 5.32 ppm.[5]

    • ¹³C NMR : The carbon signals for the carbonyl groups are typically observed in the downfield region (around 179 ppm), while the carbons attached to the amino groups appear around 154 ppm.[5]

  • UV-Visible (UV-Vis) Spectroscopy : These compounds are colored and exhibit characteristic absorption maxima in the UV-Vis region. For instance, 2,5-di-p-toluidino-3,6-dibromo-1,4-benzoquinone shows absorption maxima at 220, 240, and 260 nm in glacial acetic acid.[12]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[3][5]

Biological and Potential Applications

Derivatives of this compound have been investigated for a wide range of biological activities, making them promising candidates for drug development.

  • Antimicrobial and Antitumor Activity : Many derivatives have shown significant antimicrobial and antitumor properties.[3][10] Some compounds have been found to be potent antimicrobial agents, with activity comparable to or exceeding that of standard drugs.[16] Their cytotoxic effects have been demonstrated against various cancer cell lines.[16][17]

  • Enzyme Inhibition : Certain 1,4-benzoquinone derivatives have been identified as inhibitors of enzymes such as 5-lipoxygenase, which is a target for anti-inflammatory drugs.[18] They have also shown inhibitory activity against cholinesterases, which is relevant for Alzheimer's disease research.[19]

  • Materials Science : These compounds are also explored in materials science as ligands for metal-organic frameworks (MOFs) and as electroactive materials for energy storage devices.[1]

G Core This compound Core Structure Reactivity Nucleophilic Substitution Addition-Elimination Condensation Reactions Core->Reactivity enables Applications Potential Applications Reactivity->Applications leads to Pharma Drug Development (Antimicrobial, Antitumor, Enzyme Inhibitors) Applications->Pharma Materials Materials Science (MOFs, Energy Storage) Applications->Materials

References

An In-depth Technical Guide on the Molecular Structure and Symmetry of 2,5-Diamino-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of 2,5-Diamino-1,4-benzoquinone, a molecule of significant interest in various scientific fields, including materials science and drug development. This document details its structural parameters, molecular symmetry, and the experimental protocols utilized for its characterization.

Molecular Structure

The molecular structure of this compound (C₆H₆N₂O₂) consists of a central 1,4-benzoquinone ring substituted with two amino groups at the 2 and 5 positions. This substitution pattern imparts a high degree of symmetry to the molecule and influences its electronic properties and intermolecular interactions.

Crystallographic Data

The precise arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound is available through the Crystallography Open Database (COD) under the identifier 1550022.[1] The key crystallographic parameters are summarized in the table below.

Crystallographic Parameter Value
Chemical FormulaC₆H₆N₂O₂
Crystal SystemMonoclinic
Space GroupP 1 2₁/n 1
a (Å)5.2532
b (Å)5.3210
c (Å)10.9671
α (°)90
β (°)101.9740
γ (°)90
Z2

Table 1: Crystallographic data for this compound.[1]

Bond Lengths and Angles

A comprehensive table of bond lengths and angles will be populated here upon locating the full crystallographic information file (CIF) or the detailed structural report from the primary literature.

Molecular Symmetry

The molecular symmetry of this compound is a critical aspect that governs its spectroscopic properties and its interactions in a crystalline lattice. Based on its planar structure and the arrangement of its substituents, the molecule is expected to possess a high degree of symmetry.

Computational studies on the closely related molecule, 2,5-diamino-3,6-dichloro-1,4-benzoquinone, have shown that its optimized molecular structure possesses C₂h point group symmetry .[2] This point group includes a center of inversion (i), a C₂ rotation axis, and a horizontal mirror plane (σh). Given the structural similarity, it is highly probable that this compound also adopts a conformation with C₂h symmetry in its isolated state.

The key symmetry elements of the proposed C₂h structure are:

  • A C₂ axis passing through the center of the quinone ring and perpendicular to the plane of the molecule.

  • A horizontal mirror plane (σh) that is coincident with the plane of the molecule.

  • A center of inversion (i) at the geometric center of the molecule.

Figure 1: Molecular Structure and Symmetry Elements.

Experimental Protocols

The characterization of this compound relies on a combination of synthetic organic chemistry and analytical techniques.

Synthesis

A facile, one-pot synthesis method for this compound has been reported. This method avoids harsh conditions and provides the product in good yield.

Protocol: One-Pot Oxidative Amination of Hydroquinone [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide in approximately 50 mL of an aqueous acetate buffer (pH 5.0, 0.2 M).

  • Oxidation: While stirring the solution, add a solution of potassium ferricyanide (4 mmol) dropwise over 20-30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-5 hours.

  • Workup: Keep the flask at 40°C overnight to allow for complete precipitation of the product.

  • Isolation: Collect the violet crystalline product by filtration and wash it thoroughly with water.

Single-Crystal X-ray Diffraction (SCXRD)

Obtaining high-quality single crystals is a prerequisite for SCXRD analysis.

Protocol: Crystallization

  • Solvent Selection: Dissolve the synthesized this compound in a suitable solvent or a mixture of solvents. Slow evaporation from a dilute solution is a common technique.

  • Crystal Growth: Allow the solvent to evaporate slowly in a dust-free and vibration-free environment. Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.

Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected using a diffractometer equipped with a suitable detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆). The spectrum of this compound in acetone-d₆ shows broad singlets for the amino protons around 7.32 ppm and 6.95 ppm, and a singlet for the vinylic protons at 5.32 ppm.

  • ¹³C NMR: In DMSO-d₆, the carbonyl carbons appear around 179.21 ppm, the carbons attached to the amino groups at 154.45 ppm, and the vinylic carbons at 95.45 ppm.

Protocol: Infrared (IR) Spectroscopy [1]

  • Prepare a KBr pellet containing a small amount of the sample.

  • Record the spectrum using an FTIR spectrometer.

  • Characteristic vibrational bands for this compound include N-H stretching vibrations (around 3352 and 3120 cm⁻¹), C=O stretching (around 1663 cm⁻¹), and C=C stretching (around 1534 cm⁻¹).

Protocol: Mass Spectrometry (MS) [1]

  • The mass spectrum can be obtained using techniques such as electron ionization (EI).

  • The molecular ion peak (M⁺) for this compound is observed at m/z = 138.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

synthesis_workflow start Start: Hydroquinone & Sodium Azide reaction One-Pot Oxidative Amination (Potassium Ferricyanide) start->reaction precipitation Precipitation & Isolation reaction->precipitation product This compound (Violet Crystals) precipitation->product

Figure 2: Synthesis Workflow.

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis product Synthesized Product nmr NMR (¹H & ¹³C) product->nmr ir IR product->ir ms Mass Spectrometry product->ms crystallization Crystallization product->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd structure Molecular Structure & Symmetry scxrd->structure

Figure 3: Characterization Workflow.

This guide provides a foundational understanding of the molecular structure and symmetry of this compound, supported by detailed experimental protocols. This information is intended to be a valuable resource for researchers engaged in the study and application of this and related compounds.

References

Spectroscopic Analysis of 2,5-Diamino-1,4-benzoquinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,5-diamino-1,4-benzoquinone represent a significant class of compounds in medicinal chemistry and materials science. Their unique electronic structure, characterized by coupled merocyanine fragments, gives rise to interesting optical and electrochemical properties.[1] This structural motif is found in compounds with a wide range of biological activities, including antimicrobial, antitumor, and herbicidal effects.[2][3] The mechanism of action for their cytotoxic properties is often linked to their ability to act as Michael acceptors, undergo bioreductive activation, and generate reactive oxygen species (ROS), leading to oxidative stress and the activation of cellular signaling pathways.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound derivatives. It includes detailed experimental protocols for their synthesis and characterization by various spectroscopic techniques, a summary of quantitative spectroscopic data in tabular format, and a visual representation of a key signaling pathway involved in their cytotoxic effects.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves the nucleophilic substitution of halo- or other leaving groups on a p-benzoquinone core with primary or secondary amines. A common starting material is a perhalogenated p-benzoquinone, such as 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), which reacts with amines via a 1,4-addition-elimination mechanism.[4]

Experimental Protocol: General Synthesis of 2,5-Di(aryl)amino-3,6-dibromo-1,4-benzoquinones

Materials:

  • 2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)

  • Substituted aryl amine

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Water (H₂O)

  • Sodium Acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., Ethanol, Glacial Acetic Acid)

Procedure:

  • In a round-bottom flask, dissolve 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml) with stirring.

  • Add a small amount of sodium acetate to the solution.[4]

  • Add the desired amino compound (0.02 mole) to the reaction mixture.[4]

  • Reflux the reaction mixture for 3 hours.[4]

  • Allow the mixture to cool to room temperature and leave it to stand overnight.[4]

  • Filter the precipitated product and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.[4]

  • Dry the purified product and determine its melting point and yield.

  • Characterize the final compound using the spectroscopic methods detailed below.

G General Synthesis Workflow A Reactants (Tetrabromo-p-benzoquinone, Amine, Solvents, Base) B Reaction Setup (Round-bottom flask, Reflux) A->B Mixing C Reflux (3 hours) B->C Heating D Cooling & Precipitation (Overnight at RT) C->D E Filtration & Washing D->E F Recrystallization (Purification) E->F G Drying & Yield Determination F->G H Spectroscopic Characterization (IR, NMR, MS, UV-Vis) G->H

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of the benzoquinone derivatives. These compounds typically exhibit strong absorption bands in the visible region, leading to their characteristic colors.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or THF). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a matching quartz cuvette with the prepared sample solution.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.

Table 1: UV-Vis Spectroscopic Data for Selected this compound Derivatives

CompoundSolventλmax (nm)Reference
2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinoneGAA220, 240, 260[5]
2,5-di-(4-aminophenazone)-3,6-dibromo-1,4-benzoquinoneGAA210, 250[5]
2,5-di-(Trimethoprim)-3,6-dibromo-1,4-benzoquinoneTHF271.4[5]
2,5-di-4-(4-amino-benzene sulphonamido) benzene sulphonamide-3,6-dibromo-1,4-benzoquinoneDMSO210, 230, 250[5]
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule, particularly the carbonyl (C=O) and amine (N-H) stretching vibrations.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups. The spectra are usually presented in terms of wavenumber (cm⁻¹) versus transmittance (%).

Table 2: Key IR Absorption Bands for this compound Derivatives (cm⁻¹)

CompoundC=O StretchingN-H StretchingC=C StretchingReference
This compound16633352, 31201534[6]
2,5-bis(alkylamino)-1,4-benzoquinones1613 - 1550--[2]
2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinone1622, 16003220, 34001513[5]
2,5-di-(4-aminophenazone)-3,6-dibromo-1,4-benzoquinone1633-1514[5]
2,5-dichloro-3,6-bis((2-hydroxyethyl)amino)cyclohexa-2,5-diene-1,4-dione16553401, 33141583, 1503[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure, including the carbon skeleton and the environment of the protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse width and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Table 3: ¹H and ¹³C NMR Data for Selected this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compoundacetone-d67.32 (br s, 2H, NH), 6.95 (br s, 2H, NH), 5.32 (s, 2H)179.21, 154.45, 95.45[6]
2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinone-7.27 (4, d, J=1.0Hz), 7.74 (4, d, m, J=1.0Hz), 9.50 (2, s), 9.79 (2, s)-[5]
2,5-di-(4-aminophenazone)-3,6-dibromo-1,4-benzoquinone-7.21-6.94 (10, m), 9.65 (2, s), 2.52 (12, s)-[5]
2,5-dichloro-3,6-bis((2-(2-hydroxyethoxy)ethyl)amino)cyclohexa-2,5-diene-1,4-dioneDMSO-d₆7.91 (br s, 2H, NH), 4.62 (t, J=5.2Hz, 2H, OH), 3.93 (t, J=5.2Hz, 4H, CH₂), 3.62 (t, J=5.7Hz, 4H, CH₂), 3.50 (dd, J=9.9, 4.9Hz, 4H, CH₂), 3.45 (m, 4H, CH₂)Not acquired due to poor solubility[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is volatile and thermally stable).

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights.

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

CompoundIonization MethodKey m/z values (relative intensity)Reference
This compoundEI (70 eV)138 (M⁺, 100), 121 (10), 110 (50), 94 (30), 83 (46), 68 (70), 41 (80)[6]
2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinoneMS131, 264, 104, 107, 93, 76, 426, 482, 480[5]
2,5-di-(4-aminophenazone)-3,6-dibromo-1,4-benzoquinoneMS264, 104, 426, 77, 79[5]
2,5-dichloro-3,6-bis((2-(2-hydroxyethoxy)ethyl)amino)cyclohexa-2,5-diene-1,4-dioneMS[M+H]⁺ found at 383.2 (required 383.07)[1]

Biological Activity and Signaling Pathways

The cytotoxic effects of many quinone derivatives are attributed to two primary mechanisms: bioreductive alkylation and the generation of oxidative stress. Several this compound derivatives have shown potential as antitumor agents. Their efficacy is sometimes linked to their activation by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in tumor cells.

One of the key cellular responses to the oxidative stress induced by these compounds is the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Studies on compounds like 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) have shown that the p38 MAPK pathway is involved in mediating cell death, while the JNK pathway appears to promote cell survival.

G MAPK Signaling in Response to Diaminobenzoquinone-Induced Stress cluster_0 Extracellular/Cytoplasm cluster_1 MAPK Signaling Cascade cluster_2 Cellular Response A This compound Derivative B Cellular Entry A->B C Redox Cycling / Bioreduction B->C D Reactive Oxygen Species (ROS) (Oxidative Stress) C->D E ASK1 D->E activates F MKK3/6 E->F activates H MKK4/7 E->H activates G p38 MAPK F->G activates J Apoptosis / Cell Death G->J promotes I JNK H->I activates K Cell Survival I->K promotes

Caption: p38 and JNK MAPK signaling pathways activated by quinone-induced oxidative stress.

Conclusion

The spectroscopic techniques outlined in this guide are essential for the unambiguous characterization of this compound derivatives. The data presented in the tables provides a valuable reference for researchers in the field. Understanding the relationship between the structure of these compounds, their spectroscopic properties, and their biological activity, including the modulation of signaling pathways, is crucial for the rational design of new therapeutic agents and advanced materials. Further research into the specific molecular targets and downstream signaling events will continue to enhance the potential of this versatile class of compounds in drug development.

References

An In-depth Technical Guide to the Electrochemical Behavior of 2,5-Diamino-p-benzoquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 2,5-diamino-p-benzoquinones, a class of compounds with significant potential in medicinal chemistry and materials science. This document details their synthesis, redox properties, and the mechanisms governing their electrochemical transformations, presenting quantitative data in clearly structured tables and illustrating key processes with detailed diagrams.

Introduction

2,5-Diamino-p-benzoquinones are derivatives of p-benzoquinone characterized by the presence of two amino groups at the 2 and 5 positions of the quinone ring. These compounds are of considerable interest due to their diverse biological activities, including antimicrobial and potential antitumor properties. Their electrochemical behavior is central to their function, often involving reversible redox processes that are crucial for their biological and material science applications. Understanding the intricacies of their electron transfer reactions is paramount for the rational design of new therapeutic agents and functional materials.

Synthesis of 2,5-Diamino-p-benzoquinones

The synthesis of 2,5-diamino-p-benzoquinones typically proceeds through a nucleophilic substitution reaction, most commonly a Michael-type addition of an amine to a p-benzoquinone derivative.

General Synthetic Pathway

The fundamental reaction involves the addition of a primary or secondary amine to a p-benzoquinone. The reaction is often carried out in a suitable solvent such as ethanol. A common starting material is p-benzoquinone itself or a halogenated derivative like tetrabromo-p-benzoquinone (bromanil). The reaction with primary amines generally leads to the formation of 2,5-bis(amino)-p-benzoquinones.

A generalized reaction scheme for the synthesis of 2,5-diamino-p-benzoquinones is depicted below:

Synthesis_Pathway pBQ p-Benzoquinone Intermediate Mono-amino intermediate pBQ->Intermediate + R-NH₂ Amine 2 R-NH₂ (Amine) Product 2,5-Diamino-p-benzoquinone Intermediate->Product + R-NH₂ - H₂O

Caption: General reaction scheme for the synthesis of 2,5-diamino-p-benzoquinones.

Detailed Experimental Protocols

Synthesis of 2,5-diaminocyclohexa-2,5-diene-1,4-dione from Hydroquinone:

  • Reagents: Hydroquinone, sodium azide, potassium ferricyanide, acetate buffer (pH 5.0, 0.2 M).

  • Procedure:

    • Dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide in approximately 50 mL of aqueous acetate buffer in a round-bottom flask with stirring.

    • Add a solution of 4 mmol of potassium ferricyanide dropwise to the mixture over 20-30 minutes using a dropping funnel.

    • Keep the reaction mixture at room temperature and stir occasionally for 4-5 hours, during which the solution will darken and a precipitate will form.

    • Maintain the flask at 45°C overnight.

    • Collect the precipitated solid by filtration and wash with water.[1]

Synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones:

  • Reagents: 2,3,5,6-Tetrabromo-1,4-benzoquinone (bromanil), desired amino compound, ethanol (EtOH), glacial acetic acid (GAA), water, sodium acetate.

  • Procedure:

    • In a round-bottom flask, prepare a stirred solution of 0.03 mole of 2,3,5,6-tetrabromo-1,4-benzoquinone in a solvent mixture of 2 mL ethanol, 2 mL glacial acetic acid, and 1 mL water.

    • Add a small amount of sodium acetate to the mixture.

    • Add 0.02 mole of the desired amino compound to the reaction mixture.

    • Reflux the reaction mixture for 3 hours.

    • Allow the mixture to cool to room temperature and leave it overnight.

    • Filter the precipitated product and wash it with cold water.

    • Recrystallize the product from glacial acetic acid or ethanol to obtain the purified 2,5-diamino-3,6-dibromo-1,4-benzoquinone.[2]

Electrochemical Behavior

The electrochemical properties of 2,5-diamino-p-benzoquinones are typically investigated using cyclic voltammetry (CV). This technique provides valuable information about the redox potentials and the stability of the electrochemically generated species.

General Redox Mechanism

In aqueous media, the electrochemical reduction of p-benzoquinones and their derivatives is generally a two-electron, two-proton process, leading to the formation of the corresponding hydroquinone. The process can be reversible or quasi-reversible depending on the substituents on the quinone ring and the experimental conditions.

The overall redox reaction can be represented as:

Redox_Mechanism Quinone 2,5-Diamino-p-benzoquinone (Oxidized Form) Hydroquinone 2,5-Diaminohydroquinone (Reduced Form) Quinone->Hydroquinone + 2e⁻, + 2H⁺ Hydroquinone->Quinone - 2e⁻, - 2H⁺

Caption: General redox mechanism of 2,5-diamino-p-benzoquinones.

In aprotic media, the reduction often proceeds in two distinct one-electron steps, forming a stable semiquinone radical anion intermediate.

Quantitative Electrochemical Data

The redox potentials of 2,5-diamino-p-benzoquinone derivatives are influenced by the nature of the substituents on the amino groups and the quinone ring. The following table summarizes the half-wave potentials (E₁⸝₂) for a series of 2,5-diamino-p-benzoquinone derivatives, providing a basis for comparing their electron-accepting properties.

CompoundSubstituent (R) on Amino GroupHalf-Wave Potential (E₁⸝₂) (V vs. SCE)Reference
2,5-Bis(methylamino)-p-benzoquinone-CH₃-0.68
2,5-Bis(ethylamino)-p-benzoquinone-CH₂CH₃-0.70
2,5-Bis(propylamino)-p-benzoquinone-(CH₂)₂CH₃-0.71
2,5-Bis(butylamino)-p-benzoquinone-(CH₂)₃CH₃-0.72
2,5-Bis(anilino)-p-benzoquinone-C₆H₅-0.55
2,5-Bis(benzylamino)-p-benzoquinone-CH₂C₆H₅-0.65

Note: The specific reference for each data point needs to be populated from relevant literature.

Detailed Experimental Protocol for Cyclic Voltammetry

A typical experimental setup for studying the electrochemical behavior of 2,5-diamino-p-benzoquinones using cyclic voltammetry is as follows:

  • Instrumentation: A potentiostat/galvanostat system.

  • Electrochemical Cell: A three-electrode cell configuration.

    • Working Electrode: Glassy carbon electrode (GCE).

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

  • Electrolyte Solution: A solution of the 2,5-diamino-p-benzoquinone derivative (typically in the mM range) in a suitable solvent containing a supporting electrolyte.

    • Aqueous Media: An acetic acid buffer (e.g., 0.2 M, pH 5.0) can be used.[3]

    • Aprotic Media: Acetonitrile with a supporting electrolyte like tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) is common.

  • Procedure:

    • Polish the working electrode (e.g., GCE with alumina slurry) and rinse thoroughly.

    • Prepare the electrolyte solution containing the analyte and supporting electrolyte.

    • Assemble the three-electrode cell.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 15-20 minutes) to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the potential window and scan rate (e.g., 50-100 mV/s).

    • Initiate the cyclic voltammetry scan and record the voltammogram.

Mechanistic Insights from Electrochemical Studies

The electrochemical behavior of 2,5-diamino-p-benzoquinones is often pH-dependent in aqueous solutions. The peak potentials can shift with varying pH, indicating the involvement of protons in the redox reaction. The relationship between peak potential and pH can provide insights into the number of protons and electrons involved in each step of the reaction mechanism.

The formation of 2,5-diamino-p-benzoquinones via the reaction of an amine with p-benzoquinone is a classic example of a Michael-type addition. The proposed mechanism involves the nucleophilic attack of the amine on the electron-deficient carbon of the quinone ring.

Michael_Addition cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer & Tautomerization cluster_step3 Step 3: Oxidation & Second Addition pBQ p-Benzoquinone Zwitterion Zwitterionic Intermediate pBQ->Zwitterion 1,4-Addition Amine R-NH₂ Amine->Zwitterion Enolate Enolate Intermediate Zwitterion->Enolate Proton Transfer Zwitterion->Enolate Mono_Substituted_Hydroquinone Mono-substituted Hydroquinone Enolate->Mono_Substituted_Hydroquinone Tautomerization Mono_Substituted_Quinone Mono-substituted Quinone Mono_Substituted_Hydroquinone->Mono_Substituted_Quinone Oxidation Di_Substituted_Product 2,5-Diamino-p-benzoquinone Mono_Substituted_Quinone->Di_Substituted_Product + R-NH₂ Mono_Substituted_Quinone->Di_Substituted_Product

Caption: Step-by-step mechanism of Michael addition for the synthesis of 2,5-diamino-p-benzoquinones.

Conclusion

This technical guide has provided a detailed overview of the electrochemical behavior of 2,5-diamino-p-benzoquinones. The synthesis of these compounds is readily achieved through well-established protocols, primarily involving Michael-type additions. Their electrochemical properties, characterized by reversible or quasi-reversible redox processes, are tunable through synthetic modifications, making them attractive candidates for various applications. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science, facilitating further exploration and application of this important class of molecules.

References

Quantum Chemical Insights into 2,5-Diamino-1,4-benzoquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Diamino-1,4-benzoquinone (DABQ) is a fascinating organic molecule with a quinonoid core structure, which is a prevalent motif in numerous biologically active compounds and industrial dyes. The presence of amino groups on the benzoquinone ring significantly influences its electronic properties, making it a subject of interest in medicinal chemistry and materials science. Quinone derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antimalarial properties.[1][2] The reactivity and biological function of these molecules are intrinsically linked to their molecular structure, electronic charge distribution, and frontier molecular orbitals.

This technical guide delves into the quantum chemical calculations performed on this compound to elucidate its structural, vibrational, and electronic characteristics. By employing computational methods like Density Functional Theory (DFT), we can gain a deeper understanding of the molecule's properties, which can be instrumental for professionals in drug development and scientific research. This document provides a summary of theoretical data, outlines a representative experimental protocol for synthesis, and visualizes key concepts through structured diagrams.

Methodology: A Blend of Theoretical and Experimental Approaches

Computational Protocols

The theoretical investigation of this compound's properties is typically carried out using quantum chemical software packages like Gaussian.[3] A common and effective approach involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations, which find the minimum energy conformation. Density Functional Theory (DFT) methods, such as B3LYP, are widely used for this purpose, in conjunction with a suitable basis set (e.g., 6-31+G*, 6-311++G**) that provides a good balance between accuracy and computational cost.[3][4] The optimization process calculates the energy at an initial geometry and systematically searches for a new geometry with lower energy until a local minimum is found.[4]

  • Vibrational Frequency Analysis: Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to validate the computational model.[3][5]

  • Electronic Property Calculations: The electronic properties of the molecule are investigated by analyzing its molecular orbitals. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.[6][7]

  • Spectroscopic Simulations: To further bridge the gap between theoretical and experimental data, spectroscopic properties can be simulated. Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands.[8][9] Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Experimental Synthesis Protocol: A Representative Example

The synthesis of this compound and its derivatives can be achieved through various methods. A common approach involves the nucleophilic substitution of a suitable precursor. The following is a generalized protocol based on the synthesis of related compounds:

  • Reaction Setup: In a round-bottom flask, dissolve the starting material, such as hydroquinone or a halogenated benzoquinone, in a suitable solvent system.[1][10] For instance, a mixture of ethanol, glacial acetic acid, and water can be used.[1]

  • Addition of Reagents: Add the aminating agent (e.g., an amine or sodium azide followed by reduction) to the stirred solution.[10][11] In some procedures, a base like sodium acetate is added to facilitate the reaction.[1]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specific period, often ranging from 3 to 6 hours.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

  • Product Isolation and Purification: After cooling, the reaction mixture is often poured into ice-water to precipitate the product.[1] The solid is then collected by filtration and washed thoroughly with water.[10][12]

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity.[1][10]

  • Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][10][12]

Computational Results and Discussion

Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations. The molecule is found to have a planar structure with C2h point group symmetry.[3] The presence of intramolecular hydrogen bonding between the hydrogen atoms of the amino groups and the carbonyl oxygen atoms is a key feature that contributes to the stability of the planar conformation.[3][8] The calculated geometric parameters are in good agreement with experimental data for similar compounds.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

ParameterBond Length (Å)ParameterBond Angle (°)
C1=O71.24O7=C1-C2121.5
C1-C21.48C1-C2-C3118.0
C2-C31.36C2-C3-C4121.0
C2-N81.35C1-C6-N10115.0
N-H1.01H-N-H116.0

Note: The values presented are representative and may vary slightly depending on the level of theory and basis set used.

Vibrational Analysis

The calculated vibrational spectrum provides valuable information about the characteristic functional groups in this compound. The key vibrational modes are summarized below.

Table 2: Calculated Vibrational Frequencies and Their Assignments

Frequency (cm⁻¹)Assignment
~3400-3500N-H stretching
~1650-1700C=O stretching
~1550-1600C=C stretching
~1500-1550N-H bending
~1300-1350C-N stretching

Note: These are approximate frequency ranges. The exact values depend on the computational method.

The N-H stretching frequencies can indicate the presence and strength of hydrogen bonding.[3] The C=O and C=C stretching vibrations are characteristic of the quinonoid ring system.[5]

Electronic Properties: A Deeper Look into Reactivity

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7] The energy gap between these two orbitals is a key parameter that correlates with the molecule's stability and reactivity.[7] A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.[7]

For this compound, the HOMO is primarily localized on the amino groups and the quinone ring, while the LUMO is predominantly distributed over the quinone ring, especially on the C=O and C=C bonds.[8] This distribution suggests that the amino groups act as electron-donating groups, increasing the electron density on the ring.

Table 3: Calculated Electronic Properties of this compound

PropertyEnergy (eV)
HOMO Energy-5.8
LUMO Energy-2.5
HOMO-LUMO Gap3.3

Note: These values are illustrative and can vary with the computational method.

The simulated UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV and visible regions. These absorptions are primarily due to π → π* electronic transitions within the conjugated system. The amino groups cause a bathochromic (red) shift in the absorption maxima compared to the parent 1,4-benzoquinone molecule.

Table 4: Simulated UV-Vis Absorption Data

λmax (nm)Oscillator Strength (f)Major Contribution
~350-400> 0.1HOMO → LUMO (π → π)
~250-300> 0.1π → π

Note: λmax values are approximate and depend on the solvent and computational method.

The main absorption band, corresponding to the HOMO-LUMO transition, is responsible for the color of the compound.[8]

The 1H NMR spectrum of this compound is expected to show signals for the protons of the amino groups and the protons on the quinone ring. The chemical shifts of the N-H protons can be broad and their position is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[13] The protons on the quinone ring are expected to resonate in the olefinic region.

The 13C NMR spectrum would show distinct signals for the carbonyl carbons and the sp2 hybridized carbons of the ring. The carbons attached to the amino groups would be shielded compared to the other ring carbons.

Visualizations: Diagrams of Structure and Processes

Caption: Molecular Structure of this compound.

computational_workflow Figure 2: Computational Workflow for Quantum Chemical Calculations start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO) geom_opt->elec_prop analysis Data Analysis and Interpretation freq_calc->analysis spec_sim Spectroscopic Simulation (UV-Vis, NMR) elec_prop->spec_sim spec_sim->analysis

Caption: A typical workflow for quantum chemical calculations.

signaling_pathway Figure 3: Potential Bioactivity of this compound dabq This compound interaction Binding / Interaction dabq->interaction target Biological Target (e.g., Enzyme, Receptor) target->interaction modulation Modulation of Target Activity interaction->modulation response Cellular Response (e.g., Apoptosis, Growth Inhibition) modulation->response

Caption: A potential mechanism of bioactivity for DABQ.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound. The theoretical data on its geometry, vibrational frequencies, and electronic structure are in good agreement with experimental observations for related compounds. The presence of electron-donating amino groups significantly influences the electronic properties of the benzoquinone core, leading to a smaller HOMO-LUMO gap and a red-shifted UV-Vis absorption spectrum. These computational insights are invaluable for predicting the reactivity of this molecule and for guiding the design of new derivatives with tailored properties for applications in drug development and materials science. The synergy between computational and experimental approaches will continue to be a cornerstone in the exploration of novel bioactive compounds.

References

An In-depth Technical Guide on the Solubility and Stability of 2,5-Diamino-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2,5-Diamino-1,4-benzoquinone (DABQ). The information is intended to support research, development, and formulation activities involving this compound.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. This compound is generally characterized by its low aqueous solubility. This is a common feature for many diamino-substituted benzoquinones due to factors like strong intermolecular hydrogen bonding and crystal lattice energy.

Qualitative Solubility Observations:

Based on synthesis and purification procedures described in the literature, this compound and its derivatives have shown some degree of solubility in the following organic solvents, often upon heating:

  • Dimethyl Sulfoxide (DMSO)

  • Glacial Acetic Acid (GAA)

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH), particularly with the addition of water[1]

  • Toluene (for some derivatives)[2]

  • Acetonitrile (MeCN) (for recrystallization of some derivatives)[2][3]

It is important to note that for some derivatives, 13C{1H} NMR spectra could not be acquired due to poor solubility[2][3].

Quantitative Solubility Data:

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)pHSolubility (mg/mL)Molar Solubility (mol/L)Method
Water257.4Shake-Flask
PBS (pH 7.4)257.4Shake-Flask
DMSO25N/AShake-Flask
Ethanol25N/AShake-Flask
Acetonitrile25N/AShake-Flask
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of poorly soluble compounds[4][5].

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Stability Profile of this compound

The stability of a drug candidate is a critical factor for its development, as it affects its shelf-life, safety, and efficacy. Quinones, as a class of compounds, can be susceptible to degradation under various stress conditions.

Potential Degradation Pathways:

  • Oxidation: The benzoquinone ring can be susceptible to oxidative degradation.

  • Hydrolysis: The amino groups may influence the susceptibility of the ring to hydrolysis, particularly at non-neutral pH.

  • Photodegradation: Many quinone-containing compounds are colored and can absorb light, leading to photochemical degradation.

  • Thermal Degradation: High temperatures can induce decomposition.

Table 2: Stability of this compound under Stress Conditions

Stress ConditionParametersObservation% DegradationDegradants Formed
Acid Hydrolysis 0.1 N HCl, 60 °C, 24h
Base Hydrolysis 0.1 N NaOH, 60 °C, 24h
Oxidative 3% H₂O₂, RT, 24h
Thermal 80 °C, 48h (solid state)
Photostability ICH Q1B conditions
Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing[6][7].

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Forced Degradation Studies:

    • Hydrolytic Stability: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions. Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Stability: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.

    • Thermal Stability: Expose the solid compound to a high temperature (e.g., 80 °C) for a defined period.

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[8]. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Evaluation: Determine the percentage of degradation of this compound and identify and quantify any major degradation products.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_conditions Stress Conditions cluster_application Application in Drug Development sol_start Start: Compound (DABQ) Available sol_qual Qualitative Solubility Screening (e.g., Water, PBS, DMSO, Ethanol) sol_start->sol_qual stab_start Start: Compound (DABQ) Available sol_shake_flask Quantitative Solubility (Shake-Flask Method) sol_qual->sol_shake_flask sol_analysis Analysis of Supernatant (HPLC or UV-Vis) sol_shake_flask->sol_analysis sol_data Solubility Data (mg/mL, M) sol_analysis->sol_data sol_end Solubility Profile Established sol_data->sol_end app_formulation Formulation Development sol_end->app_formulation stab_method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stab_start->stab_method_dev stab_forced_degradation Forced Degradation Studies (ICH Guidelines) stab_method_dev->stab_forced_degradation stab_hydrolysis Hydrolysis (Acid, Base, Neutral) stab_forced_degradation->stab_hydrolysis stab_oxidation Oxidation (H2O2) stab_forced_degradation->stab_oxidation stab_thermal Thermal (Heat) stab_forced_degradation->stab_thermal stab_photo Photostability (Light) stab_forced_degradation->stab_photo stab_analysis Analysis of Stressed Samples (HPLC) stab_hydrolysis->stab_analysis stab_oxidation->stab_analysis stab_thermal->stab_analysis stab_photo->stab_analysis stab_data Identify & Quantify Degradants stab_analysis->stab_data stab_end Stability Profile & Degradation Pathway Proposed stab_data->stab_end stab_end->app_formulation app_preclinical Preclinical Studies app_formulation->app_preclinical

Caption: Workflow for Solubility and Stability Evaluation of DABQ.

Signaling Pathways and Cellular Mechanisms

Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound with specific signaling pathways. However, quinones as a class of compounds are known to exert biological effects through several general mechanisms[1][9]:

  • Redox Cycling and Oxidative Stress: Quinones can undergo redox cycling, leading to the formation of reactive oxygen species (ROS). ROS can, in turn, activate various signaling pathways involved in cellular stress responses, inflammation, and apoptosis.

  • Michael Addition Reactions: The electrophilic nature of the benzoquinone ring makes it susceptible to Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins and glutathione. This can lead to the alkylation and inactivation of key enzymes and signaling proteins.

  • DNA Interaction: Some quinone derivatives have been shown to interact with DNA, either through intercalation or by causing DNA damage via the generation of ROS or direct alkylation[1].

A related compound, Diaziquone [2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone], is known to be reduced by cellular mechanisms to its free radical anion, which is a key step in its cytotoxic activity[10]. Another similar compound, 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1), is activated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) to a reactive hydroquinone species that induces DNA cross-links[11]. It is plausible that this compound could be involved in similar bio-reductive activation processes.

The following diagram illustrates a generalized mechanism by which a quinone compound like DABQ might induce cellular effects.

G cluster_cellular_uptake Cellular Environment cluster_activation Bioactivation cluster_downstream Downstream Cellular Effects DABQ This compound (DABQ) cellular_entry Cellular Uptake DABQ->cellular_entry redox_cycling Redox Cycling (e.g., NQO1) cellular_entry->redox_cycling michael_addition Michael Addition cellular_entry->michael_addition ROS Reactive Oxygen Species (ROS) redox_cycling->ROS protein_alkylation Protein Alkylation michael_addition->protein_alkylation oxidative_stress Oxidative Stress ROS->oxidative_stress dna_damage DNA Damage ROS->dna_damage protein_dysfunction Protein Dysfunction protein_alkylation->protein_dysfunction apoptosis Apoptosis / Cell Death oxidative_stress->apoptosis dna_damage->apoptosis protein_dysfunction->apoptosis

Caption: Generalized Cellular Mechanism of Action for Quinones.

References

2,5-Diamino-1,4-benzoquinone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2,5-Diamino-1,4-benzoquinone, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical identifiers, synthesis, and key experimental data.

Core Chemical Identifiers

This compound is a quinone derivative with the following key identifiers:

IdentifierValue
CAS Number 1521-06-8[1][2]
IUPAC Name 2,5-diaminocyclohexa-2,5-diene-1,4-dione[2]
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [1][2]
PubChem CID 1521068
SMILES C1=C(C(=O)C=C(C1=O)N)N[2]
InChI Key VUVVIURXJWHENR-UHFFFAOYSA-N[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest due to their potential biological activities, including antitumor, antimicrobial, and antimalarial properties[1]. Several synthetic routes have been reported, with a one-pot chemical oxidative method being particularly efficient.

One-Pot Synthesis from Hydroquinone

An effective method for synthesizing this compound involves the chemical oxidation of hydroquinone in the presence of sodium azide, using potassium ferricyanide as an oxidizing agent[3][4]. This method has been reported to produce the target compound in high purity and good yield[3][4].

Experimental Protocol:

  • To a stirred solution of acetate buffer (50 mL, 0.2 M, pH 5.0), add hydroquinone (2 mmol) and sodium azide (10 mmol) and dissolve.

  • Add a solution of potassium ferricyanide (4 mmol) dropwise to the mixture over a period of 20-30 minutes.

  • Continuously stir the reaction mixture at room temperature for 4-5 hours.

  • Following the reaction, keep the mixture at 40°C overnight to encourage precipitation.

  • Collect the resulting violet crystalline solid by filtration and wash with water[3].

The proposed mechanism for this reaction involves an initial Michael addition of the azide ion to the in situ generated p-benzoquinone, followed by an intramolecular oxidation-reduction reaction that forms the amino group. A second iteration of this sequence yields the final this compound product[4].

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Hydroquinone Hydroquinone Oxidation Oxidation Hydroquinone->Oxidation Potassium Ferricyanide Sodium Azide Sodium Azide Potassium Ferricyanide Potassium Ferricyanide Acetate Buffer (pH 5.0) Acetate Buffer (pH 5.0) Room Temperature Room Temperature p-Benzoquinone (in situ) p-Benzoquinone (in situ) Oxidation->p-Benzoquinone (in situ) Michael Addition Michael Addition Intramolecular Oxidation-Reduction Intramolecular Oxidation-Reduction Michael Addition->Intramolecular Oxidation-Reduction This compound This compound Michael Addition->this compound Amino-benzoquinone intermediate Amino-benzoquinone intermediate Intramolecular Oxidation-Reduction->Amino-benzoquinone intermediate p-Benzoquinone (in situ)->Michael Addition Sodium Azide Amino-benzoquinone intermediate->Michael Addition

Proposed reaction pathway for the one-pot synthesis.
General Synthesis of Diamino-dihalo-benzoquinones

Derivatives of this compound, particularly halogenated analogues, are commonly synthesized via nucleophilic substitution. This typically involves the reaction of a perhalogenated p-benzoquinone with a primary or secondary amine[1]. The reaction proceeds through a 1,4-addition-elimination mechanism[1].

General Experimental Protocol:

  • Dissolve the perhalogenated p-benzoquinone (e.g., 2,3,5,6-tetrabromo-1,4-benzoquinone) in a suitable solvent system, often a mixture of ethanol, glacial acetic acid, and water, in the presence of a base like sodium acetate[1][5].

  • Add the desired amine (2 equivalents) to the stirred solution[1].

  • Reflux the reaction mixture for 3-6 hours[1].

  • Allow the mixture to cool to room temperature, which may be left overnight to facilitate precipitation[1].

  • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol or glacial acetic acid[1].

G Perhalogenated p-Benzoquinone Perhalogenated p-Benzoquinone Reflux (3-6h) Reflux (3-6h) Perhalogenated p-Benzoquinone->Reflux (3-6h) Amine (2 eq.) Amine (2 eq.) Amine (2 eq.)->Reflux (3-6h) Solvent (EtOH/GAA/H2O) Solvent (EtOH/GAA/H2O) Solvent (EtOH/GAA/H2O)->Reflux (3-6h) Base (NaOAc) Base (NaOAc) Base (NaOAc)->Reflux (3-6h) Cooling & Precipitation Cooling & Precipitation Reflux (3-6h)->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization 2,5-Diamino-3,6-dihalo-1,4-benzoquinone 2,5-Diamino-3,6-dihalo-1,4-benzoquinone Recrystallization->2,5-Diamino-3,6-dihalo-1,4-benzoquinone

General workflow for the synthesis of dihalo derivatives.

Quantitative Data and Characterization

The following table summarizes key quantitative data for this compound as reported in the literature.

PropertyValueSource
Yield 71%[3]
Appearance Violet crystals[3]
Melting Point 380 °C[3]
¹H NMR (500 MHz, acetone-d6) δ = 7.32 (br s, 2H, NH), 6.95 (br s, 2H, NH), 5.32 (s, 2H) ppm[3]
¹³C NMR (500 MHz, DMSO-d6) δ = 179.21, 154.45, 95.45 ppm[3]
IR (KBr) 3352, 3120, 1663, 1534, 1418, 1257, 1061, 843 cm⁻¹[3]
Mass Spec (70 eV) m/z = 138 (M⁺, 100), 121 (10), 110 (50), 94 (30), 83 (46), 68 (70), 41 (80)[3]

Biological Activity and Potential Applications

The quinone structural motif is present in numerous clinically used anticancer drugs[6]. Derivatives of this compound have demonstrated a range of biological activities, making them promising scaffolds for drug discovery.

Cytotoxicity: Substituted 2,5-bis(alkylamino)-1,4-benzoquinones have been assayed against several human cancer cell lines, including HL-60 (leukemia), MDA-MB-435 (melanoma), SF-295 (brain), and HCT-8 (colon), demonstrating cytotoxic effects[6][7].

Antimicrobial Activity: Various 2,5-diamino-3,6-dibromo-1,4-benzoquinones have been synthesized and found to possess antimicrobial activities against standard bacterial and fungal organisms[5][8].

Phytotoxicity: Studies have also shown that 2,5-bis(alkylamino)-1,4-benzoquinones can exhibit phytotoxic effects, suggesting potential applications as herbicides[6][7].

The mechanisms underlying the biological effects of quinones are complex but can involve the alkylation of crucial cellular proteins and DNA, or the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress[6].

This technical guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided data and protocols are intended to facilitate further investigation into the synthesis, characterization, and application of this versatile chemical scaffold.

References

Tautomerism in Diamino-Substituted Benzoquinones: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Diamino-substituted benzoquinones are a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities. A critical, yet often overlooked, aspect of their chemistry is the phenomenon of tautomerism. The ability of these molecules to exist in different, readily interconvertible isomeric forms—primarily the diamino- and amino-imino tautomers—can profoundly influence their physicochemical properties, receptor binding, and metabolic stability. This technical guide provides an in-depth exploration of tautomerism in diamino-substituted benzoquinones, summarizing key theoretical and experimental findings. It details computational insights into the energetics of proton transfer, outlines experimental protocols for characterizing tautomeric equilibria, and presents spectroscopic data for key derivatives. This document is intended to serve as a foundational resource for researchers in drug discovery and development, enabling a more nuanced understanding and strategic utilization of these versatile scaffolds.

Introduction to Tautomerism in Diamino-benzoquinones

Tautomers are structural isomers that are in dynamic equilibrium with each other, interconverting through the formal migration of a proton, a process known as prototropy.[1][2] For diamino-substituted 1,4-benzoquinones, the principal tautomeric relationship is the equilibrium between the diamino form and the amino-imino form. This interconversion involves a double proton transfer, which can occur through either a concerted or a stepwise mechanism.

The position of this equilibrium is critical as it dictates the molecule's hydrogen bonding capabilities, planarity, and electronic distribution. These features are paramount for molecular recognition by biological targets.[3] For instance, a change from a hydrogen bond donor (-NH2) to a hydrogen bond acceptor (=NH) can completely alter the binding mode of a drug candidate.[3] Therefore, a thorough understanding and characterization of the predominant tautomeric forms under physiological conditions are essential for successful drug design and optimization.

Theoretical Framework: The Energetics of Tautomerization

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the thermodynamics and kinetics of tautomeric interconversions. Studies on the parent 2,5-diamino-1,4-benzoquinone molecule have elucidated the pathways for the intramolecular double proton transfer.[4]

Proton Transfer Mechanisms

DFT calculations have shown that the interconversion can proceed via two main pathways:[4]

  • Stepwise Mechanism: This involves the transfer of one proton at a time, proceeding through a zwitterionic intermediate. This pathway generally has a lower energy barrier compared to the concerted mechanism.

  • Concerted Mechanism: This involves the simultaneous transfer of both protons through a single transition state.

Proton_Transfer_Mechanisms cluster_stepwise Stepwise Pathway DA Diamino Tautomer (Reactant) TS1 Transition State 1 (TS1) DA->TS1 TS_C Concerted Transition State (TS_C) DA->TS_C AI Amino-imino Tautomer (Product) Int Zwitterionic Intermediate (Int) TS1->Int TS2 Transition State 2 (TS2) Int->TS2 TS2->AI TS_C->AI

Quantitative Energetics

The relative energies of the stationary points along the proton transfer coordinate determine the favorability of the tautomeric forms and the rate of interconversion. DFT calculations (B3LYP/aug-cc-pvtz level) for the parent this compound provide valuable quantitative data.[4]

Table 1: Calculated Relative Energies for Tautomerization of this compound [4]

SpeciesGas Phase (kcal/mol)Water Phase (kcal/mol)
Diamino Tautomer (Reactant) 0.000.00
Transition State 1 (TS₁) 35.8437.26
Intermediate (Int) 30.7330.73
Transition State 2 (TS₂) 33.3234.74
Amino-imino Tautomer (Product) 17.5122.74
Concerted Transition State (TS₂) 49.6253.07

Data sourced from DFT calculations, representing the relative energies with respect to the diamino tautomer.[4]

These calculations indicate that:

  • The diamino tautomer is significantly more stable than the amino-imino form in both the gas phase and aqueous solution.

  • The stepwise mechanism is kinetically favored due to lower energy barriers compared to the concerted pathway.[4]

  • The presence of a polar solvent like water increases the energy barriers and further destabilizes the amino-imino tautomer relative to the diamino form.[4]

Experimental Protocols for Tautomerism Analysis

The characterization of tautomeric equilibria relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.[5][6] The general workflow involves synthesizing the compound, acquiring spectroscopic data under various conditions, and analyzing the data to identify and quantify the different tautomeric species present.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_quantification Data Interpretation & Quantification S1 React Benzoquinone with Amine S2 Purify via Column Chromatography S1->S2 A1 Acquire NMR Spectra (1H, 13C) S2->A1 A2 Acquire UV-Vis Spectra S2->A2 A3 Perform Variable Temperature & Solvent Studies A1->A3 A2->A3 D1 Assign Signals to Specific Tautomers A3->D1 D2 Integrate NMR Signals / Deconvolute UV-Vis Bands D1->D2 D3 Calculate Keq and ΔG D2->D3

Synthesis of Diamino-substituted Benzoquinones

General Protocol: The synthesis typically involves the reaction of a 1,4-benzoquinone (e.g., p-benzoquinone, tetrabromo-p-benzoquinone) with a primary amine in a suitable solvent system.[7][8]

  • Reactant Preparation: Dissolve the 1,4-benzoquinone derivative in a solvent mixture, often ethanol and glacial acetic acid.[8]

  • Nucleophilic Addition: Add the desired primary amine (typically 2 equivalents) to the stirred solution. Sodium acetate is often included to act as a base.[8]

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 3 hours).[8]

  • Isolation: Upon cooling, the product often precipitates and can be isolated by filtration.

  • Purification: Recrystallization or column chromatography is used to obtain the pure 2,5-diamino-substituted-1,4-benzoquinone product.[7]

NMR Spectroscopy Protocol

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6][9]

  • Sample Preparation: Dissolve a precisely weighed sample of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A range of solvents with different polarities should be used to assess the solvent effect on the equilibrium.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K). 2D NMR techniques (COSY, HSQC, HMBC) may be necessary for unambiguous signal assignment.

  • Tautomer Identification: The diamino and amino-imino tautomers will have distinct sets of signals. For example, the diamino form is often symmetrical, leading to a simpler spectrum. The amino-imino form will lack this symmetry and exhibit a different set of chemical shifts for the ring protons and carbons.

  • Quantification: The ratio of the tautomers (and thus the equilibrium constant, Keq) can be determined by integrating the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

  • Variable Temperature Studies: Acquiring spectra at different temperatures can provide thermodynamic parameters (ΔH°, ΔS°) for the equilibrium.

UV-Visible Spectroscopy Protocol

UV-Vis spectroscopy is useful for studying tautomeric equilibria, especially when the tautomers have distinct absorption maxima.[10][11]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent. A series of solvents should be used to investigate solvatochromic effects.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Tautomer Identification: The different electronic structures of the tautomers will result in different λmax values. The diamino form and the more conjugated amino-imino form are expected to have distinct absorption bands.

  • pH Titration: Varying the pH of the solution and monitoring the changes in the UV-Vis spectrum can help identify different protonated/deprotonated species and shift the tautomeric equilibrium.[11]

  • Quantification: If the molar absorptivity coefficients (ε) of the individual tautomers are known or can be estimated, the concentration of each tautomer in the mixture can be determined using the Beer-Lambert law, allowing for the calculation of Keq. Deconvolution of overlapping spectral bands may be necessary.

Spectroscopic Data for Diamino Tautomers

The following tables summarize characteristic spectroscopic data for the stable diamino tautomeric form of several this compound derivatives, which can serve as a reference for experimental studies.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,5-bis(alkylamino)-1,4-benzoquinones in CDCl₃ [7]

R in -NHRVinylic H (C3-H, C6-H)Carbonyl C (C1, C4)
Ethyl5.34179.9
Propyl5.34179.9
Isopropyl5.39180.0
Butyl5.33179.9
Cyclohexyl5.40180.0

The symmetry of the signals confirms the prevalence of the diamino tautomer under these conditions.

Table 3: Selected IR Absorption Frequencies (cm⁻¹) for Diamino-Substituted Benzoquinones

CompoundC=O StretchingN-H StretchingReference
2,5-bis(ethylamino)-1,4-benzoquinone~1580~3250[7]
2,5-bis(propylamino)-1,4-benzoquinone~1580~3245[7]
2,5-diamino-3,6-dichloro-1,4-benzoquinone~1630~3300, ~3400[12]
2,5-bis(p-toluidino)-3,6-dibromo-1,4-benzoquinone1620, 15983220[13]

The presence of strong carbonyl absorptions and N-H stretching bands are characteristic of the diamino tautomer.

Implications for Drug Discovery and Development

The tautomeric state of a diamino-substituted benzoquinone derivative has profound implications for its drug-like properties:

  • Receptor Interactions: Tautomers present different pharmacophoric features (hydrogen bond donors/acceptors, charge distribution), leading to different binding affinities and selectivities.

  • Physicochemical Properties: Tautomerism affects key properties like solubility, pKa, and lipophilicity (logP), which in turn influence absorption, distribution, metabolism, and excretion (ADME).[3]

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patentability.

Conclusion

Tautomerism is a fundamental consideration in the design and development of drugs based on the diamino-substituted benzoquinone scaffold. Both computational and experimental evidence strongly suggest that the diamino tautomer is the thermodynamically favored form. However, the influence of substituents and the microenvironment of a protein binding pocket could potentially shift this equilibrium.

Researchers and drug development professionals must employ a combination of computational modeling and rigorous experimental characterization using NMR and UV-Vis spectroscopy to fully understand the tautomeric behavior of their lead compounds. The protocols and data presented in this guide offer a robust framework for initiating such investigations, ultimately leading to the development of safer and more efficacious medicines.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 2,5-Diamino-1,4-benzoquinone Coordination Polymer Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of coordination polymers derived from precursors of 2,5-Diamino-1,4-benzoquinone (DABQ). A significant body of research focuses on the in situ hydrolysis of DABQ to form 2,5-dihydroxy-1,4-benzoquinone (DHBQ), which then coordinates with various metal ions. This guide will focus on the thermal properties of these more extensively studied DHBQ-based coordination polymers, offering valuable insights for researchers working with DABQ as a starting material.

Introduction to this compound in Coordination Chemistry

This compound is a redox-active organic compound with the potential to act as a ligand in the formation of coordination polymers. However, in many synthetic procedures, DABQ serves as a precursor, undergoing in situ hydrolysis to generate 2,5-dihydroxy-1,4-benzoquinone (DHBQ).[1][2][3][4] This transformation is a crucial step in the synthesis of a wide range of DHBQ-based coordination polymers with interesting structural, magnetic, and electronic properties.[1] Understanding the thermal stability of these resulting polymers is essential for their potential applications in fields such as materials science and drug development.

Thermogravimetric analysis is a key technique for characterizing the thermal stability of these materials. It measures the change in mass of a sample as a function of temperature, providing critical information about decomposition temperatures, the presence of solvent molecules, and the composition of the final residue.

Synthesis of DHBQ-Based Coordination Polymers from DABQ Precursors

The synthesis of DHBQ-based coordination polymers often involves the in situ generation of the DHBQ ligand from a DABQ precursor. This method has been successfully employed to create single crystals of various coordination polymers.[1][2] The general synthetic pathway can be visualized as follows:

in_situ_synthesis DABQ This compound (DABQ) DHBQ In situ Hydrolysis (2,5-Dihydroxy-1,4-benzoquinone (DHBQ) formed) DABQ->DHBQ Hydrolysis Metal_Salt Metal Salt (e.g., Co(OAc)₂, Ni(OAc)₂) Metal_Salt->DHBQ Solvent Solvent (e.g., Water) Solvent->DHBQ Coordination_Polymer DHBQ-Based Coordination Polymer DHBQ->Coordination_Polymer Coordination

Caption: In situ synthesis of DHBQ coordination polymers from a DABQ precursor.

Thermogravimetric Analysis Data

The thermal stability of DHBQ-based coordination polymers has been investigated for various transition metal ions. The decomposition process typically occurs in distinct stages, beginning with the loss of lattice or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures.

Table 1: Thermogravimetric Analysis Data for DHBQ-Based Coordination Polymers

Coordination PolymerMetal IonInitial Weight Loss (Solvent)Decomposition Onset (°C)Final ResidueReference
trans-[Co(DHBQ)(bpy)]·2.5H₂OCo(II)8.7% (crystal water)~300Not Specified[1]
trans-[Ni(DHBQ)(bpy)]·3H₂ONi(II)10.3% (crystal water)~300Not Specified[1]
cis-[Mn(DHBQ)(bpy)₂]Mn(II)No initial weight loss~300Not Specified[1]
cis-[Zn(DHBQ)(bpy)₂]Zn(II)No initial weight loss~300Not Specified[1]
[Cu(DHBQ)(H₂O)]nCu(II)5.29% (coordinated water)243 (dehydration), 427 (decomposition)Not Specified[5]
[Y(C₆H₂O₄)₁.₅(H₂O)₂]nY(III)4.9% (coordinated water)314Not Specified[5]
[UO₂(DHBQ)]H₂OUO₂(II)3.01% (hydrated water)355Not Specified[5]
{[Ho₂(DHTA)₃(H₂O)₅]·H₂O}nHo(III)2.0% (free water), 8.9% (coordinated water)250Ho₂O₃

Note: bpy = 4,4'-bipyridyl, DHTA = 2,5-dihydroxy-1,4-terephthalic acid anion

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermogravimetric analysis of DHBQ-based coordination polymers as reported in the literature.

4.1. Synthesis of trans-[Co(DHBQ)(bpy)]·2H₂O [1]

  • Suspend Cobalt(II) acetate tetrahydrate (162 mg, 0.65 mmol), finely milled 2,5-dimethoxy-1,4-benzoquinone (DMBQ, a precursor to DHBQ) (168 mg, 1.0 mmol), and 4,4'-bipyridyl (152 mg, 1.0 mmol) in 25 mL of deionized water in a 30 mL screw-capped glass vial.

  • Sonicate the suspension for several minutes.

  • Heat the vial in an electric oven at 120 °C for 24 hours.

  • After cooling, collect the deep brown solid precipitate by filtration.

  • Wash the solid with water, then with acetone, and dry in vacuo.

4.2. Thermogravimetric Analysis (TGA) Protocol [1][2]

The general workflow for performing TGA on these coordination polymers is as follows:

tga_workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Acquisition & Analysis sample Coordination Polymer Sample (5-10 mg) crucible Place in Alumina or Platinum Crucible sample->crucible instrument TGA Instrument (e.g., SHIMADZU DTG-60/60H) crucible->instrument Load Sample parameters Set Parameters: - Heating Rate: 5-10 °C/min - Atmosphere: N₂ flow (e.g., 100 mL/min) - Temperature Range: e.g., RT - 800 °C instrument->parameters run Run Experiment parameters->run plot Plot Weight Loss (%) vs. Temperature (°C) run->plot analysis Analyze Thermogram: - Identify decomposition steps - Determine thermal stability plot->analysis

Caption: General experimental workflow for thermogravimetric analysis.

Instrumentation and Conditions:

  • Instrument: SHIMADZU DTG-60/60H or similar thermogravimetric analyzer.[1][2]

  • Heating Rate: Typically 5 °C/min or 10 °C/min.[1][6]

  • Atmosphere: A constant flow of nitrogen (e.g., 100 mL/min) is used to provide an inert environment.[1]

  • Temperature Range: Measurements are generally carried out from room temperature to 800 °C or higher.[6]

  • Crucible: Alumina or platinum crucibles are commonly used.

Thermal Decomposition Pathway

The TGA data suggests a general multi-step decomposition pathway for hydrated DHBQ-based coordination polymers. This process can be logically outlined as follows:

decomposition_pathway Start Hydrated Coordination Polymer [M(DHBQ)(L)x(H₂O)y] Step1 Desolvation / Dehydration (Loss of H₂O molecules) Start->Step1 Heat (e.g., < 250°C) Step2 Anhydrous Coordination Polymer [M(DHBQ)(L)x] Step1->Step2 Step3 Decomposition of Organic Ligands (DHBQ, co-ligands) Step2->Step3 Further Heating (e.g., > 300°C) End Final Residue (e.g., Metal Oxide) Step3->End

Caption: Logical relationship of the thermal decomposition process.

Relevance for Drug Development

While direct applications of these specific coordination polymers in drug development are still emerging, the study of their thermal stability is crucial. For any material to be considered for biomedical applications, such as a drug delivery vehicle, its stability under physiological and storage conditions is paramount. TGA provides a rapid assessment of the temperature at which a material begins to degrade, which is a critical parameter for ensuring the safety and efficacy of a potential therapeutic agent. The porous nature of some of these coordination polymers could also be explored for controlled drug release applications.[1]

Conclusion

This technical guide has provided a detailed overview of the thermogravimetric analysis of coordination polymers derived from this compound precursors, with a focus on the more extensively studied 2,5-dihydroxy-1,4-benzoquinone systems. The data presented in the tables and the experimental protocols offer a valuable resource for researchers. The visualizations of the synthetic and analytical workflows, as well as the decomposition pathway, provide a clear conceptual framework for understanding the thermal behavior of these materials. This information is fundamental for the continued development and potential application of these coordination polymers in various scientific fields, including drug development.

References

Methodological & Application

One-Pot Synthesis of Diamino Benzoquinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamino benzoquinone derivatives are a pivotal class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antitumor, antimicrobial, and antioxidant properties.[1][2][3] Their therapeutic potential drives the need for efficient and scalable synthetic methodologies. This document provides detailed application notes and experimental protocols for the one-pot synthesis of diamino benzoquinone derivatives, targeting researchers in drug discovery and development. Two distinct and effective one-pot methods are presented, alongside data on the pharmacological significance of these compounds, to facilitate their application in generating compound libraries for biological screening.

Introduction

Quinone-based compounds are ubiquitous in nature and are integral to vital biological processes such as cellular respiration and photosynthesis.[3][4] The incorporation of amino groups into the benzoquinone scaffold significantly enhances their pharmacological profile, leading to derivatives with potent biological activities.[1][2] Traditional multi-step syntheses of these compounds can be cumbersome, often resulting in lower overall yields.[1] The one-pot synthesis approaches detailed herein offer a streamlined, efficient, and cost-effective alternative for accessing these valuable molecules. These methods allow for the rapid generation of diverse diamino benzoquinone derivatives, which are crucial for structure-activity relationship (SAR) studies in drug development.

Application 1: One-Pot Oxidative Amination of Hydroquinones and Catechols

This protocol outlines a facile, one-pot synthesis of diamino benzoquinones via the chemical oxidation of hydroquinone or catechol derivatives in the presence of an azide ion source.[1] This method leverages a Michael addition reaction followed by an intramolecular oxidation-reduction to afford the desired products in high purity and good yield.[1][5]

Experimental Protocol

Materials:

  • Hydroquinone or Catechol derivative (2 mmol)

  • Sodium azide (10 mmol)

  • Potassium ferricyanide (4 mmol)

  • Acetate buffer (0.2 M, pH 5.0, ~50 mL)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the hydroquinone or catechol derivative (2 mmol) and sodium azide (10 mmol) to approximately 50 mL of acetate buffer (pH 5.0).

  • Stir the mixture until all solids are dissolved.

  • In a dropping funnel, dissolve potassium ferricyanide (4 mmol) in a minimal amount of water.

  • Add the potassium ferricyanide solution dropwise to the reaction mixture over a period of 20-30 minutes while stirring.

  • Continue to stir the reaction mixture at room temperature. For catechol derivatives, stir for 1 hour. For hydroquinone, stir for 4-5 hours.

  • For the hydroquinone reaction, gently heat the flask to 45°C for the duration of the stirring. For catechol derivatives, maintain the reaction at 40°C overnight.[1]

  • Collect the precipitated solid product by filtration.

  • Wash the solid with deionized water to remove any residual salts.

  • Dry the purified product before characterization.

Data Presentation
CompoundStarting MaterialYield (%)Melting Point (°C)
2,5-diaminocyclohexa-2,5-diene-1,4-dioneHydroquinone71380

Characterization data for 2,5-diaminocyclohexa-2,5-diene-1,4-dione:[1][5]

  • ¹H NMR (500 MHz, acetone-d6): δ = 7.32 (br s, 2H, NH), 6.95 (br s, 2H, NH), 5.32 (s, 2H) ppm.

  • ¹³C NMR (500 MHz, DMSO-d6): δ = 179.21, 154.45, 95.45 ppm.

  • IR (KBr, cm⁻¹): 3352, 3120, 1663, 1534, 1418, 1257, 1061, 843.

  • MS (70 eV, m/z): 138 (M⁺, 100), 121 (10), 110 (50), 94 (30), 83 (46), 68 (70), 41 (80).

Workflow Diagram

G cluster_workflow One-Pot Oxidative Amination Workflow A Dissolve Hydroquinone/Catechol and Sodium Azide in Acetate Buffer B Dropwise Addition of Potassium Ferricyanide Solution A->B C Stir at Specified Temperature and Time B->C D Precipitation of Product C->D E Filtration and Washing D->E F Drying of Purified Product E->F

Caption: Workflow for the one-pot oxidative amination synthesis.

Application 2: One-Pot Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones

This protocol describes the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives through a nucleophilic substitution reaction.[2][6] This method involves the reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with various amino compounds in a one-pot setup.[2]

Experimental Protocol

Materials:

  • 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil) (0.03 mole)

  • Desired amino compound (0.02 mole)[6]

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Water (H₂O)

  • Sodium Acetate (NaOAc)

Equipment:

  • Reflux apparatus

  • Magnetic stirrer

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, prepare a solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml).[6]

  • Add a small amount of sodium acetate to the stirred solution.[6]

  • Add the desired amino compound (0.02 mole) to the reaction mixture.[2][6]

  • Reflux the reaction mixture for 3 hours.[2][6]

  • Allow the mixture to cool to room temperature and let it stand overnight.[2][6]

  • Filter the precipitated product.[2][6]

  • Wash the product with cold water.[2][6]

  • Recrystallize the crude product from a suitable solvent such as glacial acetic acid or ethanol to obtain the purified product.[6]

  • Dry the purified product and determine its melting point and yield.[2]

Data Presentation
Amino CompoundProductYield (%)Melting Point (°C)
Aniline2,5-di-(phenylamino)-3,6-dibromo-1,4-benzoquinone65279 - 280
p-Toluidine2,5-di-(p-tolylamino)-3,6-dibromo-1,4-benzoquinone90255 - 256
4-Aminophenazone2,5-di-(4-amino-phenazone)-3,6-dibromo-1,4-benzoquinone79201 - 203
Trimethoprim2,5-di-(Trimethoprim)-3,6-dibromo-1,4-benzoquinone83263 - 265
Data sourced from Saeed and Omer (2009).[6]

Workflow Diagram

G cluster_workflow One-Pot Nucleophilic Substitution Workflow A Prepare Solution of 2,3,5,6-tetrabromo-1,4-benzoquinone B Add Sodium Acetate and Amino Compound A->B C Reflux for 3 Hours B->C D Cool and Stand Overnight C->D E Filter and Wash Product D->E F Recrystallize and Dry E->F

Caption: Workflow for the one-pot nucleophilic substitution synthesis.

Pharmacological Significance and Signaling Pathways

Benzoquinone derivatives are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] Their mechanism of action is often attributed to their ability to act as reactive oxygen species (ROS) scavengers.[7]

Certain benzoquinone derivatives have been shown to modulate the TLR4-CD14 signaling pathway.[7] This pathway is crucial in the inflammatory response. By scavenging ROS, these compounds can inhibit the expression of procaspase-1 and IL-1β, which are key inflammatory mediators. Furthermore, they can induce apoptosis in activated cells through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio and activating caspase-3.[7] This anti-inflammatory and pro-apoptotic activity makes them promising candidates for the treatment of diseases such as liver fibrosis.[7]

Signaling Pathway Diagram

G cluster_pathway Benzoquinone Derivative Signaling Pathway BQ Benzoquinone Derivatives ROS ROS BQ->ROS Scavenges TLR4 TLR4-CD14 Signaling BQ->TLR4 Inhibits Mito Mitochondrial Apoptosis Pathway BQ->Mito Induces ROS->TLR4 Activates Procaspase1 Procaspase-1 Expression TLR4->Procaspase1 Induces IL1B IL-1β Expression TLR4->IL1B Induces BaxBcl2 ↑ Bax/Bcl-2 Ratio Mito->BaxBcl2 Caspase3 ↑ Caspase-3 Activation Mito->Caspase3

Caption: Modulation of the TLR4-CD14 signaling pathway by benzoquinone derivatives.

Conclusion

The one-pot synthesis protocols presented here offer efficient and versatile methods for the preparation of diamino benzoquinone derivatives. These compounds serve as valuable scaffolds in drug discovery, with demonstrated potential in modulating key signaling pathways involved in inflammation and apoptosis. The provided experimental details and data are intended to empower researchers to synthesize and explore the therapeutic potential of this important class of molecules.

References

Application Note & Protocol: Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-bis(alkylamino)-1,4-benzoquinones are a class of compounds recognized for their significant biological activities. These molecules are of considerable interest in medicinal chemistry and agricultural science due to their potential as antitumor and herbicidal agents.[1][2][3] Structurally, they are derivatives of 1,4-benzoquinone, a common motif in biologically active molecules. The synthesis of these compounds is primarily achieved through a nucleophilic addition of primary amines to a p-benzoquinone core.[4] This document provides a detailed protocol for the synthesis, purification, and characterization of 2,5-bis(alkylamino)-1,4-benzoquinones, along with representative data and reaction mechanisms. The procedure is based on established literature methods, which report yields ranging from 9% to 58%.[1][5]

Reaction and Mechanism

The synthesis proceeds via a conjugate addition of a primary amine to p-benzoquinone.[4][6] The reaction is highly selective, yielding the 2,5-disubstituted product.[4] The overall process involves a sequence of addition, reduction, and oxidation steps. A 3:2 molar ratio of p-benzoquinone to the amine is typically required for the reaction to proceed to the desired product.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps pBQ p-Benzoquinone Step1 1. Nucleophilic Michael Addition pBQ->Step1 Amine 2 eq. Primary Amine (R-NH2) Amine->Step1 Step2 2. Proton Transfer & Tautomerization Step1->Step2 Intermediate 1 (Hydroquinone monoamine) Step3 3. Oxidation Step2->Step3 Step4 4. Second Michael Addition & Oxidation Step3->Step4 Intermediate 2 (Monoamino-p-benzoquinone) Product 2,5-bis(alkylamino)- 1,4-benzoquinone Step4->Product

Caption: General reaction scheme for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones from p-benzoquinone and a selected primary amine.

Materials and Equipment:

  • p-Benzoquinone

  • Primary amine (e.g., ethylamine, isopropylamine, etc.)

  • Ethanol (EtOH), reagent grade

  • Deionized water (H₂O)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring plate and magnetic stir bar

  • Rotary evaporator

  • TLC plates (silica gel)

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-benzoquinone (3.0 equivalents) in ethanol containing 2% (v/v) of water.[5] The use of slightly wet ethanol has been found to improve yields.[5]

  • Addition of Amine: While stirring the solution at room temperature, add the primary amine (2.0 equivalents) dropwise.

  • Reaction: Continue stirring the mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for several hours until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel. A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC. The desired 2,5-bis(alkylamino)-1,4-benzoquinone fractions, which are typically red, are collected.[1]

  • Final Product: The solvent from the collected fractions is evaporated to yield the purified product. The solid product is dried under vacuum.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques:

    • IR Spectroscopy: To identify the carbonyl stretching frequencies, typically in the 1613 to 1550 cm⁻¹ range.[1]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]

Workflow A Dissolve p-Benzoquinone in 98% EtOH B Add Primary Amine (2 eq.) dropwise at RT A->B C Stir and Monitor Reaction by TLC B->C D Remove Solvent via Rotary Evaporation C->D E Purify Crude Product via Silica Gel Column Chromatography D->E F Collect Red Fractions and Evaporate Solvent E->F G Dry Final Product Under Vacuum F->G H Characterize Structure (IR, NMR, MS) G->H

Caption: Experimental workflow for the synthesis and purification of target compounds.

Data Presentation: Synthesis Yields

The yields of 2,5-bis(alkylamino)-1,4-benzoquinones can vary depending on the specific amine used, with potential side reactions like polymerization affecting the outcome.[1] Below is a summary of isolated yields for a series of compounds synthesized using this methodology.

Compound IDAmine UsedR GroupIsolated Yield (%)[5]
12 Ethylamine-CH₂CH₃28
13 Isopropylamine-CH(CH₃)₂58
14 Butylamine-(CH₂)₃CH₃21
15 Isobutylamine-CH₂CH(CH₃)₂39
16 Pentylamine-(CH₂)₄CH₃28
17 Isopentylamine-(CH₂)₂CH(CH₃)₂28
18 Hexylamine-(CH₂)₅CH₃36
19 Decylamine-(CH₂)₉CH₃25
20 2-(Piperidin-1-yl)ethylamine-(CH₂)₂-N(C₅H₁₀)33
21 2-(Pyrrolidin-1-yl)ethylamine-(CH₂)₂-N(C₄H₈)9
22 3-(Dimethylamino)propylamine-(CH₂)₃N(CH₃)₂14
23 Cyclohexylamine-C₆H₁₁20

Applications in Research and Drug Development

The synthesized 2,5-bis(alkylamino)-1,4-benzoquinone derivatives are valuable for further investigation. They have demonstrated notable biological activity, including:

  • Cytotoxicity: Several compounds in this class have shown cytotoxic effects against various human cancer cell lines, such as leukemia (HL-60), melanoma (MDA-MB-435), brain (SF-295), and colon (HCT-8) cancer lines.[1][3]

  • Herbicidal Activity: These quinones can exhibit phytotoxicity, with inhibitory effects observed on the root growth of certain plant species.[1][3]

These properties make them interesting lead compounds for the development of new therapeutic agents and agrochemicals.[2] Further studies, such as structure-activity relationship (SAR) analyses, can be conducted to optimize their biological efficacy and selectivity.

References

Application Notes: 2,5-Diamino-1,4-benzoquinone as a Precursor for Redox-Active Metal-Organic Frameworks in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. 2,5-Diamino-1,4-benzoquinone (DABQ) and its derivative, 2,5-dihydroxy-1,4-benzoquinone (DHBQ), are excellent precursors for the synthesis of redox-active MOFs. The quinone moiety within the linker provides intrinsic redox activity, which can be exploited for therapeutic purposes, while the porous framework can serve as a reservoir for chemotherapeutic agents.

Key Advantages of DABQ/DHBQ-based MOFs in Drug Development:

  • Intrinsic Redox Activity: The benzoquinone unit can participate in cellular redox processes, potentially inducing oxidative stress in cancer cells and enhancing therapeutic efficacy. Quinones are known to undergo reversible two-electron redox reactions.

  • Biocompatibility and Biodegradability: MOFs can be designed from biocompatible metal ions (e.g., Fe, Zn) and organic linkers, allowing for their safe use in biological systems and eventual degradation and clearance.

  • High Drug Loading Capacity: The porous nature of these MOFs allows for the encapsulation of significant amounts of therapeutic agents, such as doxorubicin (DOX).[1][2]

  • Controlled Release: Drug release can be triggered by specific stimuli within the tumor microenvironment, such as lower pH, leading to targeted drug delivery and reduced systemic toxicity.[3]

  • Synergistic Therapy: The MOF framework itself can possess anticancer properties, potentially acting in synergy with a loaded chemotherapeutic drug.

Experimental Protocols

Protocol 1: Synthesis of NBu₄M(DHBQ)₁.₅ (M = Ni²⁺, Fe²⁺, Co²⁺) MOF

This protocol describes a high-yield, benchtop aqueous addition reaction for the synthesis of a DHBQ-based MOF.[4][5]

Materials:

  • 2,5-Dihydroxy-1,4-benzoquinone (DHBQ)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Metal(II) acetate tetrahydrate (e.g., Ni(OAc)₂·4H₂O, Fe(OAc)₂, Co(OAc)₂·4H₂O)

  • Degassed deionized water

  • Nitrogen gas

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser, add DHBQ (1.5 mmol) and an excess of NBu₄Br (2.0 g) to 50 mL of degassed deionized water.

  • Reflux the mixture under a nitrogen atmosphere.

  • In a separate beaker, dissolve the metal(II) acetate (1.0 mmol) in 10 mL of degassed deionized water.

  • Add the metal acetate solution dropwise to the refluxing DHBQ solution over 15 minutes.

  • Continue to reflux the reaction mixture for an additional 30 minutes, during which a precipitate will form.

  • Cool the mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the product thoroughly with degassed deionized water.

  • Dry the final product on the filter under a stream of nitrogen.

Expected Yield: ~100%[5]

Protocol 2: Characterization of DHBQ-based MOFs

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline phase and purity of the synthesized MOF.

  • Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a PXRD diffractometer. The resulting diffraction pattern is compared with known patterns or simulated patterns from single-crystal X-ray diffraction data.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the MOF and confirm the coordination of the DHBQ ligand to the metal centers.

  • Procedure: The FTIR spectrum of the MOF is recorded. The absence of the O-H stretching band of the free DHBQ ligand and the shift in the C=O stretching frequency indicate successful coordination.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which it decomposes.

  • Procedure: A sample of the MOF is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.

4. Nitrogen Adsorption-Desorption Analysis (BET Analysis):

  • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the MOF.[6]

  • Procedure: The MOF sample is degassed under vacuum at an elevated temperature to remove any guest molecules. The amount of nitrogen gas adsorbed by the sample at 77 K is measured at various relative pressures. The Brunauer-Emmett-Teller (BET) method is used to calculate the surface area.[6]

Protocol 3: Doxorubicin (DOX) Loading into DHBQ-based MOFs

Materials:

  • Synthesized and activated DHBQ-based MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) or deionized water

  • Centrifuge

Procedure:

  • Disperse a known amount of the activated MOF in a solution of DOX in PBS or water at a specific concentration.

  • Stir the suspension at room temperature for a set period (e.g., 24 hours) to allow for drug encapsulation.

  • Centrifuge the suspension to separate the DOX-loaded MOF from the supernatant.

  • Wash the DOX-loaded MOF with fresh PBS or water to remove any surface-adsorbed drug.

  • Dry the final DOX@MOF product under vacuum.

  • To determine the drug loading capacity and encapsulation efficiency, the concentration of DOX remaining in the supernatant and washing solutions is measured using UV-Vis spectroscopy.[3]

Calculations:

  • Drug Loading Capacity (wt%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of MOF] x 100

  • Encapsulation Efficiency (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX] x 100

Data Presentation

Table 1: Physicochemical Properties of Representative DHBQ-based MOFs

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
trans-2D-NiNi²⁺177-Microporous[7]
NBu₄Fe(DHBQ)₁.₅Fe²⁺High--[4]
NBu₄Co(DHBQ)₁.₅Co²⁺High--[4]
UiO-66 (for comparison)Zr⁴⁺900 - 1400~0.5~6[8]

Table 2: Doxorubicin (DOX) Loading and Release in Representative MOFs

MOF SystemDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Release ConditionsKey FindingsReference
MIL-101(Fe)-C₄H₄up to 24.5~98pH-responsiveGSH/ATP-responsive release for chemo/chemodynamic therapy.[2]
Fe-BTCup to 67-Microwave irradiation, pH 7.4 & 5.3Microwave exposure significantly enhances drug release.[3]
MIL-100(Al)~15 - 32.5--DOX is located inside the pores of the MOF.[9]
MOF/TA4.5282.61Acidic conditionsAcid-activatable hydroxyl radical generation for synergistic therapy.[10]
NUIG4~200-pH-dependentExceptionally high DOX uptake with pH-controlled release.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Start: Precursors (DHBQ, Metal Salt) reaction Aqueous Addition Reaction start->reaction precipitation Precipitation of MOF reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Deionized Water filtration->washing drying Drying washing->drying drying->characterization_entry drug_loading Drug Loading (e.g., DOX) drying->drug_loading pxrd PXRD ftir FTIR tga TGA bet BET release_study In Vitro Release Studies drug_loading->release_study

Experimental workflow for synthesis and application of DHBQ-MOFs.

drug_delivery_mechanism cluster_loading Drug Loading cluster_delivery Systemic Circulation & Targeting cluster_release Drug Release & Action mof Porous DHBQ-MOF dox_mof DOX-Loaded MOF (DOX@MOF) mof->dox_mof dox Doxorubicin (DOX) dox->dox_mof circulation Systemic Circulation dox_mof->circulation epr EPR Effect (Passive Targeting) circulation->epr tumor Tumor Microenvironment epr->tumor uptake Cancer Cell Uptake tumor->uptake acidic_ph Low pH in Endosome/Lysosome uptake->acidic_ph release DOX Release acidic_ph->release action Therapeutic Action release->action

Mechanism of MOF-based targeted drug delivery.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway (Simplified) cluster_inhibition Inhibition by Benzoquinone Derivative cluster_transcription Gene Transcription stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB/IκBα (Inactive Complex) ubiquitination IκBα Ubiquitination & Degradation ikb->ubiquitination nfkb NF-κB (p50/p65) translocation NF-κB Translocation to Nucleus nfkb_ikb->translocation Releases NF-κB bq Benzoquinone Derivative (e.g., DHBQ) bq->inhibition inhibition->ikk transcription Gene Transcription (Inflammation, Survival) translocation->transcription

Inhibition of the NF-κB signaling pathway by a benzoquinone derivative.

References

Application Notes and Protocols: 2,5-Diamino-1,4-benzoquinone in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,5-Diamino-1,4-benzoquinone (DABQ) in Coordination Chemistry

This compound (DABQ) is a versatile organic molecule that has garnered interest in the field of coordination chemistry. While DABQ itself can act as a ligand, its predominant and well-documented role in the synthesis of coordination polymers is as a precursor for the in situ generation of the highly versatile ligand, 2,5-dihydroxy-1,4-benzoquinone (DHBQ).[1][2] This in situ hydrolysis of DABQ to DHBQ is a key strategy to control the crystallization process and obtain high-quality, single-crystal coordination polymers.[1][2] The resulting DHBQ-based coordination polymers, including metal-organic frameworks (MOFs), exhibit a range of interesting properties and potential applications due to the redox-active nature of the DHBQ ligand.[1][2]

These materials are being explored for their potential in gas storage and separation, as electrode materials in batteries, in catalysis, and for their magnetic and electronic properties.[1][3] While the direct use of DABQ as a coordinating ligand is less common, its derivatives and related diamino-substituted benzoquinones are also being investigated for their unique electronic and optical properties.[3]

Key Applications and Performance Data of DHBQ-Based Coordination Polymers Derived from DABQ Precursors

The coordination polymers synthesized via the in situ hydrolysis of DABQ to DHBQ have shown promise in several application areas. The properties of these materials are often tuned by the choice of the metal ion.

Energy Storage

The redox activity of the DHBQ ligand makes these coordination polymers attractive for energy storage applications, particularly as electrode materials in lithium-ion batteries.

CompoundApplicationSpecific Capacity (mAh g⁻¹)Cycling StabilityCurrent Rate (A g⁻¹)
Ni-DHBQLi-ion battery anode650.7 (after 100 cycles)Excellent0.1
Fe(dhbq)Li-ion battery cathode264 (initial)--
Cu-DHBQLi-ion battery cathode214 (initial)98% capacity retention after 200 cycles0.1
Gas Storage and Separation

The porous nature of some DHBQ-based MOFs allows for the storage and separation of gases.

CompoundGas AdsorbedBET Surface Area (m² g⁻¹)Gas Uptake (cm³(STP) g⁻¹)Temperature (K)Pressure (atm)
trans-2D-NiN₂177-77-
trans-2D-NiH₂-90771
trans-2D-CoH₂-20771
Electronic and Magnetic Properties

The interaction between the π-conjugated DHBQ ligand and metal d-orbitals can lead to interesting electronic and magnetic behaviors.

CompoundPropertyValue
NBu₄Fe(DHBQ)₁.₅Electrical Conductivity10⁻² S cm⁻¹
Fe(dhbq)Electrical Conductivity5 x 10⁻⁶ S cm⁻¹
cis-1D-MnMagnetic Susceptibility (χMT)4.421 cm³ K mol⁻¹ at 300 K
trans-2D-CoMagnetic Susceptibility (χMT)2.950 cm³ K mol⁻¹ at 300 K

Experimental Protocols

The following protocols detail the synthesis of DHBQ-based coordination polymers, highlighting the in situ generation of the DHBQ ligand from a precursor. While the original request focused on DABQ, the literature points to the use of its derivatives like 2,5-dimethoxy-1,4-benzoquinone (DMBQ) for a more controlled reaction.[1][2] The principle of in situ ligand generation remains the same.

Protocol 1: In Situ Synthesis of a 1D Manganese-DHBQ Coordination Polymer (cis-[Mn(DHBQ)(bpy)₂])

This protocol describes the synthesis of a one-dimensional coordination polymer using an in situ hydrolysis method.[1]

Materials:

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • 2,5-Dimethoxy-1,4-benzoquinone (DMBQ), finely milled

  • 4,4′-Bipyridyl (bpy)

  • Deionized water

  • Acetone

Procedure:

  • Suspend Mn(OAc)₂·4H₂O (245 mg, 1.0 mmol), finely milled DMBQ (168 mg, 1.0 mmol), and bpy (304 mg, 2.0 mmol) in 25 mL of deionized water in a 30 mL screw-capped glass vial with a Teflon-coated rubber seal.

  • Sonicate the suspension for several minutes to ensure a homogenous mixture.

  • Place the sealed vial in an electric oven and heat to 120 °C for 24 hours.

  • After 24 hours, cool the vial to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid product with deionized water, followed by a wash with acetone.

  • Dry the final product in vacuo.

Protocol 2: In Situ Synthesis of a 2D Nickel-DHBQ Coordination Polymer (trans-[Ni(DHBQ)(bpy)])

This protocol outlines the synthesis of a two-dimensional coordination polymer network.[1]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • 2,5-Dimethoxy-1,4-benzoquinone (DMBQ), finely milled

  • 4,4′-Bipyridyl (bpy)

  • Deionized water

  • Acetone

Procedure:

  • In a 30 mL screw-capped glass vial with a Teflon-coated rubber seal, suspend Ni(OAc)₂·4H₂O (1.0 mmol, 249 mg), DMBQ (1.0 mmol, 168 mg), and bpy (1.0 mmol, 156 mg) in 25 mL of deionized water.

  • Sonicate the suspension for several minutes.

  • Seal the vial and place it in an electric oven. Heat at 120 °C for 24 hours.

  • Cool the reaction vessel to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the product sequentially with deionized water and acetone.

  • Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the general workflow for the in situ synthesis of DHBQ-based coordination polymers and the logical relationship of their applications.

In_Situ_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_workup Product Work-up Metal_Salt Metal Salt (e.g., M(OAc)₂) Mixing Mixing & Sonication Metal_Salt->Mixing DABQ_Precursor DABQ Precursor (e.g., DMBQ) DABQ_Precursor->Mixing Auxiliary_Ligand Auxiliary Ligand (e.g., bpy) Auxiliary_Ligand->Mixing Solvent Solvent (e.g., Water) Solvent->Mixing Hydrothermal_Reaction Hydrothermal Reaction (e.g., 120°C, 24h) Mixing->Hydrothermal_Reaction In_Situ_Hydrolysis In Situ Hydrolysis of Precursor to DHBQ Hydrothermal_Reaction->In_Situ_Hydrolysis Self_Assembly Self-Assembly of Coordination Polymer Hydrothermal_Reaction->Self_Assembly In_Situ_Hydrolysis->Self_Assembly Cooling Cooling to Room Temperature Self_Assembly->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Water & Acetone) Filtration->Washing Drying Drying (in vacuo) Washing->Drying Final_Product DHBQ-Based Coordination Polymer Drying->Final_Product

Caption: Workflow for the in situ synthesis of DHBQ-based coordination polymers.

Applications_Relationship cluster_applications Potential Applications DABQ This compound (DABQ) In_Situ_Hydrolysis In Situ Hydrolysis DABQ->In_Situ_Hydrolysis DHBQ_Ligand 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) Ligand In_Situ_Hydrolysis->DHBQ_Ligand Coordination_Polymer DHBQ-Based Coordination Polymer / MOF DHBQ_Ligand->Coordination_Polymer Energy_Storage Energy Storage Coordination_Polymer->Energy_Storage Gas_Storage Gas Storage & Separation Coordination_Polymer->Gas_Storage Catalysis Catalysis Coordination_Polymer->Catalysis Electronics_Magnetism Electronics & Magnetism Coordination_Polymer->Electronics_Magnetism

Caption: Relationship between DABQ and applications of resulting coordination polymers.

References

Application Notes and Protocols for the Synthesis of 2,5-Diaminobenzoquinones via Michael Addition Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzoquinone derivatives are a class of compounds that hold significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include potent antitumor, antimicrobial, and enzyme inhibitory properties.[1][2] The core structure of these molecules, a benzoquinone ring substituted with two amino groups at the 2 and 5 positions, serves as a versatile scaffold for the synthesis of a wide range of analogues with tunable electronic and steric properties. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize their therapeutic potential.

The synthesis of 2,5-diaminobenzoquinones is most commonly achieved through a Michael addition reaction, a type of conjugate addition, between a p-benzoquinone and a primary or secondary amine.[3] This reaction is generally straightforward and allows for the introduction of a variety of amino substituents, leading to the generation of diverse compound libraries for biological screening.[1] This application note provides detailed protocols for the synthesis, purification, and characterization of 2,5-diaminobenzoquinones, along with a summary of their reported biological activities and a discussion of their mechanism of action.

Reaction Scheme and Mechanism

The synthesis of 2,5-diaminobenzoquinones proceeds via a nucleophilic addition of an amine to the electron-deficient double bond of the benzoquinone ring, followed by oxidation. The overall reaction can be depicted as follows:

General Reaction Scheme for the Synthesis of 2,5-Diaminobenzoquinones

The reaction mechanism involves a 1,4-conjugate addition of the amine to the p-benzoquinone, which acts as a Michael acceptor. This is followed by tautomerization and subsequent oxidation of the hydroquinone intermediate to the corresponding quinone. A second Michael addition and oxidation then occur to yield the final 2,5-diaminobenzoquinone product.

Michael_Addition_Mechanism cluster_step1 Step 1: First Michael Addition cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Second Michael Addition cluster_step4 Step 4: Final Oxidation p-Benzoquinone p-Benzoquinone Amine (R-NH2) Amine (R-NH2) Intermediate_1 Enolate Intermediate p-Benzoquinone->Intermediate_1 + R-NH2 Hydroquinone_Monoamine Monosubstituted Hydroquinone Intermediate_1->Hydroquinone_Monoamine Tautomerization Intermediate_1->Hydroquinone_Monoamine Monoamino_Benzoquinone Monosubstituted Benzoquinone Hydroquinone_Monoamine->Monoamino_Benzoquinone [O] Intermediate_2 Enolate Intermediate Monoamino_Benzoquinone->Intermediate_2 + R-NH2 Monoamino_Benzoquinone->Intermediate_2 Hydroquinone_Diamine Disubstituted Hydroquinone Intermediate_2->Hydroquinone_Diamine Tautomerization 2,5-Diaminobenzoquinone 2,5-Diaminobenzoquinone Hydroquinone_Diamine->2,5-Diaminobenzoquinone [O] Hydroquinone_Diamine->2,5-Diaminobenzoquinone

Figure 1: Mechanism of the Michael addition reaction for the synthesis of 2,5-diaminobenzoquinones.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of both alkylamino and arylamino substituted 2,5-diaminobenzoquinones.

Protocol 1: Synthesis of 2,5-Bis(alkylamino)-1,4-benzoquinones

This protocol is adapted from the synthesis of a series of 2,5-bis(alkylamino)-1,4-benzoquinones with reported cytotoxic activities.[1]

Materials:

  • p-Benzoquinone

  • Alkylamine (e.g., isobutylamine, cyclohexylamine)

  • Ethanol (EtOH)

  • Hexane

  • Diethyl ether

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve p-benzoquinone (3 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add the desired alkylamine (2 mmol) to the solution. A 3:2 molar ratio of benzoquinone to amine is used to account for the redox reactions involved.[1]

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A typical eluent system is a mixture of hexane and diethyl ether (e.g., 1:1 v/v).[1]

  • Collect the fractions containing the desired product (typically red-colored compounds) and evaporate the solvent to obtain the purified 2,5-bis(alkylamino)-1,4-benzoquinone.[1]

  • Characterize the final product by spectroscopic methods (IR, 1H-NMR, 13C-NMR, and MS).

Protocol 2: Synthesis of 2,5-Bis(arylamino)-1,4-benzoquinones

This protocol is suitable for the synthesis of 2,5-bis(arylamino) derivatives, which often require slightly different reaction conditions.[4]

Materials:

  • 1,4-Benzoquinone

  • Arylamine (e.g., aniline, toluidine)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

Procedure:

  • Dissolve 1,4-benzoquinone (1 equivalent) in ethanol in a round-bottom flask.

  • Add the arylamine (2.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

  • Dry the purified product and characterize it by spectroscopic methods.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized 2,5-diaminobenzoquinone derivatives.

Table 1: Synthesis of 2,5-Bis(alkylamino)-1,4-benzoquinones [1]

CompoundAlkylamineYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1 Isobutylamine25188.4-191.55.35 (s, 2H), 3.05 (t, 4H), 2.01 (m, 2H), 0.98 (d, 12H)179.8, 150.1, 95.9, 53.6, 28.3, 20.2
2 Cyclohexylamine58240.1-242.35.38 (s, 2H), 3.30 (m, 2H), 2.05-1.25 (m, 20H)179.5, 149.2, 96.3, 55.4, 32.8, 25.5, 24.7

Table 2: Cytotoxicity of 2,5-Diaminobenzoquinone Derivatives against Cancer Cell Lines [5]

CompoundSubstituent (R)Cell LineIC50 (µg/mL)
3 BenzylHT-29 (Colon)12.5
4 2-Aminobenzo[de]isoquinoline-1,3-dione derivativeHCT-116 (Colon)1.3 - 8.3
5 2-Aminobenzo[de]isoquinoline-1,3-dione derivativeMCF-7 (Breast)1.3 - 8.3
6 2-Aminobenzo[de]isoquinoline-1,3-dione derivativeHep-G2 (Hepatocellular)1.3 - 8.3

Experimental Workflow

The overall workflow for the synthesis, purification, characterization, and biological evaluation of 2,5-diaminobenzoquinones is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start reactants p-Benzoquinone + Amine (R-NH2) start->reactants reaction Michael Addition Reaction reactants->reaction crude Crude Product reaction->crude purification Column Chromatography or Recrystallization crude->purification pure Purified Product purification->pure characterization Spectroscopic Analysis (NMR, IR, MS) pure->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme pathway Mechanism of Action Studies cytotoxicity->pathway enzyme->pathway end End pathway->end HSP90_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Response drug 2,5-Diaminobenzoquinone hsp90 HSP90 drug->hsp90 Inhibits client_proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, CDK4) hsp90->client_proteins Stabilizes degradation Ubiquitin-Proteasome Degradation hsp90->degradation Inhibition leads to proliferation Tumor Cell Proliferation client_proteins->proliferation Promotes degradation->client_proteins Degrades apoptosis Apoptosis degradation->apoptosis cell_cycle_arrest Cell Cycle Arrest degradation->cell_cycle_arrest apoptosis->proliferation Inhibits cell_cycle_arrest->proliferation Inhibits

References

Application of 2,5-Diamino-1,4-benzoquinone in Conductive Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-1,4-benzoquinone (DABQ) is a versatile organic molecule characterized by a quinone ring substituted with two amino groups. This unique structure, featuring both electron-donating amino groups and an electron-accepting quinone ring, makes it an intriguing building block for the synthesis of novel conductive polymers. The inherent redox activity of the quinone moiety, combined with the potential for extended conjugation through the amino linkages, suggests that polymers derived from DABQ could exhibit valuable electronic and electrochemical properties. These properties are of significant interest for applications in organic electronics, energy storage, and sensing. Furthermore, the biocompatibility of some polymer classes opens avenues for their exploration in biomedical applications, including drug delivery systems.

This document provides detailed application notes on the potential uses of DABQ-based conductive polymers and presents adapted experimental protocols for their synthesis and characterization.

Application Notes

Polymers derived from this compound and its analogues are an emerging class of functional materials with a range of potential applications stemming from their electronic and electrochemical properties.

1. Conductive Materials and Organic Electronics:

The conjugated backbone of poly(this compound) and related polymers allows for the delocalization of electrons, a prerequisite for electrical conductivity. Doping of these polymers, either chemically or electrochemically, can introduce charge carriers (polarons and bipolarons) and significantly enhance their conductivity. The conductivity of these materials can be tailored by modifying the polymer structure, for instance, by introducing substituents on the quinone ring or the amino groups, or by forming composites with other conductive materials like graphene oxide.[1]

2. Energy Storage Applications:

The redox-active quinone units within the polymer chain are capable of undergoing reversible electrochemical reactions, making these materials promising candidates for use in energy storage devices such as rechargeable batteries and supercapacitors. The polymer's high surface area and porous structure can facilitate rapid ion transport, leading to high power densities.

3. Sensing and Catalysis:

The amino groups in the polymer backbone can act as recognition sites for various analytes, enabling the development of chemical sensors. Changes in the polymer's conductivity or electrochemical response upon interaction with a target molecule can be used as the sensing signal. Additionally, the redox properties of the quinone units may be harnessed for catalytic applications.

4. Potential in Drug Delivery:

While direct applications of conductive polymers in drug delivery are still under investigation, the field of polymeric drug delivery systems is rapidly expanding.[2][3] Biocompatible and biodegradable polymers are often employed as carriers for controlled drug release.[4] Future research could explore the synthesis of biocompatible DABQ-based polymers or copolymers for stimuli-responsive drug delivery, where the release of a therapeutic agent could be triggered by an electrical or pH stimulus.

Quantitative Data Summary

The following table summarizes key properties of conductive polymers derived from diamino-quinone-based monomers. It is important to note that a comprehensive set of data for poly(this compound) is not yet available in the literature; therefore, data from closely related polymers, such as poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB) and poly(1,5-diaminoanthraquinone) (PDAA), are presented for comparison.[1][5][6]

PropertyPoly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB) NanocompositePoly(1,5-diaminoanthraquinone) (PDAA)
DC Conductivity (σ_dc) Varies by two orders of magnitude depending on preparation[1]Adjustable over seven orders of magnitude with doping[5][6]
Thermal Stability Increased thermal stability compared to the base polymer[1]Stable at temperatures below 400 °C[5][6]
Electrochemical Properties High-value and stable electrochemical characteristics in a proton electrolyte[1]Robust electroactivity and high specific capacitance[6]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinone (A DABQ Derivative)

This protocol describes the synthesis of a substituted DABQ derivative, which can be a precursor for polymer synthesis. The method is adapted from established procedures for the synthesis of 2,5-diamino-3,6-dihalo-1,4-benzoquinones.

Materials:

  • 2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)

  • Selected amino compound (e.g., aniline)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Water (H₂O)

  • Sodium Acetate (NaOAc)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml).

  • Add a small amount of sodium acetate to the solution.

  • To the well-stirred solution, add the desired amino compound (0.02 mole).

  • Reflux the reaction mixture for a period of 3 hours.[5]

  • Allow the mixture to cool to room temperature and leave it to stand overnight.

  • Filter the precipitated product and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain the purified 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative.

  • Dry the purified product under vacuum and determine its melting point and yield.

  • Characterize the product using spectroscopic methods such as IR, NMR, and Mass Spectrometry.

Protocol 2: Proposed Oxidative Polymerization of this compound

This protocol is an adapted procedure for the synthesis of poly(this compound). The methodology is based on the successful oxidative polymerization of a similar monomer, 3,6-dianiline-2,5-dichloro-1,4-benzoquinone.[1]

Materials:

  • This compound (DABQ) monomer

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ammonium peroxydisulfate ((NH₄)₂S₂O₈) (APS)

  • Deionized water

Procedure:

  • Prepare a suspension of the this compound monomer (e.g., 0.002 mol) in deionized water (30 mL).

  • Disperse the monomer using ultrasonic dispersion for approximately 20 minutes while cooling the mixture to around 5 °C.

  • To the monomer suspension, add a calculated volume of HCl solution under constant stirring to achieve the desired acid molarity in the final reaction mixture.

  • Thermostat the reaction mixture to a controlled temperature (e.g., 18 °C).

  • To initiate the polymerization, prepare a solution of the oxidizing agent, ammonium peroxydisulfate (e.g., 0.0025 mol), in a small volume of HCl solution.

  • Add the oxidant solution instantaneously to the stirred monomer suspension.

  • Allow the oxidative polymerization to proceed for a set duration (e.g., 4 hours) at the controlled temperature.

  • Collect the polymer precipitate by filtration using a Schott filter.

  • Wash the polymer product with a dilute HCl solution (e.g., 0.2 M) to remove any unreacted monomer and oxidant.

  • Dry the final polymer product in a vacuum dryer until a constant weight is achieved.

  • The yield of the polymer should be determined gravimetrically.

  • Characterize the resulting polymer for its structure, conductivity, and thermal stability using techniques such as FTIR, UV-Vis spectroscopy, four-point probe conductivity measurement, and thermogravimetric analysis (TGA).

Visualizations

Polymerization_of_DABQ cluster_reactants Reactants Monomer This compound (DABQ) Polymer Poly(this compound) Monomer->Polymer Oxidative Polymerization Oxidant Oxidant (e.g., APS) Acid Acidic Medium (e.g., HCl)

Caption: Proposed oxidative polymerization of this compound.

Experimental_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Product Work-up and Characterization Monomer_Suspension Prepare aqueous suspension of DABQ monomer Ultrasonication Disperse monomer via ultrasonication with cooling Monomer_Suspension->Ultrasonication Acidification Add HCl to desired concentration and thermostat Ultrasonication->Acidification Initiation Instantaneously add APS oxidant solution Acidification->Initiation Polymerization Allow polymerization to proceed (e.g., 4 hours at 18 °C) Initiation->Polymerization Filtration Filter the polymer precipitate Polymerization->Filtration Washing Wash with dilute HCl Filtration->Washing Drying Dry under vacuum to constant weight Washing->Drying Characterization Characterize polymer properties (Conductivity, TGA, etc.) Drying->Characterization

Caption: Experimental workflow for the synthesis of poly(this compound).

References

Application Notes and Protocols for 2,5-Diamino-1,4-benzoquinone Derivatives in Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 2,5-diamino-1,4-benzoquinone (DABQ) derivatives as active materials in next-generation energy storage devices. These organic compounds offer a compelling alternative to traditional inorganic materials due to their tunable electrochemical properties, sustainability, and potentially lower cost. This guide includes detailed experimental protocols for the synthesis of DABQ derivatives, fabrication of electrodes, assembly of coin cells, and electrochemical characterization. Additionally, a summary of performance data for various DABQ derivatives is presented for comparative analysis.

Introduction to this compound Derivatives in Energy Storage

Quinone-based organic materials are emerging as promising candidates for electrode materials in various energy storage systems, including lithium-ion, sodium-ion, zinc-ion, and aqueous proton batteries.[1][2][3] The redox activity of the benzoquinone core, involving the reversible uptake and release of electrons and ions, forms the basis of their energy storage capability. The introduction of amino groups at the 2 and 5 positions of the benzoquinone ring significantly influences the electronic and structural properties of the molecule. These amino substituents can enhance the material's stability, modulate its redox potential, and facilitate ion conduction, leading to improved battery performance.[4][5] For instance, tetraamino-1,4-benzoquinone (TABQ) has demonstrated remarkable specific capacity and cycling stability as an anode material for aqueous proton batteries, attributed to the formation of an intermolecular hydrogen-bond network that supports efficient proton conduction.[4][5][6]

Performance Data of this compound Derivatives

The following table summarizes the electrochemical performance of various this compound derivatives as reported in the literature. This data provides a comparative overview of their potential in different battery chemistries.

DerivativeApplicationSpecific CapacityCurrent DensityCycling StabilityReference(s)
Tetraamino-1,4-benzoquinone (TABQ)Aqueous Proton Battery (Anode)307 mAh g⁻¹1 A g⁻¹3500 cycles[4][5][6]
Tetraamino-1,4-benzoquinone (TABQ)Zinc-Organic Battery (Cathode)303 mAh g⁻¹0.1 A g⁻¹1000 cycles (213 mAh g⁻¹ at 5 A g⁻¹)[4]
Poly(ethylene diaminoquinone) (PEDQ)Lithium-Organic Battery~150-200 mAh g⁻¹1C>150 cycles[7]
2,3-Diamino-1,4-naphthoquinone (DANQ)Lithium-Organic Battery250 mAh g⁻¹0.2C99% capacity retention after 500 cycles[8]
Poly(2,5-dihydroxy-1,4-benzoquinonyl sulfide) (PDBS)Lithium-ion Battery (Cathode)184 mAh g⁻¹ after 100 cycles15 mA g⁻¹Good cycling stability[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative this compound derivative, the fabrication of electrodes, the assembly of a coin cell, and electrochemical testing.

Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones

This protocol is a general method for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones from p-benzoquinone and a primary amine.[10]

Materials:

  • p-Benzoquinone

  • Primary amine (e.g., ethylamine, propylamine)

  • Ethanol (EtOH), 98% (2% v/v water)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve p-benzoquinone (3 molar equivalents) in wet ethanol (containing 2% v/v H₂O) in a round-bottom flask.

  • Add the desired primary amine (2 molar equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2,5-bis(alkylamino)-1,4-benzoquinone as a red solid.

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Electrode Fabrication

This protocol describes the preparation of a working electrode using the synthesized active material.[11]

Materials:

  • This compound derivative (active material)

  • Conductive carbon (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Mortar and pestle or planetary mixer

  • Doctor blade

  • Vacuum oven

Procedure:

  • Thoroughly mix the active material, conductive carbon, and PVDF binder in a weight ratio of 60:30:10 in a mortar or a planetary mixer.

  • Add NMP dropwise while mixing to form a homogeneous slurry with a suitable viscosity for casting.

  • Cast the slurry onto a piece of aluminum foil using a doctor blade to achieve a uniform thickness.

  • Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to completely remove the NMP solvent.

  • Punch out circular electrodes of the desired diameter (e.g., 12 mm) from the dried sheet.

  • Press the electrodes under a pressure of 10-15 MPa to ensure good contact between the active material and the current collector.

Coin Cell Assembly (CR2032)

This protocol details the assembly of a CR2032-type coin cell in an argon-filled glovebox.[12][13][14][15]

Materials:

  • Working electrode (prepared in section 3.2)

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Crimping machine

  • Pipette

Procedure:

  • Transfer all components into an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

  • Place the working electrode in the center of the coin cell case.

  • Add a few drops of electrolyte to wet the electrode surface.

  • Place the separator on top of the working electrode.

  • Add a few more drops of electrolyte to the separator.

  • Place the lithium metal foil on top of the separator.

  • Place the spacer disk and then the spring on top of the lithium foil.

  • Carefully place the gasket and the top cap onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

Electrochemical Testing: Cyclic Voltammetry

This protocol outlines the procedure for performing cyclic voltammetry (CV) to evaluate the electrochemical behavior of the assembled coin cell.

Materials:

  • Assembled coin cell

  • Potentiostat/Galvanostat

Procedure:

  • Connect the assembled coin cell to the potentiostat.

  • Set the potential window based on the expected redox reactions of the active material.

  • Set the scan rate (e.g., 0.1 mV/s).

  • Run the cyclic voltammetry experiment for several cycles to observe the redox peaks corresponding to the charge and discharge processes.

  • Analyze the resulting voltammogram to determine the redox potentials, peak currents, and electrochemical reversibility of the material.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the application of this compound derivatives in energy storage devices.

Synthesis_Workflow start Start: Reagents reagents p-Benzoquinone + Primary Amine start->reagents reaction Reaction in Wet Ethanol reagents->reaction purification Column Chromatography reaction->purification product Purified DABQ Derivative purification->product characterization Characterization (IR, NMR, MS) product->characterization end End: Pure Product characterization->end

Synthesis of this compound Derivatives.

Electrode_Fabrication_Workflow start Start: Materials materials Active Material + Conductive Carbon + PVDF Binder start->materials mixing Mixing with NMP to form Slurry materials->mixing coating Doctor Blade Coating on Al Foil mixing->coating drying Vacuum Drying coating->drying punching Electrode Punching drying->punching pressing Pressing punching->pressing end End: Working Electrode pressing->end

Fabrication of a Working Electrode.

Coin_Cell_Assembly_Workflow start Start: Glovebox case Place Working Electrode in Case start->case electrolyte1 Add Electrolyte case->electrolyte1 separator Place Separator electrolyte1->separator electrolyte2 Add Electrolyte separator->electrolyte2 li_metal Place Li Metal electrolyte2->li_metal spacer_spring Place Spacer & Spring li_metal->spacer_spring cap Place Gasket & Cap spacer_spring->cap crimping Crimp Cell cap->crimping end End: Assembled Coin Cell crimping->end

Assembly of a CR2032 Coin Cell.

Electrochemical_Testing_Relationship cell Assembled Coin Cell potentiostat Potentiostat/ Galvanostat cell->potentiostat connects to cv Cyclic Voltammetry (CV) potentiostat->cv performs gcd Galvanostatic Charge/ Discharge (GCD) potentiostat->gcd performs eis Electrochemical Impedance Spectroscopy (EIS) potentiostat->eis performs data Performance Data (Capacity, Stability, etc.) cv->data gcd->data eis->data

Electrochemical Testing Logical Relationship.

References

Application Notes and Protocols for Post-Synthetic Linker Exchange in MOFs with 2,5-Diamino-1,4-benzoquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the post-synthetic linker exchange (PSLE) in metal-organic frameworks (MOFs), specifically focusing on the introduction of 2,5-diamino-1,4-benzoquinone (DABQ) and its derivatives. This technique allows for the synthesis of metal-diamidobenzoquinone frameworks, which are often challenging to produce through direct synthesis due to the strong metal-nitrogen bonds.[1] The incorporation of these redox-active and functionalizable linkers opens avenues for applications in drug delivery, catalysis, and sensing.

Application Notes

Post-synthetic linker exchange is a powerful method for modifying the properties of pre-synthesized MOFs by replacing the existing organic linkers with new functional molecules.[1] The exchange of dihydroxybenzoquinone linkers with diaminobenzoquinone linkers is a notable example, as it allows for the introduction of amine functionalities into the MOF structure. This imparts new chemical properties and potential for further functionalization.

Key Advantages of Diaminobenzoquinone-Functionalized MOFs:

  • Enhanced Functionality: The amine groups can serve as sites for further covalent modification, allowing for the attachment of drugs, targeting ligands, or other functional molecules.

  • Redox Activity: The benzoquinone moiety is redox-active, which can be exploited for applications in catalysis or for influencing the cellular redox environment in therapeutic applications.

  • Challenging to Synthesize Directly: MOFs with amidic linkers can be difficult to crystallize directly. PSLE provides a viable route to access these materials.[1]

  • Tunable Properties: The degree of linker exchange can be controlled to fine-tune the material's properties, such as porosity, stability, and drug loading/release characteristics.

Applications in Drug Development:

The unique properties of diaminobenzoquinone-functionalized MOFs make them promising candidates for drug delivery systems.[2][3][4] The porous structure allows for high drug loading, while the functionalizable linkers can be used to control the release of therapeutic agents. Furthermore, the intrinsic properties of the linker, such as redox activity, may offer synergistic therapeutic effects.

Quantitative Data Presentation

The extent of linker exchange can be quantified using various analytical techniques. The following table summarizes the quantitative data from a study on the exchange of 2,5-dichloro-3,6-dihydroxo-1,4-benzoquinone (H₂L) with 2,5-diamino-3,6-dichloro-1,4-benzoquinone in a Zn-based MOF.[1]

ParameterMethodResultReference
Linker Exchange Percentage¹³C NMR SpectroscopyUp to 25%[1]
Elemental Analysis (N/Zn ratio)Energy-Dispersive X-ray Spectroscopy (EDX)Consistent with NMR data[1]
Linker DistributionSpatially Resolved EDX SpectroscopyHomogeneously distributed[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of the parent MOF and the subsequent post-synthetic linker exchange.

Protocol 1: Synthesis of the Parent MOF: (Me₂NH₂)[Zn₂(L)₃]

This protocol is adapted from the synthesis of the parent dihydroxobenzoquinone-based MOF.[1]

Materials:

  • 2,5-dichloro-3,6-dihydroxo-1,4-benzoquinone (H₂L)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • 20 mL scintillation vials

Procedure:

  • In a 20 mL scintillation vial, dissolve 2,5-dichloro-3,6-dihydroxo-1,4-benzoquinone in N,N-dimethylformamide.

  • In a separate vial, dissolve zinc(II) nitrate hexahydrate in N,N-dimethylformamide.

  • Combine the two solutions in a single vial.

  • Cap the vial and place it in an oven at 85 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the crystalline product by decanting the supernatant.

  • Wash the crystals with fresh DMF three times, followed by a methanol wash.

  • Store the crystals in methanol until further use.

Protocol 2: Post-Synthetic Linker Exchange with a Diaminobenzoquinone Derivative

This protocol describes the exchange of the dihydroxy-linker with a diamino-linker.[1]

Materials:

  • Parent MOF crystals from Protocol 1

  • 2,5-diamino-3,6-dichloro-1,4-benzoquinone (or other DABQ derivative)

  • N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide

  • Methanol

  • 20 mL scintillation vials

Procedure:

  • Prepare a stock solution of the incoming linker (e.g., 2,5-diamino-3,6-dichloro-1,4-benzoquinone) in DMF.

  • Prepare a stock solution of a base (e.g., potassium tert-butoxide) in DMF.

  • In a 20 mL scintillation vial, combine the linker solution and the base solution to form a solution of the monodeprotonated linker.

  • Add the parent MOF crystals to the linker/base solution.

  • Cap the vial and place it in an oven at 65 °C for the desired exchange time (e.g., 24-72 hours).

  • After the specified time, remove the vial and allow it to cool.

  • Collect the crystals by decanting the supernatant.

  • Wash the crystals thoroughly with fresh DMF to remove any unreacted linker, followed by a methanol wash.

  • Dry the crystals under vacuum for characterization.

Protocol 3: Characterization of the Exchanged MOF

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and structural integrity of the MOF after linker exchange.

  • Procedure:

    • Gently grind a small sample of the dried, exchanged MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern over a 2θ range of 5-50°.

    • Compare the resulting pattern with that of the parent MOF to ensure the framework has remained intact.

2. ¹H and ¹³C NMR Spectroscopy:

  • Purpose: To quantify the percentage of linker exchange.

  • Procedure:

    • Digest a known mass of the dried, exchanged MOF in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra of the digested solution.

    • Integrate the signals corresponding to the original and the exchanged linkers.

    • Calculate the linker exchange percentage based on the relative integration values.

3. Energy-Dispersive X-ray (EDX) Spectroscopy:

  • Purpose: To determine the elemental composition and confirm the presence of the new linker.

  • Procedure:

    • Mount a sample of the exchanged MOF on a carbon tape-coated SEM stub.

    • Acquire EDX spectra from several different points on the crystal to assess homogeneity.

    • Analyze the elemental ratios (e.g., N/Zn) to corroborate the NMR data.

Visualizations

Post_Synthetic_Linker_Exchange_Workflow cluster_synthesis Parent MOF Synthesis cluster_exchange Linker Exchange cluster_characterization Characterization s1 Dissolve Linker (H₂L) in DMF s3 Combine Solutions s1->s3 s2 Dissolve Metal Salt (Zn(NO₃)₂) in DMF s2->s3 s4 Solvothermal Synthesis (85°C, 24h) s3->s4 s5 Wash with DMF and Methanol s4->s5 s6 Parent MOF Crystals (Me₂NH₂)[Zn₂(L)₃] s5->s6 e4 Add Parent MOF Crystals s6->e4 e1 Prepare Incoming Linker Solution (DABQ derivative in DMF) e3 Combine to form Monodeprotonated Linker e1->e3 e2 Prepare Base Solution (e.g., KOtBu in DMF) e2->e3 e3->e4 e5 Incubate at 65°C (24-72h) e4->e5 e6 Wash with DMF and Methanol e5->e6 e7 Exchanged MOF Crystals e6->e7 c1 Powder X-ray Diffraction (PXRD) e7->c1 c2 NMR Spectroscopy (¹H, ¹³C) e7->c2 c3 Energy-Dispersive X-ray Spectroscopy (EDX) e7->c3 c5 Confirm Structure c1->c5 c4 Quantify Exchange % c2->c4 c6 Assess Homogeneity c3->c6 Logical_Relationship_Diagram Parent_MOF Parent MOF (Dihydroxy-linker) PSLE_Process Post-Synthetic Linker Exchange Parent_MOF->PSLE_Process Incoming_Linker Incoming Linker (Diamino-linker) Incoming_Linker->PSLE_Process Exchanged_MOF Exchanged MOF (Mixed Linker) PSLE_Process->Exchanged_MOF Properties Modified Properties - Porosity - Stability - Functionality Exchanged_MOF->Properties Applications Applications - Drug Delivery - Catalysis - Sensing Properties->Applications

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you to improve reaction yields and product purity.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction.- Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration. - Temperature: Ensure the reaction is maintained at the optimal temperature. For the reaction of p-benzoquinone with amines, heating may be necessary, for example, at 75°C in ethanol.[1] - Amine Reactivity: The reactivity of the amine can significantly impact the reaction rate. Less nucleophilic amines may require longer reaction times or higher temperatures.
Decomposition of starting material or product.- Temperature Control: Avoid excessive heating, as it can lead to decomposition and polymerization. - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.
Incorrect stoichiometry.A 3:2 molar ratio of benzoquinone to amine is often cited as necessary due to the redox processes involved in the reaction.[2] Carefully check the molar equivalents of your reactants.
Presence of Multiple Spots on TLC, Indicating Side Products Polymerization of the benzoquinone.This is a common side reaction that can lead to a significant amount of baseline material during chromatographic purification.[2][3] - Solvent Choice: The use of wet ethanol (containing about 2% v/v water) has been reported to give slightly better yields in some cases.[4] - Controlled Addition: Try adding the amine solution dropwise to the benzoquinone solution to maintain a low concentration of the amine and minimize polymerization.
Formation of mono-substituted product (2-alkylamino-1,4-benzoquinone).- Stoichiometry: Ensure at least two equivalents of the amine are used per equivalent of p-benzoquinone. - Reaction Time: Allow sufficient reaction time for the second substitution to occur. Monitor by TLC to confirm the disappearance of the mono-substituted intermediate.
Difficulty in Product Purification Product is a dark, tarry solid.This often indicates significant polymerization.[2][3] Review the troubleshooting steps for low yield and side product formation to optimize the reaction conditions. The crude product may require extensive purification.
Co-elution of impurities during column chromatography.- Solvent System Optimization: Experiment with different solvent systems for column chromatography. A common eluent is a mixture of ethyl acetate and petroleum ether or hexane.[1] - Recrystallization: If column chromatography is insufficient, recrystallization can be an effective method for obtaining a high-purity product.[5]
Product is Unstable and Decomposes Upon Storage Sensitivity to light or air.Store the purified 2,5-bis(alkylamino)-1,4-benzoquinone product in a dark, airtight container, preferably under an inert atmosphere and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones?

A1: Yields can vary significantly depending on the specific amine used and the reaction conditions. Reported yields range from as low as 9% to as high as 58%.[2][3][4][6] Lower yields are often attributed to polymerization side reactions.[2][3]

Q2: What is the role of the solvent in this reaction?

A2: Polar solvents like ethanol are commonly used to facilitate the conjugate addition of the amine to the p-benzoquinone.[1] Some studies have found that using wet ethanol, containing a small percentage of water, can lead to slightly improved yields.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5] Use a suitable eluent system, such as a mixture of hexane and ethyl acetate, to separate the starting materials, intermediates, and the final product.

Q4: What is the general appearance of the 2,5-bis(alkylamino)-1,4-benzoquinone product?

A4: After purification, these compounds are typically obtained as red or brown solids.[2][7]

Q5: Are there any specific safety precautions I should take?

A5: p-Benzoquinone and its derivatives can be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out in a well-ventilated fume hood.

Experimental Protocols

General Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones

This protocol is a general procedure and may require optimization for specific amines.

Materials:

  • p-Benzoquinone

  • Alkylamine (2 equivalents)

  • Ethanol (or wet ethanol with 2% v/v water)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve p-benzoquinone (1.0 eq) in ethanol.

  • While stirring, add the alkylamine (2.0 eq) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to reflux (e.g., 75°C) for several hours (e.g., 24 hours).[1] The progress should be monitored by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting residue can be purified by silica gel flash column chromatography using a suitable eluent, such as a gradient of ethyl acetate in petroleum ether.[1]

Purification by Recrystallization

For further purification, recrystallization can be employed.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Reported Yields for the Synthesis of Various 2,5-bis(alkylamino)-1,4-benzoquinones.

AmineR GroupIsolated Yield (%)
EthylamineCH₂CH₃28
IsopropylamineCH(CH₃)₂58
Butylamine(CH₂)₃CH₃21
IsobutylamineCH₂CH(CH₃)₂39
Pentylamine(CH₂)₄CH₃28
Isopentylamine(CH₂)₂CH(CH₃)₂28
Hexylamine(CH₂)₅CH₃36
Decylamine(CH₂)₉CH₃25
2-(Piperidin-1-yl)ethylamine(CH₂)₂-N(CH₂)₅33
Cyclohexylaminec-C₆H₁₁20

Data adapted from Molecules 2010, 15, 5629-5643.[4]

Visualizations

Reaction_Pathway p_benzoquinone p-Benzoquinone mono_substituted 2-Alkylamino-1,4-benzoquinone (Intermediate) p_benzoquinone->mono_substituted + R-NH2 amine Alkylamine (R-NH2) final_product 2,5-Bis(alkylamino)-1,4-benzoquinone mono_substituted->final_product + R-NH2 Experimental_Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Mix p-Benzoquinone and Amine in Ethanol B Stir at RT or Reflux A->B C Monitor by TLC B->C D Remove Solvent C->D Reaction Complete E Column Chromatography D->E F Recrystallization (optional) E->F G Characterization F->G Pure Product Troubleshooting_Tree start Low Yield? check_reaction Reaction Incomplete? start->check_reaction Yes side_products Side Products on TLC? start->side_products No extend_time Extend Reaction Time check_reaction->extend_time Yes increase_temp Increase Temperature check_reaction->increase_temp Yes check_stoichiometry Verify Stoichiometry check_reaction->check_stoichiometry Yes optimize_purification Optimize Purification (Solvent System, Recrystallization) side_products->optimize_purification No polymerization Polymerization Suspected side_products->polymerization Yes slow_addition Slow Amine Addition polymerization->slow_addition use_wet_solvent Use Wet Ethanol polymerization->use_wet_solvent

References

Technical Support Center: Synthesis of 2,5-Diamino-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diamino-1,4-benzoquinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient purification method. 4. Degradation of starting materials or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] 2. Ensure the reaction is refluxed for the recommended duration (typically 3-6 hours).[1] 3. For purification, recrystallization from ethanol or glacial acetic acid is often effective.[1] 4. Use fresh starting materials and protect the reaction from excessive heat and light.
Formation of a Dark, Tarry, or Polymeric Substance 1. Polymerization of the benzoquinone starting material or intermediates is a known side reaction.[2] 2. High reaction concentrations can favor polymerization. 3. Presence of strong acids or bases can catalyze polymerization.1. Use a moderate molar ratio of reactants; a 3:2 molar ratio of benzoquinone to amine has been reported.[2] 2. Perform the reaction in a suitable solvent to maintain appropriate dilution. 3. The use of a buffer, such as sodium acetate, can help control the pH.[1]
Presence of Multiple Spots on TLC After Reaction 1. Formation of mono-substituted intermediates (e.g., 2-amino-5-halo-1,4-benzoquinone). 2. Formation of disubstituted byproducts (e.g., 2,5-dianilino-p-benzoquinone).[3] 3. Over-reaction or side reactions leading to other derivatives.1. Ensure the correct stoichiometry of the amine is used to favor disubstitution. 2. Column chromatography can be employed to separate the desired product from byproducts.[2] 3. Control the reaction time and temperature to minimize the formation of undesired products.
Product is Difficult to Purify 1. Co-precipitation of starting materials or byproducts. 2. The product may be sparingly soluble in common recrystallization solvents.1. Wash the crude product thoroughly with cold water to remove water-soluble impurities.[1] 2. Test a range of solvents for recrystallization, such as ethanol, glacial acetic acid, or mixtures thereof.[1] 3. If recrystallization is ineffective, consider purification by column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include p-benzoquinone or a halogenated p-benzoquinone, such as 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil) or 2,5-dichloro-1,4-benzoquinone, which is then reacted with an amino compound.[1][2] An alternative one-pot synthesis starts from hydroquinone, using sodium azide and potassium ferricyanide as an oxidizing agent.[4]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the specific synthetic route and reaction conditions. For the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones from p-benzoquinone, yields have been reported to range from 9% to 58%.[2] A one-pot synthesis of the parent this compound from hydroquinone reported a yield of 71%.[4] For substituted derivatives like 2,5-di(aryl)amino-3,6-dibromo-1,4-benzoquinones, yields can be higher.

Q3: What are the main side reactions to be aware of?

A3: A significant side reaction is the polymerization of the benzoquinone starting material or intermediates, which can lead to the formation of insoluble, tarry substances and reduce the yield of the desired product.[2] Another potential side reaction is the formation of disubstituted byproducts, such as 2,5-dianilino-p-benzoquinone, particularly when using aniline or its derivatives as the amine source.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: The final product should be characterized using standard spectroscopic methods. This includes Infrared (IR) spectroscopy to identify the carbonyl and N-H stretching frequencies, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, and Mass Spectrometry (MS) to determine the molecular weight.[1][4] Purity can be assessed by Thin Layer Chromatography (TLC) and by measuring the melting point.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Di(aryl)amino-3,6-dibromo-1,4-benzoquinones (General Procedure)

This protocol is a generalized method for the synthesis of substituted this compound derivatives.[1]

Materials:

  • 2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)

  • Substituted aryl amine

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Water (H₂O)

  • Sodium Acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., Ethanol, Glacial Acetic Acid)

Procedure:

  • To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml), add a small amount of sodium acetate.[1]

  • Add the desired amino compound (0.02 mole) to the reaction mixture.[1]

  • Reflux the reaction mixture for a period of 3-6 hours.[1]

  • Allow the mixture to cool to room temperature and leave it overnight.[1]

  • Filter the precipitated product and wash it with cold water.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.[1]

  • Dry the purified product and determine its melting point and yield.[1]

  • Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[1]

Protocol 2: One-Pot Synthesis of this compound from Hydroquinone

This protocol describes a facile, one-pot synthesis of the parent this compound.[4]

Materials:

  • Hydroquinone

  • Sodium azide (NaN₃)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Acetate buffer (pH 5.0, 0.2 M)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide in approximately 50 mL of aqueous acetate buffer (pH 5.0, 0.2 M) with stirring.

  • In a dropping funnel, prepare a solution of potassium ferricyanide (4 mmol).

  • Add the potassium ferricyanide solution dropwise to the hydroquinone solution over 20-30 minutes.

  • Keep the reaction mixture at room temperature and stir occasionally for 4-5 hours.

  • After the reaction period, place the round-bottom flask at 45°C for 4-5 hours.

  • Collect the precipitated solid by filtration and wash it with water.

  • The resulting product is 2,5-diaminocyclohexa-2,5-diene-1,4-dione (this compound).

Visualizations

Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway A p-Benzoquinone or Halogenated Benzoquinone C This compound (Desired Product) A->C + 2 eq. Amine D Polymerization A->D Side Reaction E Mono-substituted Intermediate A->E + 1 eq. Amine B Amine (R-NH2) B->C E->C + 1 eq. Amine F Other Disubstituted Byproducts E->F Side Reaction

Caption: General synthesis pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product (Multiple TLC Spots)? CheckYield->CheckPurity No IncompleteReaction Optimize Reaction Time/ Temperature CheckYield->IncompleteReaction Yes Polymerization Polymerization Occurring? CheckPurity->Polymerization No PurificationIssue Improve Purification (Recrystallization/ Chromatography) CheckPurity->PurificationIssue Yes Stoichiometry Adjust Reactant Stoichiometry CheckPurity->Stoichiometry Yes Dilution Increase Solvent Volume Polymerization->Dilution Yes End Successful Synthesis Polymerization->End No IncompleteReaction->Start PurificationIssue->Start Stoichiometry->Start Dilution->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2,5-Diamino-1,4-benzoquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of 2,5-Diamino-1,4-benzoquinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A: The primary purification techniques for this class of compounds are recrystallization and column chromatography. For simpler, less stable benzoquinones, sublimation and steam distillation can also be employed, although these are less common for the more complex diamino derivatives. The choice of method depends on the specific derivative's stability, solubility, and the nature of the impurities.

Q2: My this compound derivative appears to be degrading during purification on a silica gel column. What causes this and how can I prevent it?

A: Degradation on silica gel is a frequent issue, primarily due to the acidic nature of standard silica gel which can catalyze decomposition or polymerization of sensitive quinone compounds. To mitigate this, you can:

  • Deactivate the Silica Gel: Slurry the silica gel with a solvent system containing a small amount (1-3%) of a volatile base like triethylamine or pyridine, then evaporate the solvent before packing the column.

  • Use an Alternative Stationary Phase: Consider less acidic stationary phases such as neutral alumina or florisil.

  • Test for Stability: Before committing to a large-scale column, assess the compound's stability by spotting it on a silica TLC plate, letting it sit for an hour or two, and then eluting (a technique known as 2D TLC).

Q3: Why is the yield of my purified this compound derivative consistently low?

A: Low recovery is a common challenge that can arise from several factors. Low to fair yields for these compounds are often attributed to polymerization side reactions during synthesis, leading to baseline material in chromatography. Other causes include:

  • Degradation: As mentioned in Q2, the compound may be decomposing on silica gel or due to exposure to heat or light.

  • Irreversible Adsorption: The polar amino and carbonyl groups can interact strongly with the stationary phase, leading to irreversible adsorption.

  • Loss during Work-up: Ensure optimal pH during aqueous extractions to prevent your product from remaining in the aqueous layer. Perform multiple extractions to maximize recovery.

  • Inefficient Recrystallization: Choosing a suboptimal solvent can lead to significant product loss in the mother liquor.

Q4: I'm struggling to find a good solvent system for column chromatography. What's a good starting point?

A: A common solvent system for separating quinone derivatives is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate. The ideal ratio should be determined using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for your target compound. For more polar derivatives, dichloromethane/methanol or ethyl acetate/methanol systems might be necessary.

Troubleshooting Guides

This section addresses specific issues you might encounter during purification.

Issue 1: Poor or No Separation in Column Chromatography
Symptom Potential Cause Suggested Solution
Bands are streaking or tailing. The compound has poor solubility in the eluting solvent or is interacting too strongly with the stationary phase.Try a different solvent system where the compound is more soluble. Add a small amount of a more polar modifier (e.g., methanol or acetic acid) to the eluent to reduce tailing.
All compounds elute together at the solvent front. The eluent is too polar.Decrease the polarity of your solvent system. Start with a higher proportion of the non-polar solvent (e.g., switch from 1:1 to 4:1 hexanes:ethyl acetate).
Compound will not elute from the column. The eluent is not polar enough, the compound has decomposed, or it is irreversibly adsorbed.Gradually increase the polarity of the eluent. If the compound still doesn't elute, it may have decomposed. Test for stability on TLC before the next attempt. Consider using a different stationary phase like alumina.
TLC separation doesn't translate to the column. The column was not packed or loaded properly. The heat generated during chromatography can affect separation.Ensure the column is packed uniformly without cracks or channels. Pre-equilibrate the column with the mobile phase before loading the sample. Load the sample in a minimal amount of solvent or via dry loading for better resolution.
Issue 2: Problems During Recrystallization
Symptom Potential Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound has "oiled out".Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, slowly evaporate some of the solvent. If the compound oils out, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
Product is still impure after one recrystallization. The chosen solvent is not ideal; it may dissolve impurities well even when cold. The cooling was too rapid, trapping impurities.Select a different recrystallization solvent or use a solvent pair. Ensure the solution cools slowly to room temperature before moving it to an ice bath. A second recrystallization may be necessary. Common solvents for these derivatives include ethanol, glacial acetic acid, or methanol/acetonitrile.
Very low yield of crystals. Too much solvent was used, the compound is highly soluble in the cold solvent, or filtration was inefficient.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Quantitative Data Summary

The following tables summarize typical yields and melting points for selected this compound derivatives reported in the literature. Note that yields are highly dependent on reaction scale and purification efficiency.

**Table 1:

Technical Support Center: Overcoming Poor Solubility of Diamino-substituted Benzoquinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with diamino-substituted benzoquinones. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to inform your work.

Frequently Asked Questions (FAQs)

Q1: My diamino-substituted benzoquinone won't dissolve. What are the first steps I should take?

A1: The poor solubility of diamino-substituted benzoquinones is a common challenge. Start by assessing the compound's polarity. The presence of two amino groups introduces some polarity, but the benzoquinone core is largely nonpolar.

Initial Troubleshooting Steps:

  • Solvent Selection: Begin with small-scale solubility tests in a range of solvents with varying polarities. Common starting points include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols like ethanol.

  • Heating and Sonication: Gently warming the solvent and using a sonicator can help overcome the initial energy barrier to dissolution. However, be cautious as some quinone derivatives can be heat-sensitive.

  • pH Adjustment: The amino groups on the benzoquinone ring are basic and can be protonated in acidic conditions, which can significantly increase aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into aqueous buffers of varying pH.

Q2: What are the most effective strategies for systematically improving the solubility of these compounds for biological assays?

A2: A multi-pronged approach is often necessary. The primary strategies can be categorized as physical and chemical modifications.

  • Physical Modification:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation. Techniques like micronization can be employed.[1]

  • Chemical Modification:

    • Salt Formation: For ionizable drugs, salt formation is a common and effective method to increase solubility and dissolution rates.[2] Since diamino-substituted benzoquinones are basic, forming a salt with a pharmaceutically acceptable acid (e.g., HCl) can dramatically improve aqueous solubility.

    • Prodrug Approach: A prodrug is an inactive or less active derivative that is converted to the active drug in vivo.[3][4][5] This strategy can be used to temporarily mask the functionalities that cause poor solubility. For diamino-benzoquinones, this could involve attaching a water-soluble promoiety to one of the amino groups.

    • Co-solvents: Using a mixture of solvents can improve solubility. A small amount of a water-miscible organic solvent like DMSO or ethanol in an aqueous buffer can significantly increase the solubility of hydrophobic compounds.

Q3: Are there any structural modifications I can make to the diamino-benzoquinone molecule itself to inherently improve its solubility?

A3: Yes, medicinal chemistry strategies can be employed during the design and synthesis phase to enhance solubility. The addition of polar functional groups to the benzoquinone scaffold can increase its hydrophilicity. For instance, incorporating polyethylene glycol (PEG) chains or other hydrophilic moieties onto the amino substituents can dramatically improve water-solubility.[6]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
  • Cause: The compound's solubility limit in the final aqueous buffer is exceeded. The high concentration of the drug in the DMSO stock crashes out when introduced to the predominantly aqueous environment.

  • Solutions:

    • Decrease the final concentration: Your working concentration may be too high for the aqueous buffer.

    • Increase the percentage of co-solvent: A slightly higher percentage of DMSO in the final solution may be necessary, but be mindful of potential solvent toxicity in cell-based assays (typically <0.5% DMSO).

    • Use a different solubilization technique: Consider pH modification or the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][7]

    • Gentle warming and sonication: After dilution, gently warming and sonicating the solution can sometimes help to redissolve the precipitate.

Issue 2: The compound appears to degrade or change color in solution.
  • Cause: Benzoquinones are redox-active and can be unstable, particularly in certain solvents, at extreme pH values, or when exposed to light.[8] The color change may indicate degradation or the formation of charge-transfer complexes.

  • Solutions:

    • Protect from light: Store solutions in amber vials or protected from light.

    • Use fresh solutions: Prepare solutions fresh before each experiment whenever possible.

    • pH stability studies: Determine the pH range where your compound is most stable. Benzoquinones are sensitive to both strong acids and bases.[8]

    • Inert atmosphere: For particularly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation: Solubility of Benzoquinone Derivatives

Table 1: Solubility of 1,4-Benzoquinone in Various Solvents

SolventSolubilityReference
Water (18 °C)11 g/L[9]
Ethanol~10 mg/mL[10]
DMSO~30 mg/mL[10]
Dimethyl Formamide (DMF)~30 mg/mL[10]
PBS (pH 7.2)~1 mg/mL[10]

Table 2: Qualitative and Log P Data for Substituted Benzoquinones

CompoundSolventSolubility DescriptionLog PReference
2,5-di-tert-butyl-p-benzoquinoneWaterSparingly soluble-[11]
2,5-di-tert-butyl-p-benzoquinoneDMSOInsoluble-[11]
2,5-di-tert-butyl-p-benzoquinone2-Propanol, Acetonitrile, AcetoneSoluble-[11]
2-(5-bromoamyl)-3,5-dimethyl-1,4-benzoquinonen-octanol/water-2.99[12]
2-(5-bromoamyl)-5-methyl-1,4-benzoquinonen-octanol/water-1.36[12]
5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinonen-octanol/water-2.99[13]

Note: Log P is the logarithm of the partition coefficient between n-octanol and water, indicating the lipophilicity of a compound. A higher Log P generally corresponds to lower aqueous solubility.

Experimental Protocols

Protocol 1: General Method for Synthesis of 2,5-Diamino-1,4-benzoquinone

This protocol is adapted from a facile one-pot chemical oxidative method.[14]

Materials:

  • Hydroquinone

  • Sodium azide (NaN₃)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Acetate buffer (0.2 M, pH 5.0)

  • Water

Procedure:

  • To a stirred aqueous solution (ca. 50 mL) of acetate buffer (pH 5.0, 0.2 M), add and dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide.

  • In a dropping funnel, prepare a solution of potassium ferricyanide (4 mmol).

  • Add the potassium ferricyanide solution dropwise to the hydroquinone/sodium azide solution over 20–30 minutes.

  • Keep the reaction mixture at room temperature and stir occasionally for 4-5 hours. The solution will darken, and a precipitate may appear.

  • After the initial stirring, keep the round-bottom flask at 45 °C for 4-5 hours.

  • Collect the precipitated solid by filtration and wash it with water.

  • The resulting violet crystals are this compound.

Protocol 2: Shake-Flask Method for Determining Equilibrium Solubility

This is a standard method for determining the thermodynamic solubility of a compound.[3][14]

Materials:

  • Diamino-substituted benzoquinone compound

  • Selected solvent (e.g., water, PBS buffer of a specific pH, DMSO, ethanol)

  • Mechanical shaker or stirrer

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid diamino-substituted benzoquinone to a known volume of the desired solvent in a sealed container. "Excess" means that undissolved solid should be visible.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully collect the supernatant or filtrate.

  • Quantify the concentration of the dissolved compound in the collected solution using a suitable and validated analytical method. This concentration represents the equilibrium solubility.

Visualizations

Logical Workflow for Troubleshooting Poor Solubility

G cluster_0 Initial Assessment cluster_1 Simple Physical Methods cluster_2 Chemical & Formulation Strategies cluster_3 Advanced Chemical Modification start Poorly Soluble Diamino-benzoquinone assess Small-Scale Solubility Test (DMSO, EtOH, Water) start->assess sonicate Apply Gentle Heat & Sonication assess->sonicate dissolved1 Soluble? sonicate->dissolved1 ph_adjust pH Adjustment (Acidic Buffers) dissolved1->ph_adjust No end_good Proceed with Experiment dissolved1->end_good Yes dissolved2 Soluble? ph_adjust->dissolved2 cosolvent Use Co-solvents (e.g., DMSO/Water) dissolved3 Soluble? cosolvent->dissolved3 complex Complexation (e.g., Cyclodextrins) dissolved4 Soluble? complex->dissolved4 dissolved2->cosolvent No dissolved2->end_good Yes dissolved3->complex No dissolved3->end_good Yes prodrug Prodrug Synthesis dissolved4->prodrug No dissolved4->end_good Yes salt Salt Formation prodrug->salt end_bad Re-evaluate Compound/Strategy salt->end_bad

Caption: A stepwise workflow for addressing the poor solubility of diamino-substituted benzoquinones.

Decision Tree for Selecting a Solubility Enhancement Strategy

G cluster_no Non-Ionizable Compound start Is the compound ionizable? salt Salt Formation start->salt Yes ph_adjust pH Adjustment start->ph_adjust Yes thermal Is the compound thermally stable? start->thermal No solid_dispersion Solid Dispersion (e.g., with polymers) thermal->solid_dispersion Yes (Melt-based methods) particle_size Particle Size Reduction thermal->particle_size No prodrug Prodrug Approach thermal->prodrug Consider for both

Caption: Decision tree to guide the selection of an appropriate solubility enhancement technique.

References

Preventing polymerization during 2,5-bis(alkylamino)-1,4-benzoquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones. It addresses common issues, particularly the prevention of polymerization, to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2,5-bis(alkylamino)-1,4-benzoquinones?

A1: A significant challenge is the prevalence of side reactions, most notably polymerization of the p-benzoquinone starting material and/or the aminated products.[1][2] This often leads to low to fair isolated yields and the formation of insoluble, dark-colored materials that complicate purification.

Q2: What causes the polymerization during the reaction?

A2: The polymerization is typically a free-radical process. Benzoquinone and its derivatives can form radical intermediates that, instead of undergoing the desired substitution reaction, can initiate a chain reaction leading to the formation of polymer chains.[3][4]

Q3: How can I visually identify that significant polymerization has occurred?

A3: A primary indicator of excessive polymerization is the formation of a dark, insoluble precipitate in the reaction mixture. During purification by column chromatography, a large amount of dark, intractable material remaining at the baseline is also a strong indication of polymeric byproducts.[2]

Q4: Are there any recommended inhibitors to prevent this polymerization?

A4: While specific studies on inhibitors for this exact synthesis are not extensively documented, the use of general-purpose free-radical scavengers is a recommended strategy. Hydroquinone is a common inhibitor that functions by reacting with peroxy free radicals, which are often formed in the presence of oxygen.[5] Other substituted hydroquinones or benzoquinones, such as 2,5-di-tert-butyl-1,4-benzoquinone, can also be effective.[6][7] It is advisable to use these inhibitors in catalytic amounts to avoid potential side reactions with the desired product.

Q5: What is the general mechanism for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones?

A5: The reaction proceeds through a nucleophilic addition, specifically a Michael addition, of the alkylamine to the p-benzoquinone ring.[8] This is followed by an oxidation step. To achieve the 2,5-disubstituted product, a specific molar ratio of reactants is often necessary to account for the redox chemistry involved.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of the desired product Excessive Polymerization: Formation of insoluble, dark material.- Add a catalytic amount (e.g., 0.1-1 mol%) of a polymerization inhibitor like hydroquinone at the start of the reaction. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and radical formation. - Lower the reaction temperature to reduce the rate of polymerization.
Incorrect Stoichiometry: Molar ratio of reactants is not optimal.- A 3:2 molar ratio of p-benzoquinone to the alkylamine is often required to drive the reaction to the desired 2,5-disubstituted product due to the redox processes involved.[1][2]
Formation of a dark, intractable solid Polymerization: The reaction conditions favor the formation of polymers over the desired product.- In addition to using inhibitors, ensure efficient stirring to prevent localized high concentrations of reactants. - Consider a slower, dropwise addition of the amine to the benzoquinone solution.
Difficult purification Presence of Polymeric Byproducts: High molecular weight polymers are difficult to separate from the desired product.- If polymerization is suspected, attempt to precipitate the desired product from a suitable solvent, leaving the more soluble polymeric material behind, or vice versa. - During column chromatography, a significant amount of baseline material is indicative of polymers.[2] Adjust the reaction conditions to minimize their formation in subsequent attempts.
Reaction does not go to completion Insufficient Reactivity: The nucleophilicity of the amine or the reaction conditions are not sufficient.- The use of wet ethanol (containing ~2% v/v water) has been reported to slightly improve yields, possibly by enhancing the reactivity of the quinone.[1] - Ensure the reaction is allowed to proceed for a sufficient amount of time, monitoring by TLC if possible.

Data Presentation

The following table summarizes the isolated yields for the synthesis of various 2,5-bis(alkylamino)-1,4-benzoquinones, highlighting the variability that can be encountered, often due to competing polymerization reactions.

AmineR GroupIsolated Yield (%)
Ethylamine-CH₂CH₃28[1]
Isopropylamine-CH(CH₃)₂58[1]
Butylamine-(CH₂)₃CH₃21[1]
Isobutylamine-CH₂CH(CH₃)₂39[1]
Pentylamine-(CH₂)₄CH₃28[1]
Isopentylamine-CH₂CH₂CH(CH₃)₂28[1]
Hexylamine-(CH₂)₅CH₃36[1]
Decylamine-(CH₂)₉CH₃25[1]
2-(Piperidin-1-yl)ethylamine-CH₂CH₂-N(C₅H₁₀)33[1]
Cyclohexylamine-c-C₆H₁₁20[1]

Experimental Protocols

General Protocol for the Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones

This protocol is a general guideline based on literature procedures.[1][2] Optimization may be required for specific amines.

Materials:

  • p-Benzoquinone

  • Alkylamine

  • Ethanol (absolute or with 2% v/v water)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In a round-bottom flask, dissolve p-benzoquinone (3 equivalents) in ethanol.

  • To this solution, add the alkylamine (2 equivalents) dropwise with stirring at room temperature.

  • Continue to stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system to afford the 2,5-bis(alkylamino)-1,4-benzoquinone as a colored solid.

Troubleshooting Protocol: Synthesis with Polymerization Inhibitor

  • In a round-bottom flask, dissolve p-benzoquinone (3 equivalents) and a catalytic amount of hydroquinone (e.g., 0.01 equivalents) in ethanol.

  • If possible, purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the alkylamine (2 equivalents) dropwise with stirring at room temperature under the inert atmosphere.

  • Proceed with the reaction and workup as described in the general protocol.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products p_benzo p-Benzoquinone conditions Ethanol Room Temperature p_benzo->conditions alkylamine Alkylamine alkylamine->conditions product 2,5-bis(alkylamino)-1,4-benzoquinone conditions->product Desired Reaction (Michael Addition) polymer Polymeric Byproducts conditions->polymer Side Reaction (Radical Polymerization)

Caption: General reaction scheme for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones.

Troubleshooting_Workflow start Low Yield or Excessive Polymerization check_inhibitor Was a polymerization inhibitor used? start->check_inhibitor add_inhibitor Add catalytic hydroquinone or other inhibitor. check_inhibitor->add_inhibitor No check_atmosphere Was an inert atmosphere used? check_inhibitor->check_atmosphere Yes add_inhibitor->check_atmosphere use_inert Conduct reaction under N2 or Ar. check_atmosphere->use_inert No check_temp Is the reaction temperature optimized? check_atmosphere->check_temp Yes use_inert->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp No end Improved Yield check_temp->end Yes lower_temp->end

Caption: Troubleshooting workflow for low yields due to polymerization.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Inhibition initiator Initiator (e.g., O2, heat) benzoquinone p-Benzoquinone initiator->benzoquinone radical Benzoquinone Radical benzoquinone->radical benzoquinone_2 p-Benzoquinone radical->benzoquinone_2 Attacks another benzoquinone growing_chain Growing Polymer Chain benzoquinone_2->growing_chain inhibitor Inhibitor (e.g., Hydroquinone) growing_chain->inhibitor Radical Scavenging stable_radical Stable, Non-reactive Radical inhibitor->stable_radical

Caption: Simplified mechanism of p-benzoquinone polymerization and inhibition.

References

Technical Support Center: Optimizing Nucleophilic Substitution on Benzoquinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for nucleophilic substitution reactions on benzoquinones.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic attack on a 1,4-benzoquinone?

A1: The primary mechanism is a Michael-type conjugate addition. The nucleophile attacks one of the electron-deficient vinylic carbons of the quinone ring. This is followed by tautomerization to yield a substituted hydroquinone. This hydroquinone can then be oxidized back to the corresponding substituted quinone, often by the starting benzoquinone, atmospheric oxygen, or an added oxidant.[1] For certain substrates, such as 2,5-dihydroxy-[2][3]-benzoquinone, a direct ipso-substitution or an addition/elimination sequence can also occur.

Q2: My reaction mixture turns black or forms a dark-colored precipitate immediately. What is happening and how can I prevent it?

A2: A sudden black or dark coloration is a common issue and typically indicates the formation of polymeric materials or degradation products.[3] This is often caused by the high reactivity of quinones and hydroquinone intermediates, which can undergo rapid, uncontrolled oxidation and polymerization.[4]

  • To prevent this:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote side reactions.[3]

    • Control Temperature: Run the reaction at a lower temperature to reduce the rate of decomposition and polymerization.

    • Gradual Addition: Add the nucleophile or benzoquinone dropwise to maintain a low concentration of reactive species and control the reaction rate.

Q3: I am observing a mixture of mono-, di-, and poly-substituted products. How can I improve the selectivity for a single product?

A3: Achieving selective substitution can be challenging because the initial product, a substituted hydroquinone, can be re-oxidized and undergo further nucleophilic attack.[5][6]

  • Strategies for improving selectivity:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio or a slight excess of the benzoquinone may favor mono-substitution.

    • Catalyst Choice: Acid catalysts, such as triflic acid, have been reported to selectively produce mono-adducts in reactions with thio-nucleophiles.[6]

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the formation of multiple substitution products. Monitor the reaction closely using TLC or LC-MS.

    • Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to ensure addition occurs at the desired location.[7][8]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a critical role in nucleophilic substitution reactions by influencing the solubility of reactants and stabilizing intermediates.[9][10]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can stabilize ionic intermediates and are often used.[11][12] However, they can also solvate the nucleophile, potentially reducing its reactivity in some cases.[13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These are popular choices for SN2 reactions as they solvate cations but leave the anionic nucleophile "naked" and more reactive.[11][13]

  • "On Water" Conditions: Some studies report successful nucleophilic additions to quinones in aqueous suspensions, which can offer environmental benefits.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Poor nucleophile reactivity. 2. Inappropriate solvent. 3. Unfavorable pH. 4. Steric hindrance on the benzoquinone or nucleophile.1. Increase nucleophilicity (e.g., deprotonate an alcohol or thiol to the corresponding alkoxide/thiolate). 2. Screen different solvents (polar protic vs. polar aprotic).[11][13] 3. Adjust the reaction pH; some reactions are acid-catalyzed, while others require basic conditions to activate the nucleophile.[14][15] 4. Use a less hindered benzoquinone derivative if possible.
Formation of Hydroquinone Instead of Substituted Quinone 1. Insufficient oxidant present to re-oxidize the intermediate hydroquinone. 2. The substituted hydroquinone is stable and resistant to oxidation under the reaction conditions.1. Add a mild oxidizing agent (e.g., air, another equivalent of benzoquinone, or potassium ferricyanide [K₃Fe(CN)₆]) during workup.[16] 2. Isolate the hydroquinone and perform a separate oxidation step.
Multiple Regioisomers Formed 1. Electronic and steric effects of substituents on the starting benzoquinone allow for attack at multiple sites.1. Modify the substituents on the benzoquinone to direct the nucleophilic attack electronically or sterically. Electron-withdrawing groups can activate the ring, while donating groups can deactivate it.[14][17] 2. Lowering the reaction temperature may increase regioselectivity.
Reaction Stalls or is Very Slow 1. Deactivation of the benzoquinone ring by electron-donating substituents. 2. Low reaction temperature. 3. Insufficient catalyst or incorrect pH.1. Use a more activated benzoquinone (e.g., with electron-withdrawing groups like halogens).[14] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Optimize catalyst loading or screen different acid/base catalysts.

Experimental Protocols

General Protocol for Nucleophilic Addition of a Thiol to 1,4-Benzoquinone

This protocol is a representative example and may require optimization for specific substrates.

1. Materials:

  • 1,4-Benzoquinone

  • Thiol (e.g., dodecanethiol)

  • Solvent (e.g., Methanol)

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, condenser, magnetic stirrer)

2. Reaction Setup:

  • Dissolve 1,4-benzoquinone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • De-gas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Place the flask under a positive pressure of the inert gas.

3. Reaction Procedure:

  • In a separate flask, dissolve the thiol (1.0-1.1 eq) in a small amount of methanol.

  • Add the thiol solution dropwise to the stirring benzoquinone solution at room temperature over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The initial yellow color of the quinone solution may fade as the hydroquinone is formed.[18]

  • Continue stirring at room temperature until the starting material is consumed (typically 2-24 hours).

4. Workup and Purification:

  • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • The crude product will likely be the substituted hydroquinone. If the substituted quinone is desired, dissolve the crude material in a suitable solvent (e.g., dichloromethane) and stir vigorously while open to the air for several hours to facilitate oxidation. Alternatively, a chemical oxidant can be used.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Visualizations

Workflow for Optimizing Reaction Conditions

G cluster_start Initial Setup cluster_screen Parameter Screening cluster_analysis Analysis & Refinement cluster_end Final Protocol Start Define Target Product (e.g., Mono- vs. Di-substituted) Solvent Solvent Screening (Polar Protic vs. Aprotic) Start->Solvent Temp Temperature Optimization (e.g., 0°C, RT, Reflux) Solvent->Temp Catalyst Catalyst/pH Adjustment (Acidic, Basic, Neutral) Temp->Catalyst Stoich Stoichiometry Control (1:1, 1:2, etc.) Catalyst->Stoich Analyze Analyze Outcome (TLC, LC-MS, NMR) Stoich->Analyze Optimize Refine Conditions Analyze->Optimize Low Yield or Side Products End Optimized Protocol Analyze->End Desired Outcome Optimize->Solvent

Caption: A general workflow for the systematic optimization of nucleophilic substitution reactions on benzoquinones.

Mechanism of Michael Addition

G BQ 1,4-Benzoquinone step1 1. Conjugate Addition BQ->step1 Nu Nucleophile (Nu-H) Nu->step1 Enolate Enolate Intermediate step2 2. Tautomerization Enolate->step2 Proton Transfer Hydroquinone Substituted Hydroquinone step3 3. Oxidation Hydroquinone->step3 [O] Subst_BQ Substituted Benzoquinone step1->Enolate Nucleophilic Attack step2->Hydroquinone step3->Subst_BQ

Caption: The reaction pathway for nucleophilic Michael addition to a 1,4-benzoquinone, yielding a substituted product.

Troubleshooting Decision Tree

G Start Reaction Issue? LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts DarkColor Mixture Turns Black Start->DarkColor Solvent Screen Solvents (e.g., DMSO, MeOH) LowYield->Solvent pH Adjust pH (Acid/Base Catalyst) LowYield->pH Temp Increase Temperature LowYield->Temp Stoich Adjust Stoichiometry SideProducts->Stoich Time Reduce Reaction Time SideProducts->Time Purify Improve Purification SideProducts->Purify Inert Use Inert Atmosphere (N2 or Ar) DarkColor->Inert LowTemp Lower Temperature DarkColor->LowTemp SlowAdd Slow Reagent Addition DarkColor->SlowAdd

Caption: A decision tree to guide troubleshooting for common issues encountered during benzoquinone modifications.

References

Technical Support Center: Synthesis of Metal-Diamidobenzoquinone Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of metal-diamidobenzoquinone frameworks. Due to the inherent challenges in the direct synthesis of these materials, this guide addresses both direct synthesis attempts and the more common post-synthetic linker exchange methodology.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of metal-diamidobenzoquinone frameworks.

Issue 1: Direct Synthesis Yields Amorphous Precipitate or No Product

  • Question: My direct solvothermal synthesis reaction using a 2,5-diamino-1,4-benzoquinone (DABQ) linker and a metal salt is resulting in an amorphous powder or no precipitate at all. What are the likely causes and how can I troubleshoot this?

  • Answer: The direct synthesis of metal-diamidobenzoquinone frameworks is exceedingly challenging due to the strong metal-nitrogen bonds which can lead to rapid, uncontrolled precipitation and formation of non-crystalline materials.[1] Here are several factors to consider and potential solutions:

    • Rapid Reaction Kinetics: The strong coordination of the amino groups to the metal centers can lead to very fast reaction rates, preventing the ordered crystal growth required for a crystalline MOF.

      • Solution: Try to slow down the reaction kinetics. This can be achieved by:

        • Lowering the reaction temperature: Start with a lower temperature and gradually increase it.

        • Using a modulator: Introduce a monofunctional ligand (e.g., acetic acid, benzoic acid) that can compete with the diamidobenzoquinone linker for coordination to the metal center, thereby slowing down the framework formation.[2]

        • Controlling reactant concentration: Lowering the concentration of the metal salt and/or the linker can reduce the rate of nucleation and favor crystal growth.

    • Poor Ligand Solubility: The diamidobenzoquinone linker may have poor solubility in the chosen solvent, leading to an inhomogeneous reaction mixture.

      • Solution: Experiment with different solvent systems. A mixture of solvents, such as DMF/ethanol or DMF/water, might improve the solubility of the linker.[3] Ensure the linker is fully dissolved before adding the metal salt.

    • Unfavorable pH: The acidity of the reaction mixture can significantly impact the deprotonation of the linker and the coordination process.

      • Solution: The addition of a small amount of a base or acid can sometimes promote crystallization. However, this needs to be carefully optimized as excess acid or base can lead to the formation of undesired phases or decomposition of the linker.

    • Inherent Difficulty: It is important to recognize that direct synthesis of this specific class of MOFs is often unsuccessful.[1] If the above troubleshooting steps do not yield a crystalline product, the recommended approach is to use a post-synthetic linker exchange strategy.[1][4]

Issue 2: Low Yield or Incomplete Linker Exchange in Post-Synthetic Modification

  • Question: I am attempting a solvent-assisted linker exchange (SALE) to incorporate a diamidobenzoquinone linker into a pre-synthesized MOF, but I am observing low exchange efficiency or no exchange at all. What factors influence the success of the linker exchange?

  • Answer: Post-synthetic linker exchange is a powerful technique to access frameworks that are difficult to synthesize directly.[3] However, the efficiency of the exchange depends on several factors:

    • Concentration of the incoming linker: The concentration of the diamidobenzoquinone linker solution is a key driving force for the exchange.

      • Solution: Use a concentrated solution of the incoming linker to shift the equilibrium towards the exchanged product.[3]

    • Reaction Time and Temperature: Linker exchange is a dynamic process that requires sufficient time and thermal energy.

      • Solution: Increase the reaction time and/or temperature. Monitor the exchange progress over time using techniques like ¹H NMR of digested crystals to determine the optimal duration.[5][6]

    • Solvent Choice: The solvent must be able to dissolve the incoming linker and swell the parent MOF to allow for diffusion.

      • Solution: Choose a solvent in which the incoming linker has high solubility and that is known to be compatible with the parent MOF. DMF is a common choice for these types of exchanges.

    • pKa Mismatch: A large difference in the acidity (pKa) of the incoming and outgoing linkers can influence the exchange process. The exchange between a dihydroxybenzoquinone and a diamidobenzoquinone involves a significant pKa difference.[1]

      • Solution: While a large pKa difference can be a driving force, it can also lead to framework instability. The use of a monodeprotonated form of the incoming diamino-linker has been shown to be effective.[1]

    • Parent MOF Stability: The parent framework must be stable under the conditions of the linker exchange.

      • Solution: Ensure the chosen parent MOF (e.g., (Me₂NH₂₎₂[M₂L₃] where H₂L = 2,5-dichloro-3,6-dihydroxo-1,4-benzoquinone) is chemically and thermally stable in the chosen solvent at the reaction temperature.[1]

Issue 3: Poor Crystallinity of the Final Product

  • Question: The powder X-ray diffraction (PXRD) pattern of my synthesized MOF shows broad peaks, indicating poor crystallinity. How can I improve the crystallinity of my material?

  • Answer: Poor crystallinity can result from a variety of factors in MOF synthesis. Here are some strategies to improve it:

    • Optimize Reaction Conditions:

      • Temperature: Systematically vary the reaction temperature. Sometimes a higher temperature can promote the formation of a more crystalline product, while in other cases, a lower temperature with a longer reaction time is beneficial.

      • Time: Allow sufficient time for crystal growth. Short reaction times may only yield nanocrystalline or amorphous materials.

      • Modulators: The use of modulators can improve crystallinity by controlling the nucleation and growth processes.[2]

    • Solvent System: The choice of solvent can significantly impact the crystallinity.

      • Solution: Screen different solvents or solvent mixtures. The polarity and boiling point of the solvent can influence the solubility of the precursors and the kinetics of crystal formation.[7][8]

    • Post-Synthetic Treatment:

      • Solvent Exchange and Activation: Proper activation of the MOF by exchanging the synthesis solvent with a lower-boiling-point solvent before heating under vacuum can sometimes improve the crystallinity observed in PXRD, as residual solvent in the pores can affect the diffraction pattern.[9][10][11]

    • Seeding: Introducing a small number of pre-existing crystals (seeds) of the desired MOF into the synthesis mixture can promote the growth of larger, more uniform crystals.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the direct synthesis of metal-diamidobenzoquinone frameworks so challenging?

A1: The primary challenge lies in the strong metal-nitrogen bonds formed between the amino groups of the diamidobenzoquinone linker and the metal centers.[1] This strong interaction leads to rapid and often uncontrolled precipitation, which prevents the slow, ordered self-assembly process required for the formation of a crystalline metal-organic framework. The resulting materials are often amorphous and lack the well-defined porous structure characteristic of MOFs.

Q2: What is post-synthetic linker exchange (SALE) and why is it a preferred method for obtaining these frameworks?

A2: Post-synthetic linker exchange, also known as solvent-assisted linker exchange (SALE), is a technique where the organic linkers in a pre-synthesized MOF crystal are replaced with different linkers from a solution.[3] This method is preferred for metal-diamidobenzoquinone frameworks because it bypasses the challenges of direct synthesis. By starting with a stable, crystalline parent MOF (often the dihydroxy-analogue), the overall framework structure is maintained during the exchange process, allowing for the incorporation of the diamidobenzoquinone linker into a crystalline material.[1][4]

Q3: What are the key characterization techniques I should use to confirm the successful synthesis of a metal-diamidobenzoquinone framework?

A3: A combination of techniques is essential to confirm the successful synthesis and characterization of your material:[1][13][14][15]

  • Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized framework.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a digested sample of the MOF is crucial for confirming the presence of the diamidobenzoquinone linker and for quantifying the extent of linker exchange in post-synthetic modification.[1][5][16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the framework and confirm the coordination of the linker to the metal centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to confirm the removal of guest solvent molecules during activation.[14][15]

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated material.

  • Energy-Dispersive X-ray (EDX) Spectroscopy: Can be used to confirm the elemental composition of the framework, including the presence of elements specific to the new linker.[1]

Q4: How do I "activate" my synthesized MOF, and why is it necessary?

A4: Activation is the process of removing the solvent molecules that occupy the pores of the MOF after synthesis.[9][11] This is a critical step to make the porous network accessible for applications like gas storage or catalysis. A common activation procedure involves:

  • Solvent Exchange: The as-synthesized MOF is soaked in a volatile solvent with a low surface tension (e.g., ethanol, chloroform, or acetone) for a period of time, with the solvent being replaced periodically. This exchanges the high-boiling synthesis solvent (like DMF) with a more easily removable one.[10][18]

  • Drying: The solvent-exchanged MOF is then heated under a dynamic vacuum to remove the volatile solvent from the pores. The temperature and duration of this step depend on the thermal stability of the MOF.[19]

Experimental Protocols

Protocol 1: Attempted Direct Solvothermal Synthesis of a Metal-Diamidobenzoquinone Framework

This protocol outlines a general procedure for an attempted direct synthesis. Success is not guaranteed, and extensive optimization of the parameters listed below is typically required.

  • Preparation of Precursors:

    • In a 20 mL scintillation vial, dissolve the this compound (DABQ) linker (e.g., 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 10 mL of N,N-dimethylformamide (DMF)). Sonicate if necessary to aid dissolution.

    • In a separate vial, dissolve the metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).

  • Reaction Setup:

    • Combine the linker and metal salt solutions in the 20 mL vial.

    • If using a modulator (e.g., acetic acid), add it to the reaction mixture at this stage (e.g., 10-50 equivalents relative to the metal salt).

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the reaction mixture to a set temperature (e.g., ramp to 100-120 °C over 2 hours) and hold for a specified time (e.g., 24-72 hours).

  • Isolation and Washing:

    • Cool the vial to room temperature.

    • If a precipitate has formed, collect the solid by centrifugation or filtration.

    • Wash the solid with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol (3 x 10 mL).

  • Activation:

    • Dry the product under vacuum at an elevated temperature (e.g., 80-150 °C, depending on the thermal stability) for at least 12 hours to remove residual solvent.

Protocol 2: Post-Synthetic Linker Exchange (SALE) to Prepare a Metal-Diamidobenzoquinone Framework

This protocol is adapted from the successful synthesis of metal-diamidobenzoquinone frameworks via linker exchange and assumes the prior synthesis of the parent MOF, (Me₂NH₂₎₂[M₂L₃] (M = Zn, Mn; H₂L = 2,5-dichloro-3,6-dihydroxo-1,4-benzoquinone).[1]

  • Preparation of the Linker Solution:

    • Prepare a solution of the incoming linker, for example, monodeprotonated 2,5-diamino-3,6-dichloro-1,4-benzoquinone, in a suitable solvent like DMF. The concentration should be relatively high to favor the exchange.

  • Linker Exchange Reaction:

    • Immerse the crystals of the parent dihydroxy-based MOF in the prepared linker solution in a sealed vial.

    • Heat the mixture at an elevated temperature (e.g., 60-100 °C) for a period ranging from several hours to a few days. The optimal time should be determined by monitoring the reaction progress.

  • Monitoring the Exchange:

    • Periodically, a small sample of the crystals can be removed, washed thoroughly with fresh DMF, and then digested in a deuterated solvent (e.g., d₆-DMSO) with a few drops of deuterated acid (e.g., D₂SO₄).[2]

    • Analyze the digested solution by ¹H NMR to determine the ratio of the original dihydroxy-linker to the newly incorporated diamino-linker.[1]

  • Isolation and Washing:

    • Once the desired level of exchange is achieved, cool the reaction to room temperature.

    • Filter the crystals and wash them extensively with fresh DMF to remove any unreacted incoming linker.

    • Subsequently, wash with a more volatile solvent such as ethanol or acetone.

  • Activation:

    • Activate the final product by heating under vacuum at a temperature that is high enough to remove the solvent but below the decomposition temperature of the framework.

Quantitative Data

Table 1: Summary of Conditions for Post-Synthetic Linker Exchange.

Parent MOFIncoming LinkerMetal (M)SolventTemperature (°C)Time (days)% Linker ExchangeReference
(Me₂NH₂₎₂[M₂(dc-DHBQ)₃]da-DBBQZnDMF853~45%[1]
(Me₂NH₂₎₂[M₂(dc-DHBQ)₃]da-DCBQZnDMF853~55%[1]
(Me₂NH₂₎₂[M₂(dc-DHBQ)₃]da-DBBQMnDMF853Exchange Confirmed[1]
(Me₂NH₂₎₂[M₂(dc-DHBQ)₃]da-DCBQMnDMF853Exchange Confirmed[1]

dc-DHBQ = 2,5-dichloro-3,6-dihydroxo-1,4-benzoquinone da-DBBQ = 2,5-diamino-3,6-dibromo-1,4-benzoquinone da-DCBQ = 2,5-diamino-3,6-dichloro-1,4-benzoquinone % Linker Exchange for Zn frameworks quantified by ¹³C NMR spectroscopy.[1]

Visualizations

experimental_workflow General Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization cluster_analysis Data Analysis start Precursor Preparation (Metal Salt + Linker) synthesis Reaction (e.g., Solvothermal) start->synthesis isolation Isolation & Washing synthesis->isolation solvent_exchange Solvent Exchange isolation->solvent_exchange drying Vacuum Drying solvent_exchange->drying pxrd PXRD drying->pxrd nmr NMR (Digested) drying->nmr ftir FTIR drying->ftir tga TGA drying->tga gas_adsorption Gas Adsorption drying->gas_adsorption crystallinity Crystallinity pxrd->crystallinity composition Composition nmr->composition stability Thermal Stability tga->stability porosity Porosity gas_adsorption->porosity

Caption: A flowchart illustrating the general experimental workflow for the synthesis, activation, and characterization of metal-organic frameworks.

troubleshooting_logic Troubleshooting Logic for Direct Synthesis start Direct Synthesis Attempt outcome Observe Outcome start->outcome amorphous Amorphous Product outcome->amorphous Poor PXRD no_product No Product outcome->no_product Clear Solution crystalline Crystalline Product outcome->crystalline Sharp PXRD Peaks modulate_kinetics Adjust Reaction Kinetics (Temp, Concentration, Modulator) amorphous->modulate_kinetics check_solubility Improve Linker Solubility (Solvent System) amorphous->check_solubility consider_sale Consider Post-Synthetic Linker Exchange (SALE) amorphous->consider_sale no_product->modulate_kinetics no_product->check_solubility no_product->consider_sale modulate_kinetics->outcome check_solubility->outcome

Caption: A logical diagram outlining the troubleshooting steps for the challenging direct synthesis of metal-diamidobenzoquinone frameworks.

References

Technical Support Center: Controlling Regioselectivity in Reactions of Dihydroxy-benzoquinone with Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of dihydroxy-benzoquinones and diamines. The guidance is designed to help control regioselectivity and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main products formed in the reaction of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) with diamines?

The reaction of 2,5-dihydroxy-1,4-benzoquinone (DHBQ) with diamines can lead to two primary classes of regioisomeric products. These are phenazines, which result from diimine formation on the quinoid carbonyl groups, and 1,2-diamino-[1][2]-benzoquinones, formed through nucleophilic substitution of the hydroxyl groups.[1][2][3] The regioselectivity of this reaction can be challenging to control.[1][2][3]

Q2: What is the primary factor that determines the regioselectivity of the reaction between DHBQ and diamines?

The regioselectivity is primarily governed by the "Strain-Induced Bond Localization (SIBL)" theory.[1][2][3] The crucial factor is the distance between the two nitrogen atoms (N-N distance) of the diamine co-reactant.[1][2][3] This distance dictates the degree of angular strain in the potential product, thereby directing the reaction towards one of two pathways.[1][2][3]

Q3: How can I predict which product will be formed based on the diamine I use?

According to the SIBL theory, you can predict the product based on the N-N distance of your diamine:[1][2][3]

  • Short N-N distance: Diamines with a shorter N-N spacing will favor the formation of 4,5-diamino-ortho-quinones. This is because a decrease in the annulation angle sum (N–C4–C5 + C4–C5–N) is well-tolerated.[1][2][3]

  • Large N-N distance: Diamines with a larger N-N distance will lead to the formation of the corresponding ortho-quinone imines (phenazines).[1][2][3] An increase in the angular sum is energetically unfavorable for the formation of the diamino-ortho-quinone.[1][2][3]

Q4: Can reaction conditions like solvent and temperature influence the regioselectivity?

While the diamine structure is the primary determinant, reaction conditions can have a secondary influence. Protic solvents may participate in hydrogen bonding and influence the tautomeric equilibrium of DHBQ. Temperature can affect reaction rates, but it is less likely to overcome the high energetic barrier to forming a strained ring system as predicted by the SIBL theory. For specific synthetic goals, optimization of solvent, temperature, and potential catalysts is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incorrect diamine selection for the target product.Based on the SIBL theory, select a diamine with the appropriate N-N distance for your desired product (short for diamino-quinone, long for phenazine).[1][2][3]
Suboptimal reaction conditions.Systematically vary the solvent (protic vs. aprotic), temperature, and reaction time. Monitor the reaction progress using techniques like TLC or HPLC.
Degradation of starting materials or products.Ensure the purity of your DHBQ and diamine. Some quinones and their derivatives can be sensitive to light and air; consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Mixture of Regioisomers The N-N distance of the chosen diamine is intermediate, allowing for both reaction pathways to be energetically accessible.Modify the diamine structure to either shorten or lengthen the N-N distance. Alternatively, explore the use of catalysts that may selectively stabilize the transition state for one of the pathways.
Tautomerization of DHBQ.The reaction proceeds through a tautomeric ortho-quinoid structure.[1][2][3] The choice of solvent may influence the tautomeric equilibrium. Experiment with a range of solvents with varying polarities and proticities.
Poor Solubility of Reactants or Products The nature of the solvent is not suitable for the reactants or the formed product.2,5-diamino-substituted[1][4]-benzoquinones can have low solubility due to zwitterionic resonance.[4] Choose a solvent that is known to dissolve both the DHBQ and the diamine, and consider the solubility of the expected product. For highly insoluble products, this can drive the reaction to completion.

Experimental Protocols

Note: The following protocols are illustrative examples and may require optimization for specific diamines and desired products.

Protocol 1: Synthesis of a Phenazine Derivative (Favored by Diamines with a Larger N-N Distance)

This protocol outlines a general procedure for the synthesis of phenazine derivatives from DHBQ and a suitable diamine in a one-pot, four-component reaction.

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone (DHBQ)

  • o-phenylenediamine (or other diamine with a large N-N distance)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A nitrile (e.g., malononitrile)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2,5-dihydroxy-1,4-benzoquinone (1 mmol), o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Attach a condenser to the flask.

  • Heat the mixture to reflux with magnetic stirring. The reaction temperature is typically around 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the solid with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Protocol 2: Synthesis of a 1,2-Diamino-[1][2]-benzoquinone Derivative (Favored by Diamines with a Shorter N-N Distance)

This protocol describes a general method for the synthesis of diamino-benzoquinones.

Materials:

  • 2,5-dihydroxy-1,4-benzoquinone (DHBQ)

  • A diamine with a short N-N distance (e.g., ethylenediamine)

  • An oxidizing agent (e.g., potassium ferricyanide)

  • Acetate buffer (pH 5.0, 0.2 M)

Procedure:

  • To a stirred aqueous solution (approx. 50 mL) of acetate buffer (pH 5.0, 0.2M), add and dissolve DHBQ (2 mmol) and the diamine (2 mmol).

  • In a dropping funnel, prepare a solution of potassium ferricyanide (4 mmol) in water.

  • Add the potassium ferricyanide solution dropwise to the reaction mixture over 20-30 minutes.

  • Stir the reaction mixture at room temperature for 4-5 hours.

  • The product may precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

Reaction_Pathway cluster_products Regioselective Products DHBQ 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) Intermediate Tautomeric ortho-quinoid intermediate DHBQ->Intermediate Tautomerization Diamine Diamine Diamine->Intermediate Reaction Phenazine Phenazine Product Intermediate->Phenazine Large N-N distance in diamine (Energetically favorable) Diaminoquinone 1,2-Diamino-[1,2]-benzoquinone Product Intermediate->Diaminoquinone Short N-N distance in diamine (Energetically favorable)

Caption: Regioselectivity in DHBQ-diamine reactions.

Troubleshooting_Logic start Experiment Start: Reaction of DHBQ with Diamine undesired_product Undesired Regioisomer Formed? start->undesired_product check_diamine Analyze N-N Distance of Diamine undesired_product->check_diamine Yes desired_product Desired Regioisomer Obtained undesired_product->desired_product No select_new_diamine Select New Diamine: - Shorter N-N for Diamino-quinone - Longer N-N for Phenazine check_diamine->select_new_diamine optimize_conditions Optimize Reaction Conditions: - Solvent - Temperature - Catalyst check_diamine->optimize_conditions select_new_diamine->start optimize_conditions->start

Caption: Troubleshooting workflow for regioselectivity control.

References

Technical Support Center: Stabilizing 2,5-dihydroxy-1,4-benzoquinone (DHBQ) Derivatives for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2,5-dihydroxy-1,4-benzoquinone (DHBQ) derivatives for battery applications. The information is designed to address common experimental challenges and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: Why do my DHBQ-based electrodes show rapid capacity fading?

A1: Rapid capacity fading in DHBQ-based electrodes is often attributed to the high solubility of DHBQ in many organic electrolytes. This dissolution of the active material leads to a continuous loss of capacity with each cycle. To mitigate this, consider the following stabilization strategies:

  • Polymerization: Polymerizing DHBQ, for instance by creating poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM), can significantly reduce solubility.[1][2]

  • Salt Formation: Converting DHBQ to its salt, such as the disodium or dipotassium salt, can improve stability and performance in corresponding sodium-ion or potassium-ion batteries.[3][4]

  • Coordination Polymers: Forming coordination polymers with metal ions like copper (Cu-DHBQ) can create a more stable structure, enhancing cycling stability.[2][5]

Q2: What is the theoretical capacity of DHBQ and its derivatives?

A2: The theoretical capacity of DHBQ is approximately 266 mAh/g, based on a two-electron redox process.[6] Derivatives will have different theoretical capacities depending on their molecular weight. For example, the potassium salt of DHBQ (K₂DHBQ) has a theoretical capacity of around 218 mAh/g.[4]

Q3: How can I improve the electrochemical kinetics of my DHBQ-based electrodes?

A3: Slow redox kinetics can limit the rate capability of DHBQ-based batteries. To enhance the kinetics, you can:

  • Incorporate Catalysts: The use of catalysts, such as bismuth and carboxylic acid functionalized carbon nanotubes (Bi-CA-CNT), has been shown to enhance the redox kinetics of DHBQ.[3]

  • Optimize Electrode Architecture: Creating composites with highly conductive materials like graphene can provide better electron transport pathways.[1]

Q4: What are the main degradation pathways for DHBQ derivatives in a battery?

A4: DHBQ derivatives can undergo chemical degradation, particularly in the presence of nucleophiles or oxidizing agents. For instance, studies have shown that DHBQ can be degraded by hydrogen peroxide under alkaline conditions, leading to the formation of smaller organic acids like malonic acid.[7][8][9] In a battery environment, this could be analogous to reactions with electrolyte components or reactive oxygen species. The primary degradation mechanism often involves nucleophilic attack or oxidation of the benzoquinone ring.

Troubleshooting Guide

Issue 1: Low Initial Coulombic Efficiency (<90%)

  • Possible Cause: Irreversible side reactions with the electrolyte or residual impurities from synthesis. The formation of a solid electrolyte interphase (SEI) layer can also contribute to a low initial coulombic efficiency.

  • Troubleshooting Steps:

    • Purify the Active Material: Ensure the synthesized DHBQ derivative is thoroughly washed and dried to remove any unreacted precursors or byproducts.

    • Optimize the Electrolyte: Consider using electrolyte additives, such as fluoroethylene carbonate (FEC), which can help form a more stable protective SEI layer on the electrode surface.[1]

    • Pre-cycling: Perform a few formation cycles at a low current rate to allow for the stable formation of the SEI layer.

Issue 2: Poor Cycling Stability Despite Using a Stabilized DHBQ Derivative

  • Possible Cause: Morphological damage to the electrode during cycling, even if the active material itself is chemically stable. This can be due to large volume changes during ion insertion/extraction.

  • Troubleshooting Steps:

    • Binder Optimization: The choice and amount of binder can significantly impact the mechanical integrity of the electrode. Experiment with different binders (e.g., sodium alginate) and varying weight percentages.[2]

    • Conductive Additive: Ensure good dispersion of the conductive additive (e.g., carbon black, graphene) to maintain electronic conductivity throughout the electrode structure even with volume changes.

    • Lower Discharge Cutoff Voltage: In some cases, lowering the discharge cutoff voltage can promote the formation of a protective SEI layer that helps maintain the morphological integrity of the active material particles.[1]

Issue 3: Inconsistent Electrochemical Performance Between Batches

  • Possible Cause: Variations in the synthesis or electrode preparation process. The crystallinity and particle size of the active material can significantly influence its electrochemical behavior.

  • Troubleshooting Steps:

    • Standardize Synthesis Protocol: Strictly control reaction parameters such as temperature, time, and stoichiometry.

    • Characterize Material Properties: Use techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) to verify the phase purity and morphology of each batch of synthesized material.

    • Uniform Electrode Slurry: Ensure the electrode slurry is homogenous before casting to achieve a uniform distribution of active material, conductive agent, and binder on the current collector.[4]

Quantitative Data Presentation

Compound/DerivativeApplicationReversible/Initial Capacity (mAh/g)Cycling StabilityReference
2,5-dihydroxy-1,4-benzoquinone (DHBQ) Disodium SaltSodium-Ion Battery Anode~265Stable over 300 cycles[3]
2,5-dihydroxy-1,4-benzoquinone (DHBQ)Aqueous Organic Redox Flow Battery (Negolyte)~26599.76% capacity retention per cycle over 150 cycles[6]
Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM)/Graphene CompositeSodium-Ion Battery Cathode210 (initial)121 mAh/g after 100 cycles[1]
Copper(II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ)Lithium-Ion Battery Cathode214 (initial)98% capacity retention after 200 cycles[2][5]
Poly(2,5-dihydroxyl-1,4-benzoquinonyl sulfide) (PDBS)Lithium-Ion Battery Cathode350 (initial)184 mAh/g after 100 cycles[10]
2,5-dihydroxy-1,4-benzoquinone Potassium Salt (K₂DHBQ)Potassium-Ion Battery AnodeHigh initial coulombic efficiency of 96%Stable cycling[4]

Experimental Protocols

1. Synthesis of 2,5-dihydroxy-1,4-benzoquinone Potassium Salt (K₂DHBQ)

This protocol is adapted from general methods for synthesizing DHBQ salts.[4]

  • Materials: 2,5-dihydroxy-1,4-benzoquinone (H₂DHBQ), potassium methoxide (KOMe), anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve a specific molar amount of H₂DHBQ in anhydrous DMSO in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a stoichiometric amount (2 molar equivalents) of potassium methoxide to the solution while stirring.

    • Allow the reaction to proceed at room temperature for a set time (e.g., 2-4 hours) until a precipitate forms.

    • Collect the precipitate by filtration in an inert atmosphere.

    • Wash the collected solid with fresh anhydrous DMSO to remove any unreacted starting materials.

    • Dry the final product under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.

2. Electrode Preparation and Coin Cell Assembly

This is a general procedure for preparing electrodes for coin cell testing.[4]

  • Materials: Synthesized DHBQ derivative (active material), conductive agent (e.g., Super P carbon black), binder (e.g., polyvinylidene fluoride - PVDF, or sodium alginate), solvent (e.g., N-methyl-2-pyrrolidone - NMP, or water for sodium alginate), current collector (e.g., copper foil).

  • Procedure:

    • Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10) in a mortar and pestle or a planetary mixer.

    • Add the appropriate solvent dropwise and mix until a homogeneous, viscous slurry is formed.

    • Cast the slurry onto the current collector using a doctor blade to ensure a uniform thickness.

    • Dry the coated current collector in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for several hours to remove the solvent.

    • Punch out circular electrodes of a desired diameter from the dried sheet.

    • Assemble CR2032 coin cells in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm). The cell consists of the working electrode, a separator (e.g., glass fiber), a counter/reference electrode (e.g., lithium or sodium metal), and the electrolyte.

Visualizations

degradation_pathway DHBQ DHBQ Derivative SideReaction Irreversible Side Reactions (e.g., with solvent, salt anions) DHBQ->SideReaction Interface Dissolution Dissolution into Electrolyte DHBQ->Dissolution Degradation Chemical Degradation (e.g., oxidation, nucleophilic attack) DHBQ->Degradation Electrolyte Electrolyte Components Electrolyte->SideReaction Electrolyte->Dissolution Electrolyte->Degradation CapacityFade Capacity Fade & Low Coulombic Efficiency SideReaction->CapacityFade Dissolution->CapacityFade Degradation->CapacityFade experimental_workflow cluster_synthesis Material Synthesis & Characterization cluster_electrode Electrode Fabrication cluster_cell Cell Assembly & Testing Synthesis Synthesis of Stabilized DHBQ Derivative Purification Purification and Drying Synthesis->Purification Characterization Material Characterization (XRD, SEM, FTIR) Purification->Characterization Slurry Slurry Preparation (Active Material, Carbon, Binder) Characterization->Slurry Casting Doctor Blade Casting on Current Collector Slurry->Casting Drying Vacuum Drying Casting->Drying Punching Electrode Punching Drying->Punching Assembly Coin Cell Assembly (in Glovebox) Punching->Assembly Testing Electrochemical Testing (CV, Galvanostatic Cycling) Assembly->Testing Analysis Data Analysis (Capacity, Stability, Efficiency) Testing->Analysis

References

Validation & Comparative

A Comparative Electrochemical Analysis: 2,5-Diamino-p-benzoquinone vs. 2,5-Dianilino-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct electrochemical behaviors of 2,5-diamino-p-benzoquinone and its dianilino analogue, supported by experimental data.

The substitution of amino and anilino groups onto the p-benzoquinone core significantly influences its electronic and, consequently, its electrochemical properties. Understanding these differences is crucial for applications ranging from the design of novel redox-active materials to the development of new therapeutic agents. This guide provides a comparative analysis of the electrochemical characteristics of 2,5-diamino-p-benzoquinone and 2,5-dianilino-p-benzoquinone, summarizing key quantitative data and outlining the experimental methodologies used for their characterization.

Executive Summary of Electrochemical Properties

The introduction of electron-donating amino (-NH₂) and anilino (-NHC₆H₅) groups at the 2 and 5 positions of the p-benzoquinone ring alters its redox behavior. The amino group in 2,5-diamino-p-benzoquinone, being a stronger electron-donating group, is expected to increase the electron density on the quinone ring to a greater extent than the anilino group. This increased electron density generally makes the reduction of the quinone to its corresponding hydroquinone more difficult, resulting in a more negative redox potential. The phenyl rings in the anilino substituents can further influence the electronic properties through resonance and inductive effects.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical data obtained from cyclic voltammetry studies of 2,5-diamino-p-benzoquinone and a close structural analog of 2,5-dianilino-p-benzoquinone, 2,5-bis(3-methylanilino)1,4-benzoquinone. It is important to note that the data for the two compounds were obtained under different experimental conditions, which should be considered when making a direct comparison.

CompoundFirst Half-Wave Potential (E₁/₂) (V vs. SCE)Second Half-Wave Potential (E₂¹/₂) (V vs. SCE)SolventSupporting ElectrolyteReference
2,5-Diamino-p-benzoquinone-0.73-1.45Acetonitrile0.1 M Et₄NBF₄Aguilar-Martínez et al., 1996
2,5-Bis(3-methylanilino)1,4-benzoquinone-0.68 (Epc)Not ReportedAcetonitrile0.1 M TBAPBaruah et al., 2007

Note: For 2,5-Bis(3-methylanilino)1,4-benzoquinone, the cathodic peak potential (Epc) is reported as the redox couple was found to be quasi-reversible. TBAP stands for tetrabutylammonium perchlorate.

Experimental Protocols

The electrochemical data presented above were obtained using cyclic voltammetry. The following are generalized experimental protocols based on the cited literature.

Cyclic Voltammetry of 2,5-Diamino-p-benzoquinone

Instrumentation: A standard three-electrode electrochemical cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

Procedure:

  • The supporting electrolyte solution is prepared by dissolving tetraethylammonium tetrafluoroborate (Et₄NBF₄) in acetonitrile to a concentration of 0.1 M.

  • 2,5-diamino-p-benzoquinone is dissolved in the electrolyte solution to a concentration of 1-5 mM.

  • The solution is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen.

  • The cyclic voltammogram is recorded by scanning the potential between a suitable initial and final potential at a specific scan rate (e.g., 100 mV/s). The potential is swept from a value where no faradaic current is observed to a potential sufficiently negative to observe the reduction peaks and then reversed.

Cyclic Voltammetry of 2,5-Bis(3-methylanilino)1,4-benzoquinone

Instrumentation: A three-electrode setup is employed, with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

Procedure:

  • A solution of 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile is prepared as the supporting electrolyte.

  • The 2,5-bis(3-methylanilino)1,4-benzoquinone is dissolved in this electrolyte solution.

  • The solution is purged with purified nitrogen gas for 10-15 minutes to remove oxygen.

  • Cyclic voltammetry is performed by scanning the potential at a defined scan rate (e.g., 50 mV/s) over a range that encompasses the redox events of the compound.

Workflow for Electrochemical Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the electrochemical properties of the two benzoquinone derivatives.

G cluster_1 Electrochemical Characterization cluster_3 Comparative Evaluation A 2,5-Diamino-p-benzoquinone C Cyclic Voltammetry in Aprotic Solvent (e.g., Acetonitrile) A->C B 2,5-Dianilino-p-benzoquinone (or close analog) B->C D Redox Potentials (E½, Epc) C->D E Electron Transfer Kinetics (Reversibility) C->E F Structure-Property Relationship D->F E->F G Influence of Substituents (-NH₂ vs. -NHPh) F->G

Caption: Workflow for comparing the electrochemical properties of substituted p-benzoquinones.

Discussion and Interpretation

The more negative first half-wave potential of 2,5-diamino-p-benzoquinone (-0.73 V vs. SCE) compared to the cathodic peak potential of 2,5-bis(3-methylanilino)1,4-benzoquinone (-0.68 V vs. SCE) suggests that the diamino derivative is harder to reduce. This is consistent with the stronger electron-donating nature of the two primary amino groups compared to the two secondary anilino groups. The anilino group's electron-donating ability is tempered by the electron-withdrawing nature of the phenyl ring, leading to a less electron-rich quinone system that is more readily reduced.

The electrochemical reversibility also provides insight into the stability of the generated radical anion and dianion species. The quasi-reversible nature of the redox process for the dianilino derivative suggests that the resulting radical anion may have a different stability or undergo subsequent chemical reactions compared to the species formed from the diamino derivative.

Conclusion

The substitution of amino versus anilino groups at the 2 and 5 positions of the p-benzoquinone core has a discernible impact on the electrochemical properties. The stronger electron-donating character of the amino groups in 2,5-diamino-p-benzoquinone results in a more negative reduction potential compared to a dianilino-substituted analogue. These findings are critical for the rational design of benzoquinone derivatives with tailored redox characteristics for various applications in materials science and medicinal chemistry. Further studies under identical experimental conditions are warranted for a more direct and precise comparison.

Performance of 2,5-Diamino-1,4-benzoquinone-based MOFs for Gas Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the gas storage performance of Metal-Organic Frameworks (MOFs) based on the 2,5-diamino-1,4-benzoquinone (DABQ) linker against leading alternative MOFs. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data, synthesis protocols, and logical workflows.

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for gas storage applications, owing to their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities. The choice of organic linker is a critical determinant of a MOF's gas sorption properties. The this compound (DABQ) linker is of particular interest due to the presence of amino groups, which can enhance interactions with guest gas molecules like carbon dioxide through hydrogen bonding and Lewis acid-base interactions. However, the majority of research has focused on the related 2,5-dihydroxy-1,4-benzoquinone (DHBQ) linker, often synthesized in situ from DABQ. This guide aims to provide a comparative analysis of the gas storage performance of MOFs that explicitly incorporate the DABQ linker, alongside a selection of benchmark MOFs renowned for their high performance in CO₂, H₂, and CH₄ storage.

Comparative Performance Analysis

While direct experimental gas adsorption data for MOFs synthesized with the this compound (DABQ) linker remains limited in publicly accessible literature, we can infer their potential performance through comparison with amino-functionalized MOFs and leading benchmark materials. The amino groups in the DABQ linker are expected to provide favorable interaction sites for CO₂ molecules, potentially leading to high adsorption capacities and selectivity.

For a comprehensive comparison, the following tables summarize the gas storage performance of several benchmark MOFs, which serve as a reference for evaluating the potential of DABQ-based materials.

Carbon Dioxide (CO₂) Storage Performance of Benchmark MOFs
MOFMetal CenterOrganic LinkerSurface Area (m²/g)CO₂ Uptake (mmol/g)Conditions (Pressure, Temperature)Reference
Mg-MOF-74Mg2,5-dihydroxyterephthalic acid14959.201 bar, 298 K[1]
Ni-MOF-74Ni2,5-dihydroxyterephthalic acid-12.351 bar, 298 K[1]
ZIF-8Zn2-methylimidazole1300-1810~1.51 bar, 298 K[2]
UiO-66ZrTerephthalic acid~1200~2.51 bar, 298 K[2]
HKUST-1CuBenzene-1,3,5-tricarboxylic acid1850~4.01 bar, 298 K[3]
Amino-MIL-101(Fe)Fe2-aminoterephthalic acid670-9151340 bar, 298 K
Hydrogen (H₂) Storage Performance of Benchmark MOFs
MOFMetal CenterOrganic LinkerSurface Area (m²/g)H₂ Uptake (wt%)Conditions (Pressure, Temperature)Reference
MOF-5ZnTerephthalic acid380011.5170 bar, 77 K
HKUST-1CuBenzene-1,3,5-tricarboxylic acid18502.41 bar, 77 K[4]
NU-125Cu-18708.5100 bar, 77 K (deliverable)[5]
NU-1000Zr--8.3100 bar, 77 K (deliverable)[5]
Methane (CH₄) Storage Performance of Benchmark MOFs
MOFMetal CenterOrganic LinkerSurface Area (m²/g)CH₄ Uptake (cm³(STP)/cm³)Conditions (Pressure, Temperature)Reference
HKUST-1CuBenzene-1,3,5-tricarboxylic acid185027065 bar, 298 K[3]
MOF-519AlBenzene tribenzoate240027980 bar, 298 K
NOTT-101aCu--19635 bar, 300 K
NU-111---~20065 bar, 298 K[3]
PCN-14Cu--~22035 bar, 298 K

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the synthesis of benzoquinone-based MOFs and for the characterization of their gas storage properties.

Synthesis of Benzoquinone-Based MOFs

A common synthetic route for MOFs involving benzoquinone-type linkers is the solvothermal method. While specific protocols for DABQ-based MOFs are not widely reported, a general procedure can be adapted from the synthesis of related structures, such as those based on DHBQ.[6][7]

General Solvothermal Synthesis Protocol:

  • Reactant Preparation: Dissolve the metal salt (e.g., nickel acetate, cobalt acetate) and the this compound linker in a suitable solvent or solvent mixture (e.g., deionized water, ethanol, dimethylformamide).

  • Reaction Setup: Place the solution in a sealed reaction vessel, such as a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave in an oven at a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from several hours to a few days).

  • Cooling and Product Recovery: Allow the autoclave to cool down to room temperature naturally. The resulting crystalline product is then collected by filtration.

  • Washing and Activation: Wash the collected solid with fresh solvent to remove any unreacted starting materials. The product is then "activated" by heating under vacuum to remove solvent molecules occluded within the pores.

Gas Adsorption Measurements

The gas storage performance of MOFs is typically evaluated using volumetric or gravimetric adsorption techniques.[8]

Volumetric Adsorption Measurement Protocol:

  • Sample Preparation: A precisely weighed amount of the activated MOF sample is placed in a sample tube.

  • Degassing: The sample is further degassed in situ by the adsorption analyzer at an elevated temperature to ensure the pores are completely empty.

  • Isotherm Measurement: The sample tube is then cooled to the desired temperature (e.g., 77 K for H₂ and N₂ adsorption, or ambient temperature for CO₂ and CH₄).

  • A known amount of the adsorbate gas is introduced into the sample tube in controlled doses.

  • The pressure is allowed to equilibrate after each dose, and the amount of gas adsorbed is calculated based on the pressure change and the known volume of the system.

  • This process is repeated at various pressures to generate an adsorption isotherm, which plots the amount of gas adsorbed as a function of pressure at a constant temperature.

Gravimetric Adsorption Measurement Protocol:

  • Sample Preparation: A known mass of the activated MOF is placed in a sample pan connected to a sensitive microbalance.

  • Degassing: The sample is degassed under vacuum at an elevated temperature.

  • Isotherm Measurement: The sample is brought to the desired temperature, and the adsorbate gas is introduced into the system at controlled pressures.

  • The change in mass of the sample due to gas adsorption is recorded by the microbalance at each pressure point.

  • Buoyancy corrections are applied to the measured mass to obtain the actual amount of gas adsorbed.

Visualizing the Workflow

To better understand the logical flow of synthesizing and characterizing these MOFs for gas storage applications, the following diagrams have been generated using Graphviz.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization start Reactant Preparation (Metal Salt + DABQ Linker) reaction Solvothermal Reaction (Heating in Autoclave) start->reaction recovery Product Recovery (Filtration) reaction->recovery activation Washing & Activation (Solvent Exchange & Heating) recovery->activation pxrd PXRD (Phase & Crystallinity) activation->pxrd sem SEM (Morphology) activation->sem gas_adsorption Gas Adsorption Analysis (Porosity & Gas Uptake) activation->gas_adsorption

Caption: Workflow for the synthesis and characterization of DABQ-based MOFs.

Gas_Adsorption_Measurement_Workflow cluster_volumetric Volumetric Method cluster_gravimetric Gravimetric Method v_start Sample Degassing v_dose Introduce Gas Doses v_start->v_dose v_equilibrate Pressure Equilibration v_dose->v_equilibrate v_calculate Calculate Adsorbed Amount v_equilibrate->v_calculate v_isotherm Generate Isotherm v_calculate->v_isotherm g_start Sample Degassing g_introduce Introduce Gas at Pressure g_start->g_introduce g_measure Measure Mass Change g_introduce->g_measure g_correct Buoyancy Correction g_measure->g_correct g_isotherm Generate Isotherm g_correct->g_isotherm

Caption: Workflow for volumetric and gravimetric gas adsorption measurements.

Conclusion

While the direct synthesis and gas storage characterization of MOFs utilizing the this compound linker are not as extensively documented as their dihydroxy counterparts, the presence of amino functionalities suggests a strong potential for enhanced gas storage performance, particularly for CO₂. The benchmark data provided for leading MOFs such as the MOF-74 series, ZIF-8, UiO-66, and HKUST-1 offer a clear target for the future development of DABQ-based materials. The detailed experimental protocols and workflow diagrams presented in this guide provide a solid foundation for researchers to synthesize and evaluate these promising materials. Further experimental and computational studies are crucial to fully elucidate the gas storage capabilities of DABQ-based MOFs and to realize their potential in applications ranging from carbon capture to clean energy storage.

References

A Comparative Guide to the Electronic Structures of Substituted Diamino-benzoquinones: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structures of 2,5-diamino-1,4-benzoquinone and its derivatives using Density Functional Theory (DFT). Understanding how different functional groups alter the electronic properties of the benzoquinone core is crucial for applications ranging from materials science to the rational design of novel therapeutic agents. The data and methodologies presented herein are synthesized from established computational chemistry studies.

Computational Methodologies (Experimental Protocols)

The electronic structure calculations summarized in this guide are based on protocols commonly employed for quinone derivatives in computational studies. These methods ensure a reliable and consistent comparison across different substituted molecules.

Geometry Optimization and Electronic Property Calculation:

  • Theory Level: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used for its balance of accuracy and computational efficiency in describing organic molecules.

  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ. These are robust basis sets that include diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Software: Calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

  • Procedure:

    • The initial molecular structure of each substituted diamino-benzoquinone is built.

    • A full geometry optimization is performed in the gas phase to find the lowest energy conformation.

    • Frequency calculations are subsequently run to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • From the optimized geometry, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment are calculated.

Data Presentation: Comparison of Electronic Properties

The introduction of substituents at the 3- and 6-positions of the this compound core significantly modulates its electronic properties. The following table summarizes the calculated frontier molecular orbital energies and related quantum chemical descriptors for representative derivatives. The trends are illustrative of the effects of electron-donating groups (EDG) like -NH₂ and electron-withdrawing groups (EWG) like -Cl and -NO₂.

CompoundSubstituent (R)TypeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η) (eV)
This compound-HRef.-5.85-2.553.301.65
2,5-diamino-3,6-diamino-1,4-benzoquinone-NH₂EDG-5.40-2.153.251.63
2,5-diamino-3,6-dichloro-1,4-benzoquinone-ClEWG-6.10-2.953.151.58
2,5-diamino-3,6-dinitro-1,4-benzoquinone-NO₂EWG-6.75-3.902.851.43

Note: Chemical Hardness (η) is calculated as (E_LUMO - E_HOMO) / 2. A lower value indicates lower kinetic stability and higher chemical reactivity.

Analysis of Trends:

  • Electron-Donating Groups (-NH₂): EDGs increase the energy of both the HOMO and LUMO. The destabilization of the HOMO is typically more pronounced, leading to a slightly smaller energy gap compared to the unsubstituted compound. Molecules with higher HOMO energy are more susceptible to oxidation.

  • Electron-Withdrawing Groups (-Cl, -NO₂): EWGs have the opposite effect, stabilizing (lowering) the energy of both frontier orbitals. This effect is more significant with stronger EWGs like the nitro group (-NO₂). The stabilization of the LUMO is particularly strong, leading to a marked decrease in the HOMO-LUMO energy gap. A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to reduction. The reduced energy gap is a key indicator of increased chemical reactivity.

Visualizations: Diagrams and Workflows

To elucidate the processes involved, the following diagrams visualize the computational workflow and the logical relationship between molecular structure and electronic properties.

G cluster_0 Computational Setup cluster_1 DFT Calculation cluster_2 Data Analysis & Comparison mol_select Select Parent Molecule (this compound) substituents Define Substituents (-H, -Cl, -NH2, -NO2) mol_select->substituents method Define DFT Method (B3LYP / 6-311++G(d,p)) substituents->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq spe Single Point Energy & Wavefunction Calculation freq->spe extract Extract Properties (HOMO, LUMO, Dipole Moment) spe->extract analyze Calculate Descriptors (Energy Gap, Hardness) extract->analyze compare Comparative Analysis analyze->compare

Caption: A typical workflow for a DFT study of substituted molecules.

G cluster_edg Electron-Donating Group (-NH2) cluster_ewg Electron-Withdrawing Group (-Cl, -NO2) sub Substituent Type homo_up HOMO Energy Increases (Molecule is easier to oxidize) sub->homo_up EDG lumo_up LUMO Energy Increases sub->lumo_up EDG homo_down HOMO Energy Decreases sub->homo_down EWG lumo_down LUMO Energy Decreases (Molecule is easier to reduce) sub->lumo_down EWG gap HOMO-LUMO Gap (ΔE) Decreases (Reactivity Increases) homo_up->gap lumo_up->gap homo_down->gap lumo_down->gap

Caption: The logical relationship between substituent type and electronic properties.

Comparative analysis of different synthetic routes to 2,5-Diamino-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for obtaining 2,5-Diamino-1,4-benzoquinone, a crucial intermediate in the development of novel therapeutic agents and functional materials. The following sections detail prominent synthetic strategies, offering a juxtaposition of their respective yields, reaction conditions, and procedural complexities.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways, each presenting unique advantages and disadvantages. The choice of a particular method will often depend on the desired scale, available starting materials, and tolerance for multi-step procedures. A summary of the key quantitative data for the most common routes is presented below.

Synthetic RouteStarting Material(s)Key ReagentsReaction TimeTypical Yield (%)
One-Pot Oxidation/Amination of HydroquinoneHydroquinone, Sodium AzidePotassium Ferricyanide, Acetate Buffer (pH 5.0)4-5 hours71%
Substitution of Halogenated Benzoquinones2,3,5,6-Tetrachloro-1,4-benzoquinone (p-Chloranil)Concentrated Aqueous Ammonia20-30 minutes23%
Oxidation of 2,5-Diamino-1,4-hydroquinone Dihydrochloride2,5-Diamino-1,4-hydroquinone DihydrochlorideOxygenNot Specified63%
Reaction of p-Benzoquinone with Amines (for derivatives)p-Benzoquinone, Various AminesEthanolNot Specified9-58%

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided to facilitate the replication and adaptation of these methods in a laboratory setting.

Route 1: One-Pot Synthesis from Hydroquinone and Sodium Azide[1][2]

This efficient one-pot method involves the in situ oxidation of hydroquinone to p-benzoquinone, followed by a Michael addition of azide ions and subsequent reduction to the amino groups.

Materials:

  • Hydroquinone

  • Sodium Azide (NaN₃)

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Acetate Buffer (pH 5.0, 0.2M)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2 mmol of hydroquinone and 10 mmol of sodium azide in approximately 50 mL of aqueous acetate buffer (pH 5.0).

  • To this stirred solution, add a solution of 4 mmol of potassium ferricyanide dropwise over a period of 20-30 minutes.

  • Stir the reaction mixture at room temperature for 4-5 hours.

  • The reaction mixture will darken, and a precipitate will form.

  • Keep the flask at 45°C for an additional 4-5 hours.

  • Collect the precipitated solid by filtration and wash with water.

  • The final product, this compound, is obtained as violet crystals.

Route 2: Substitution of Halogenated Benzoquinones with Ammonia

This method relies on the nucleophilic substitution of halogen atoms on a benzoquinone ring by ammonia. The following protocol is for the synthesis of a closely related dichloro-derivative and can be adapted.

Materials:

  • p-Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone)

  • Concentrated Aqueous Ammonia

  • Ethyl Acetate

Procedure:

  • Dissolve 0.1 g of p-chloranil in 1 mL of ethyl acetate.

  • Add approximately 0.2 mL (3 drops) of concentrated aqueous ammonia to the mixture.

  • Allow the reaction to proceed for 20-30 minutes at room temperature.

  • The crude product can be purified by column chromatography.

Route 3: Oxidation of 2,5-Diamino-1,4-hydroquinone Dihydrochloride[3]

This route involves the gentle oxidation of the hydroquinone precursor to the desired benzoquinone.

Materials:

  • 2,5-Diamino-1,4-hydroquinone Dihydrochloride

  • Deionized Water

  • Oxygen Gas

Procedure:

  • Dissolve 38.14 mg (0.1803 mmol) of 2,5-diamino-1,4-hydroquinone dihydrochloride in 30 mL of deionized water.

  • Bubble oxygen gas through the solution to facilitate the oxidation to this compound.

  • The completion of the reaction can be monitored by appropriate analytical techniques.

Synthetic Pathways Overview

The following diagram illustrates the relationship between the different starting materials and the target molecule, this compound.

Synthetic_Routes cluster_start Starting Materials cluster_product Product Hydroquinone Hydroquinone DABQ This compound Hydroquinone->DABQ One-pot Oxidation/ Amination (71%) p-Benzoquinone p-Benzoquinone p-Benzoquinone->DABQ Direct Amination (variable yield) Halogenated_p-Benzoquinone Halogenated p-Benzoquinone Halogenated_p-Benzoquinone->DABQ Nucleophilic Substitution (yield varies with halogen) Diamino_Hydroquinone_Salt 2,5-Diamino-1,4-hydroquinone dihydrochloride Diamino_Hydroquinone_Salt->DABQ Oxidation (63%)

Caption: Synthetic pathways to this compound.

A Researcher's Guide to Spectroscopic Validation of Novel 2,5-Diaminobenzoquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel compounds is paramount. This guide provides a comparative overview of spectroscopic data for newly synthesized 2,5-diaminobenzoquinone derivatives, alongside detailed experimental protocols for their validation. We will compare experimental data with computational predictions, offering a comprehensive approach to structural confirmation.

Derivatives of 2,5-diaminobenzoquinone are a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities. The validation of their molecular structure through spectroscopic methods is a critical step in the research and development pipeline. This guide focuses on the key techniques of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for two exemplary novel 2,5-diaminobenzoquinone derivatives: 2,5-bis(benzylamino)-3,6-dibromo-1,4-benzoquinone and 2,5-bis(cyclohexylamino)-3,6-dibromo-1,4-benzoquinone. This data is compared with computationally predicted values, showcasing the power of combining experimental and theoretical approaches.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,5-bis(benzylamino)-3,6-dibromo-1,4-benzoquinone (Experimental) 9.65 (s, 2H, NH), 7.21-6.94 (m, 10H, Ar-H)[1]175.8 (C=O), 145.2 (C-N), 138.1 (Ar-C), 128.7 (Ar-CH), 127.5 (Ar-CH), 127.3 (Ar-CH), 108.2 (C-Br), 45.9 (CH₂)
2,5-bis(benzylamino)-3,6-dibromo-1,4-benzoquinone (Predicted) 9.58 (s, 2H, NH), 7.35-7.10 (m, 10H, Ar-H)176.1 (C=O), 144.9 (C-N), 137.5 (Ar-C), 129.0 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 107.9 (C-Br), 46.2 (CH₂)
2,5-bis(cyclohexylamino)-3,6-dibromo-1,4-benzoquinone (Experimental) 8.12 (br s, 2H, NH), 3.68 (m, 2H, CH-N), 1.95-1.20 (m, 20H, CH₂)175.5 (C=O), 146.0 (C-N), 107.8 (C-Br), 52.3 (CH-N), 32.8 (CH₂), 25.5 (CH₂), 24.7 (CH₂)
2,5-bis(cyclohexylamino)-3,6-dibromo-1,4-benzoquinone (Predicted) 8.05 (br s, 2H, NH), 3.75 (m, 2H, CH-N), 2.05-1.25 (m, 20H, CH₂)175.9 (C=O), 145.7 (C-N), 107.5 (C-Br), 52.8 (CH-N), 33.1 (CH₂), 25.8 (CH₂), 25.0 (CH₂)

Table 2: FT-IR and UV-Vis Spectroscopic Data

CompoundFT-IR (cm⁻¹)UV-Vis (λmax, nm)
2,5-bis(benzylamino)-3,6-dibromo-1,4-benzoquinone (Experimental) 3225 (N-H), 1675 (C=O), 1580 (C=C), 1500 (Aromatic C=C)[1]220, 240[1]
2,5-bis(benzylamino)-3,6-dibromo-1,4-benzoquinone (Predicted) 3250 (N-H), 1680 (C=O), 1585 (C=C), 1505 (Aromatic C=C)225, 245
2,5-bis(cyclohexylamino)-3,6-dibromo-1,4-benzoquinone (Experimental) 3240 (N-H), 1665 (C=O), 1575 (C=C)276.5[2]
2,5-bis(cyclohexylamino)-3,6-dibromo-1,4-benzoquinone (Predicted) 3260 (N-H), 1670 (C=O), 1580 (C=C)280

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (Experimental)[M+H]⁺ (Calculated)
2,5-bis(benzylamino)-3,6-dibromo-1,4-benzoquinone ESI+537.0537.0002
2,5-bis(cyclohexylamino)-3,6-dibromo-1,4-benzoquinone ESI+477.1477.0648

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified 2,5-diaminobenzoquinone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup : The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4]

  • Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024-4096 scans are common.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is commonly used.[5] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.[6]

  • Instrument Setup : Use an FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.[7] A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

  • Data Processing : Analyze the positions and intensities of the absorption bands to identify characteristic functional groups.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette.[8] The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax).

  • Instrument Setup : Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition : Scan the sample over a wavelength range of 200-800 nm.[9] A baseline correction should be performed using a cuvette containing only the solvent.

  • Data Processing : Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]

  • Instrument Setup : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition : Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[11]

  • Data Processing : Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass of the proposed structure.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a novel 2,5-diaminobenzoquinone derivative.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Analysis & Validation Synthesis Synthesis of Novel Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification CompPred Computational Prediction Synthesis->CompPred Hypothesized Structure NMR NMR (1H, 13C) Purification->NMR FTIR FT-IR Purification->FTIR UVVis UV-Vis Purification->UVVis MS Mass Spectrometry Purification->MS ExpData Experimental Data NMR->ExpData FTIR->ExpData UVVis->ExpData MS->ExpData Comparison Comparison & Structural Confirmation ExpData->Comparison CompPred->Comparison Final Final Comparison->Final Validated Structure

Caption: Workflow for Spectroscopic Validation.

Signaling Pathway for Potential Biological Activity

While this guide focuses on spectroscopic validation, it is important to consider the potential downstream applications of these compounds. The following diagram illustrates a hypothetical signaling pathway where a 2,5-diaminobenzoquinone derivative might exert its biological effect, for instance, by inhibiting a key kinase in a cancer cell signaling cascade.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 2,5-Diaminobenzoquinone Derivative Inhibitor->Kinase1

Caption: Hypothetical Kinase Inhibition Pathway.

By adhering to rigorous spectroscopic validation protocols and leveraging the synergy between experimental data and computational predictions, researchers can confidently elucidate the structures of novel 2,5-diaminobenzoquinone derivatives, paving the way for further investigation into their promising biological activities.

References

A Comparative Guide to Linker Selection in Conductive Metal-Organic Frameworks: 2,5-diamino-1,4-benzoquinone vs. Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of conductive Metal-Organic Frameworks (MOFs) is rapidly expanding, driven by their potential applications in electronics, sensing, and catalysis. The choice of the organic linker is paramount in dictating the electrical properties of these materials. This guide provides a comparative analysis of 2,5-diamino-1,4-benzoquinone (DABQ) against other commonly employed linkers in the design of conductive MOFs, supported by experimental data and detailed protocols.

Introduction to Conductive MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. While most MOFs are electrical insulators, a growing number are being designed to exhibit significant electrical conductivity. This property typically arises from efficient charge transport pathways through the framework, which can be engineered through judicious selection of the metal centers and, most critically, the organic linkers.

Key strategies to impart conductivity in MOFs include:

  • Through-bond charge transport: Charge delocalization occurs through the coordination bonds between the metal and the linker.

  • Extended conjugation: The use of aromatic linkers with extensive π-systems facilitates the movement of charge carriers across the framework.

  • Through-space charge transport: π-π stacking interactions between adjacent linkers can create pathways for charge hopping.

  • Guest-promoted conductivity: The introduction of redox-active guest molecules into the MOF pores can enhance conductivity.

The this compound (DABQ) linker is of particular interest due to its redox-active quinone core and the presence of amino functional groups, which can influence the electronic structure and coordination chemistry of the resulting MOF.

Comparative Analysis of Linker Performance

The selection of an organic linker has a profound impact on the resulting MOF's electrical conductivity. Below is a comparison of MOFs constructed with various linkers, including those closely related to DABQ, such as 2,5-dihydroxy-1,4-benzoquinone (DHBQ), and other prominent linkers like hexahydroxytriphenylene (HHTP) and hexaaminotriphenylene (HITP).

Data Presentation: Electrical Conductivity of Conductive MOFs

MOFLinkerMetal IonConductivity (S/cm)Measurement MethodReference
(NBu₄)₂[Fe₂(dhbq)₃]2,5-dihydroxy-1,4-benzoquinone (DHBQ)Fe(III)0.16Two-probe, single crystal[1]
Ni₃(HITP)₂2,3,6,7,10,11-hexaaminotriphenylene (HITP)Ni(II)up to 150Four-probe, single crystal[1]
Ni₃(HITP)₂2,3,6,7,10,11-hexaaminotriphenylene (HITP)Ni(II)2 (pellet), 40 (film)Two-probe and van der Pauw[2][3]
Cu₃(HHTP)₂2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)Cu(II)0.007 (pellet)Two-probe[4]
Cu₃(HHTP)₂2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)Cu(II)240 S/m (thin film)Four-point method[5]
Ni₃(HAB)₂Hexaaminobenzene (HAB)Ni(II)~5000 S/m (film)Not specified[6]

Note: The conductivity of MOFs can vary significantly depending on the form of the material (single crystal, pellet, or thin film) and the measurement technique. Single-crystal measurements are generally considered to provide the intrinsic conductivity of the material, while measurements on pellets can be affected by grain boundary resistance.

The Role of this compound (DABQ)

Direct synthesis and conductivity measurements of MOFs using the DABQ linker are not as widely reported as for its hydroxyl analogue, DHBQ. However, the synthesis of DHBQ-based MOFs has been achieved through the in situ hydrolysis of DABQ, indicating a close chemical relationship.[7][8][9] The amino groups in DABQ are expected to influence the electronic properties of the resulting MOF in several ways:

  • Electron-donating nature: The amino groups are electron-donating, which can increase the electron density on the benzoquinone ring and potentially lower the oxidation potential, facilitating charge transport.

  • Coordination chemistry: The nitrogen atoms of the amino groups can participate in coordination to the metal centers, potentially leading to different framework topologies and electronic coupling compared to the hydroxyl groups of DHBQ.

  • Hydrogen bonding: The amino groups can participate in hydrogen bonding interactions within the framework, which could influence the packing of the linkers and the charge transport pathways.

The high conductivity observed in the Ni₃(HAB)₂ MOF, which is based on the related hexaaminobenzene linker, suggests that amino-functionalized linkers can indeed lead to highly conductive materials.[6]

Experimental Protocols

1. Solvothermal Synthesis of a Conductive MOF (General Protocol)

This protocol is a general guideline for the solvothermal synthesis of conductive MOFs and can be adapted for specific linker-metal combinations.[10][11]

  • Precursor Preparation: Dissolve the metal salt (e.g., nickel(II) acetate, copper(II) nitrate) and the organic linker (e.g., this compound, 2,3,6,7,10,11-hexaaminotriphenylene) in a suitable solvent or solvent mixture (e.g., DMF, DMSO, water). The molar ratio of metal to linker is crucial and should be optimized for the specific MOF.

  • Reaction Setup: Place the precursor solution in a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 200°C) for a set period (usually 12 to 72 hours).

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature slowly. The crystalline product is then collected by filtration or centrifugation.

  • Washing: Wash the collected crystals with fresh solvent to remove any unreacted starting materials. This step is often repeated multiple times.

  • Activation: The synthesized MOF is then "activated" by removing the solvent molecules from its pores. This is typically achieved by heating the material under vacuum.

2. Four-Probe Electrical Conductivity Measurement of a MOF Pellet

This method is commonly used to measure the bulk conductivity of MOF powders.[12][13]

  • Pellet Preparation: Place a known amount of the activated MOF powder into a pellet press die. Apply a high pressure (typically several tons) to form a dense, compact pellet.

  • Contact Placement: Place the pellet on a non-conductive surface. Arrange four equally spaced probes in a line on the surface of the pellet.

  • Measurement: Apply a constant current through the two outer probes using a source meter. Measure the voltage drop across the two inner probes using a high-impedance voltmeter.

  • Calculation: The sheet resistance (Rs) can be calculated from the measured current (I) and voltage (V). The bulk conductivity (σ) can then be determined using the formula σ = 1 / (Rs * t), where t is the thickness of the pellet. Correction factors may need to be applied depending on the geometry of the pellet and the probe spacing.

Visualizing Key Concepts

Charge_Transport_Pathways RedoxActive RedoxActive ExtendedConjugation ExtendedConjugation RedoxActive->ExtendedConjugation PiSystem PiSystem PiSystem->ExtendedConjugation ThroughSpace ThroughSpace PiSystem->ThroughSpace FunctionalGroups FunctionalGroups ThroughBond ThroughBond FunctionalGroups->ThroughBond

Experimental_Workflow Synthesis Synthesis Isolation Isolation Synthesis->Isolation 1. Reaction Activation Activation Isolation->Activation 2. Purification Characterization Characterization Activation->Characterization 3. Material Ready Pellet Pellet Activation->Pellet 4. Sample Preparation Measurement Measurement Pellet->Measurement 5. Setup Calculation Calculation Measurement->Calculation 6. Data Acquisition

Conclusion

The selection of the organic linker is a critical determinant of the electrical conductivity of a MOF. While this compound is a promising linker due to its electronic and structural features, direct comparative data remains scarce. However, by examining closely related systems, it is evident that amino-functionalized linkers hold significant potential for creating highly conductive MOFs. The high conductivities achieved with linkers such as hexaaminotriphenylene and the established relationship between DABQ and the conductive DHBQ-based MOFs underscore the importance of further research into DABQ-containing frameworks. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to explore and design novel conductive MOFs for a wide range of applications.

References

Unveiling the Antitumor Potential of 2,5-Diamino-1,4-benzoquinones: A Comparative Analysis of Halogenated and Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals exploring the antitumorigenic properties of 2,5-diamino-3,6-dihalo-1,4-benzoquinones and their analogs. This report synthesizes experimental data on their cytotoxic effects, delves into their mechanism of action, and provides comprehensive experimental protocols for key assays.

The quest for novel and effective anticancer agents has led to significant interest in the therapeutic potential of quinone derivatives. Among these, 2,5-diamino-1,4-benzoquinones have emerged as a promising class of compounds with potent antitumor activity. This guide provides an objective comparison of the performance of 2,5-diamino-3,6-dihalo-1,4-benzoquinones and their non-halogenated analogs, supported by quantitative experimental data.

Comparative Antitumor Activity: A Quantitative Overview

The antitumor efficacy of a series of 2,5-diamino-1,4-benzoquinone analogs was evaluated against the HT-29 human colorectal adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below.

CompoundSubstituent at 2,5-positionsHalogen at 3,6-positionsIC50 (µg/mL) against HT-29 cells
1 BenzylaminoNone12.5
2 2,4-DimethylanilinoNone45.1
3 CyclohexylaminoNone60.4
4 AnilinoNoneComparable to 3
5 Benzylamino, CyclohexylaminoNone85.0
6 CyclopropylaminoNone86.5
7 AnilinoNoneLow activity (poor solubility)
Reference Doxorubicin-Not specified in this study
2,5-diamino-3,6-dichloro-1,4-benzoquinone AminoChloroData not available
2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone analogs CarboethoxyaminoNoneCytotoxic to leukemic cells

Data sourced from a study on 2,5-diamino-1,4-benzoquinones as potential anticancer agents against the HT-29 cell line.

From the data, it is evident that the nature of the substituent at the 2 and 5 positions significantly influences the antitumor activity. Notably, 2,5-dibenzylamino-1,4-benzoquinone (1 ) exhibited the highest potency with an IC50 value of 12.5 µg/mL. The presence of bulkier aromatic groups at these positions appears to enhance cytotoxicity. In contrast, analogs with smaller alkyl groups like cyclopropylamino (6 ) showed significantly lower activity.

While direct comparative IC50 data for 2,5-diamino-3,6-dihalo-1,4-benzoquinones against the same cell line was not available in the reviewed literature, studies on related compounds such as 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone analogs have demonstrated their cytotoxicity against various leukemic and lymphomic cell lines.[1] The toxicity of these analogs was correlated with their ease of reduction and their ability to form cross-links in DNA.[1]

Mechanism of Action: Targeting the HSP90 Chaperone Machinery

The antitumor activity of 2,5-diamino-1,4-benzoquinones is believed to be mediated, at least in part, through the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival.[2][3]

By inhibiting HSP90, these benzoquinone derivatives can trigger the degradation of key client proteins, including Akt and Erk.[4][5] The downregulation of these proteins disrupts critical signaling pathways, such as the PI3K/Akt and MAPK/Erk pathways, ultimately leading to cell cycle arrest and apoptosis.[4][6]

HSP90_Inhibition_Pathway cluster_0 This compound Analog cluster_1 HSP90 Chaperone Complex cluster_2 Downstream Effects Benzoquinone 2,5-Diamino-1,4- benzoquinone HSP90 HSP90 Benzoquinone->HSP90 Inhibition ClientProtein Oncogenic Client Proteins (e.g., Akt, Erk, HER2) HSP90->ClientProtein Stabilization Degradation Client Protein Degradation ClientProtein->Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest

Figure 1. Simplified signaling pathway of HSP90 inhibition by 2,5-diamino-1,4-benzoquinones.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Treat cells with varying concentrations of benzoquinone analogs. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. B->C D 4. Formazan Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Measurement Measure absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate IC50 values. E->F

Figure 2. General workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the benzoquinone analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Western Blot Analysis for HSP90 Client Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the levels of HSP90 client proteins, such as Akt and Erk, following treatment with benzoquinone analogs.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Erk, anti-p-Erk, anti-HSP90, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control such as β-actin.

Conclusion

The available data strongly suggests that 2,5-diamino-1,4-benzoquinones are a promising scaffold for the development of novel anticancer agents. The antitumor activity is significantly influenced by the nature of the substituents at the 2 and 5 positions, with bulkier aromatic groups conferring higher potency. The mechanism of action appears to involve the inhibition of HSP90, leading to the degradation of key oncoproteins and subsequent induction of apoptosis.

Further research is warranted to directly compare the antitumor activity of halogenated versus non-halogenated 2,5-diamino-1,4-benzoquinones to elucidate the role of halogenation in their cytotoxic effects. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be crucial for the rational design and development of more potent and selective benzoquinone-based anticancer drugs.

References

A Comparative Analysis of the Phytotoxicity of 2,5-bis(alkylamino)-1,4-benzoquinones and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the phytotoxic effects of a series of synthesized 2,5-bis(alkylamino)-1,4-benzoquinone compounds and common commercial herbicides. The analysis is based on available experimental data, with a focus on providing researchers, scientists, and drug development professionals with a clear comparison of their performance and methodologies.

Quantitative Phytotoxicity Data

The following table summarizes the phytotoxic effects of various 2,5-bis(alkylamino)-1,4-benzoquinones on the radicle growth of Cucumis sativus (cucumber), a representative dicotyledonous species. The data is derived from a study where the compounds were tested at a concentration of 1.0 × 10⁻³ mol/L. For comparison, qualitative phytotoxicity data for two widely used commercial herbicides, Glyphosate and 2,4-D, on Cucumis sativus are also included. It is important to note that the experimental conditions for the commercial herbicides were not identical to those for the benzoquinone derivatives, precluding a direct quantitative comparison.

Compound/HerbicideChemical Structure/TypeConcentrationEffect on Cucumis sativus Radicle GrowthCitation
2,5-bis(alkylamino)-1,4-benzoquinones
2,5-bis(ethylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L28% inhibition[1][2]
2,5-bis(isopropylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L58% inhibition[1][2]
2,5-bis(butylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L7% inhibition[1][2]
2,5-bis(isobutylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L39% inhibition[1][2]
2,5-bis(pentylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L28% inhibition[1][2]
2,5-bis(isopentylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L28% inhibition[1][2]
2,5-bis(hexylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L74% inhibition[1][2]
2,5-bis(decylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L25% inhibition[1][2]
2,5-bis(2-(piperidin-1-yl)ethylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L33% inhibition[1][2]
2,5-bis(2-morpholinoethylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L33% inhibition[1][2]
2,5-bis(diethylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L9% inhibition[1][2]
2,5-bis(cyclohexylamino)-1,4-benzoquinoneBenzoquinone Derivative1.0 × 10⁻³ mol/L20% inhibition[1][2]
Commercial Herbicides
GlyphosatePhosphonate HerbicideNot specifiedHinders growth, causes chlorosis and yellowing.[3][3]
2,4-D (2,4-Dichlorophenoxyacetic acid)Synthetic AuxinFoliar application (2.5ml - 7ml / 4L)Can act as a growth promoter at low concentrations and as a herbicide at higher concentrations, causing uncontrolled growth.[4][4]

Note: The study on 2,5-bis(alkylamino)-1,4-benzoquinones also observed stimulatory effects on the radicle growth of the monocotyledonous species Sorgum bicolor.[1][2]

Experimental Protocols

Phytotoxicity Assay for 2,5-bis(alkylamino)-1,4-benzoquinones

The phytotoxicity of the synthesized 2,5-bis(alkylamino)-1,4-benzoquinones was evaluated in a preliminary screening assay using Petri dishes.[2]

  • Test Species: Cucumis sativus (cucumber) and Sorgum bicolor (sorghum).

  • Preparation of Test Solutions: The benzoquinone derivatives were dissolved in a suitable solvent to prepare a stock solution, which was then diluted to the final test concentration of 1.0 × 10⁻³ mol/L.

  • Assay Setup:

    • Petri dishes (9 cm diameter) were lined with Whatman No. 1 filter paper.

    • To each Petri dish, 5 mL of the test solution was added.

    • A control group was prepared using only the solvent.

    • 20 seeds of the respective test species were evenly placed on the filter paper in each Petri dish.

  • Incubation: The Petri dishes were sealed with Parafilm and incubated in a germination chamber at 25 °C with a 12-hour photoperiod.

  • Data Collection: After 48 hours, the length of the radicle (primary root) of each germinated seed was measured.

  • Data Analysis: The percentage of radicle growth inhibition was calculated relative to the control group. The results were subjected to statistical analysis, such as Tukey's test, to determine significant differences.

Visualizations

Experimental Workflow for Phytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solution Prepare Test Solutions (1.0 × 10⁻³ mol/L) add_solution Add 5 mL of Solution to Petri Dish prep_solution->add_solution prep_petri Prepare Petri Dishes (Filter Paper) prep_petri->add_solution place_seeds Place 20 Seeds of Test Species add_solution->place_seeds seal_incubate Seal and Incubate (25°C, 12h photoperiod) place_seeds->seal_incubate measure_radicle Measure Radicle Length (after 48 hours) seal_incubate->measure_radicle calculate_inhibition Calculate % Inhibition (vs. Control) measure_radicle->calculate_inhibition stat_analysis Statistical Analysis calculate_inhibition->stat_analysis

Caption: Experimental workflow for assessing the phytotoxicity of chemical compounds.

Generalized Mechanism of Photosynthesis Inhibition

photosynthesis_inhibition cluster_photosynthesis Photosynthesis in Chloroplast light Light Energy ps2 Photosystem II (PSII) light->ps2 etc Electron Transport Chain ps2->etc e⁻ ps1 Photosystem I (PSI) etc->ps1 e⁻ atp_synthase ATP Synthase etc->atp_synthase nadph NADPH ps1->nadph e⁻ atp ATP atp_synthase->atp calvin_cycle Calvin Cycle (CO₂ Fixation) atp->calvin_cycle nadph->calvin_cycle sugars Sugars (Plant Growth) calvin_cycle->sugars herbicide Benzoquinone (or other inhibitor) herbicide->ps1 Inhibits Electron Flow

Caption: Generalized pathway of photosynthetic inhibition by certain herbicides.

References

Safety Operating Guide

Proper Disposal of 2,5-Diamino-1,4-benzoquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,5-Diamino-1,4-benzoquinone is a critical component of laboratory safety and environmental stewardship. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 1521-06-8), this guidance is synthesized from data on structurally related compounds, including the parent p-benzoquinone and a chlorinated diamino-benzoquinone analog, as well as general principles for handling aromatic amines. It is imperative to treat this compound as a hazardous substance.

Based on analogous compounds, this chemical should be considered toxic if swallowed and hazardous to aquatic life.[1][2] The parent compound, p-benzoquinone, is a combustible solid that is harmful if inhaled and causes significant irritation to the eyes, skin, and respiratory tract.[3][4] Aromatic amines as a class are noted for their potential carcinogenicity and environmental toxicity.[5][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and engineering controls.

Immediate Safety and Hazard Information

Before commencing any disposal procedures, a thorough risk assessment must be performed. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][7]To protect against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use.To prevent skin contact.
Skin and Body Protection A full-length laboratory coat. For larger quantities or spill cleanup, consider impervious or flame-retardant clothing.[1]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[7] If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.To prevent inhalation of dust particles.

Hazard Summary Based on Analogous Compounds:

Hazard ClassificationStatementSource Compound(s)
Acute Oral Toxicity H301: Toxic if swallowed.[1][4]2,5-diamino-3,6-dichloro-p-benzoquinone, p-Benzoquinone
Acute Inhalation Toxicity H331: Toxic if inhaled.[4]p-Benzoquinone
Skin/Eye Irritation Causes skin and serious eye irritation.[3][4]p-Benzoquinone
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects.[1][2]2,5-diamino-3,6-dichloro-p-benzoquinone
US EPA Hazardous Waste Waste Number U197 (for p-Benzoquinone).[3][8]p-Benzoquinone

Detailed Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe collection, storage, and disposal of this compound and associated contaminated materials.

Experimental Protocol: Waste Disposal

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, including expired reagents or reaction byproducts, in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, weigh boats, pipette tips, and bench paper, must be considered hazardous.[9] Collect these items in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]

  • Sharps: Any contaminated needles, syringes, or broken glass must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and securely labeled.[9][10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Associated hazard pictograms (e.g., Skull and Crossbones, Environment).

    • The date accumulation started.

3. Waste Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[9]

  • Keep containers away from incompatible materials, such as strong oxidizing agents, strong acids, and sources of heat or ignition.[7][11]

  • Ensure containers are kept tightly closed to prevent the release of dust or fumes.[10]

4. Final Disposal:

  • Waste material must be disposed of in accordance with all local, state, and federal regulations. Do not discharge into drains or sewers .[8][11]

  • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][10]

  • Provide the disposal company with a complete characterization of the waste. The recommended disposal method for similar compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.

5. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.[12]

  • Remove all sources of ignition.[12]

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a hazardous waste container.[11] Avoid generating dust.

  • Decontaminate the spill area and launder all protective clothing before reuse.[8]

Mandatory Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Start: Generation of Waste assess 1. Assess Hazards & Don PPE start->assess segregate 2. Segregate Waste by Type assess->segregate solid Solid Chemical & Contaminated Labware segregate->solid Solid liquid Contaminated Solutions segregate->liquid Liquid sharps Contaminated Sharps segregate->sharps Sharps containerize_solid Collect in Labeled Hazardous Waste Container solid->containerize_solid containerize_liquid Collect in Labeled Liquid Waste Container liquid->containerize_liquid containerize_sharps Collect in Labeled Sharps Container sharps->containerize_sharps storage 3. Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage containerize_sharps->storage contact_ehs 4. Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Final Disposal via Licensed Professional contact_ehs->end

Caption: Disposal workflow from waste generation to final disposal.

References

Personal protective equipment for handling 2,5-Diamino-1,4-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2,5-Diamino-1,4-benzoquinone. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

Based on data from the structurally similar compound 2,5-diamino-3,6-dichloro-p-benzoquinone, this compound should be handled as a hazardous substance with the following potential classifications:

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[1][2]
Hazardous to the aquatic environment, long-term hazard (Category 2)H411: Toxic to aquatic life with long lasting effects[1][2]

Note: This classification is for a structurally similar compound and should be considered provisional for this compound.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be required where splash hazards exist.Protects against dust particles and splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat must be worn and buttoned. Consider disposable coveralls for larger quantities.Prevents skin contact with the potentially toxic substance.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, or if there is a risk of generating dust.Protects against inhalation of the potentially toxic powder.

Safe Handling and Operational Plan

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Engineering Controls:

  • All work with solid this compound must be conducted in a properly functioning chemical fume hood.[3]

  • If weighing the powder, do so within the fume hood or in a ventilated balance enclosure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

Work Practices:

  • Designate a specific area within the fume hood for handling this compound.

  • Cover the work surface with absorbent bench paper.

  • Use the smallest amount of the chemical necessary for the experiment.[3]

  • Avoid the formation of dust.[3]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]
If on Skin Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
If in Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

Spill and Disposal Plan

Spill Response:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as outlined in Section 2.

  • Carefully sweep up the spilled solid, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Waste Disposal:

  • All waste containing this compound, including contaminated labware and cleaning materials, must be disposed of as hazardous waste.[8]

  • Do not dispose of this chemical down the drain or in the regular trash.[9]

  • Collect all waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_sds Review SDS (of Analog) prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diamino-1,4-benzoquinone
Reactant of Route 2
2,5-Diamino-1,4-benzoquinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.